molecular formula C10H7N3O5 B1601843 2-Methyl-5,7-dinitroquinolin-8-ol CAS No. 38543-75-8

2-Methyl-5,7-dinitroquinolin-8-ol

Cat. No.: B1601843
CAS No.: 38543-75-8
M. Wt: 249.18 g/mol
InChI Key: ADHKESAPGWSTIF-UHFFFAOYSA-N
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Description

2-Methyl-5,7-dinitroquinolin-8-ol is a useful research compound. Its molecular formula is C10H7N3O5 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5,7-dinitroquinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5,7-dinitroquinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5,7-dinitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O5/c1-5-2-3-6-7(12(15)16)4-8(13(17)18)10(14)9(6)11-5/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHKESAPGWSTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570975
Record name 2-Methyl-5,7-dinitroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38543-75-8
Record name 2-Methyl-5,7-dinitroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: 2-Methyl-5,7-dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 2-Methyl-5,7-dinitroquinolin-8-ol CAS Registry Number: 38543-75-8 Core Application: Veterinary pharmaceutical intermediate (antiprotozoal/antibacterial), chelating agent for transition metals (Cu, Zn), and analytical reagent.

This technical guide details the high-purity synthesis of 2-Methyl-5,7-dinitroquinolin-8-ol starting from commercially available o-aminophenol. The pathway utilizes a modified Doebner-Miller synthesis to construct the heterocyclic core, followed by a controlled electrophilic aromatic dinitration . This protocol is optimized for regioselectivity, targeting the C5 and C7 positions activated by the C8-hydroxyl group while preserving the C2-methyl functionality.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is bifurcated into two distinct chemical phases to ensure high yield and purity.

  • Heterocycle Construction (Ring Closure): Formation of the quinoline scaffold via the Doebner-Miller reaction.[1] The C2-methyl group is introduced using crotonaldehyde (or its precursor paraldehyde/acetaldehyde) reacting with o-aminophenol.

  • Functionalization (Dinitration): Introduction of nitro groups at positions 5 and 7.[2][3] The hydroxyl group at C8 is a strong ortho, para-director, activating the benzene ring of the quinoline system. The C2-methyl group on the pyridine ring remains intact under controlled nitration conditions.

Synthesis Pathway Flowchart[1][4][5]

SynthesisPathway Start o-Aminophenol (Starting Material) Intermediate 8-Hydroxyquinaldine (2-Methylquinolin-8-ol) Start->Intermediate Cyclization & Oxidation (Reflux, 2-4h) Reagent1 Crotonaldehyde / HCl (Doebner-Miller) Reagent1->Intermediate Product 2-Methyl-5,7-dinitroquinolin-8-ol (Target) Intermediate->Product Electrophilic Substitution (0-20°C) Reagent2 HNO3 / H2SO4 (Nitration) Reagent2->Product

Figure 1: Two-stage synthesis pathway from o-aminophenol to the dinitro target.

Part 2: Stage 1 - Synthesis of 8-Hydroxyquinaldine

Objective: Preparation of the 2-methylquinolin-8-ol core.

Mechanistic Insight

The Doebner-Miller reaction involves the conjugate addition of the aniline nitrogen to the


-unsaturated aldehyde (crotonaldehyde), followed by cyclization. A critical oxidation step (dehydrogenation) is required to aromatize the di-hydro intermediate. While traditional methods use arsenic acid or nitrobenzene as oxidants, modern protocols often rely on the in situ oxidation by air or mild chemical oxidants to avoid toxic byproducts.
Experimental Protocol

Reagents:

  • o-Aminophenol (1.0 eq)

  • Crotonaldehyde (1.2 eq) [Caution: Lachrymator]

  • Hydrochloric acid (6M, aq)[4]

  • Zinc chloride (Catalyst, 0.1 eq - optional but improves yield)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve o-aminophenol (109 g, 1.0 mol) in 6M HCl (500 mL). Heat to 80°C until fully dissolved.

  • Addition: Add crotonaldehyde (84 g, 1.2 mol) dropwise over 60 minutes. The reaction is exothermic; maintain temperature between 90-100°C.

  • Cyclization: Reflux the mixture for 3 hours. The solution will darken significantly (red-black).

  • Workup: Cool the reaction mixture to room temperature. Neutralize carefully with 20% NaOH or NH4OH to pH 7-8.

  • Precipitation: The crude 8-hydroxyquinaldine will precipitate as a dark solid. Filter and wash with cold water.

  • Purification: Recrystallize from ethanol/water (70:30).

    • Yield Expectation: 65-75%

    • Appearance: Beige to light brown crystals.

    • Melting Point: 72-74°C.

Part 3: Stage 2 - Dinitration to 2-Methyl-5,7-dinitroquinolin-8-ol

Objective: Regioselective introduction of nitro groups at C5 and C7.

Mechanistic Insight (Electrophilic Aromatic Substitution)

The hydroxyl group at C8 strongly activates the benzene ring. The position para to the hydroxyl (C5) and ortho to the hydroxyl (C7) are the most nucleophilic sites. The pyridine ring is deactivated towards electrophilic attack, and the methyl group at C2 does not sufficiently activate the pyridine ring to compete with the phenol ring. Therefore, nitration occurs exclusively on the benzene ring.

Caution: Nitration is highly exothermic. Temperature control is critical to prevent oxidative degradation of the methyl group (to carboxylic acid) or tar formation.

NitrationMechanism Step1 8-Hydroxyquinaldine (Substrate) Step2 Nitronium Ion (NO2+) Attack at C5 (Para) Step1->Step2 HNO3/H2SO4 Step3 5-Nitro-8-hydroxyquinaldine (Intermediate) Step2->Step3 -H+ Step4 Second NO2+ Attack at C7 (Ortho) Step3->Step4 Excess HNO3 Final 5,7-Dinitro-8-hydroxyquinaldine (Product) Step4->Final -H+

Figure 2: Stepwise electrophilic aromatic substitution mechanism.

Experimental Protocol

Reagents:

  • 8-Hydroxyquinaldine (Intermediate from Stage 1)

  • Nitric Acid (70% or fuming)

  • Sulfuric Acid (Concentrated, 98%)

Procedure:

  • Preparation of Mixed Acid: In a separate vessel, carefully add Nitric Acid (25 mL) to Sulfuric Acid (25 mL) while cooling in an ice bath. Keep temperature below 10°C.

  • Solubilization: Dissolve 8-hydroxyquinaldine (10 g, 62.8 mmol) in Sulfuric Acid (40 mL) in a three-neck flask. Cool to 0-5°C.

  • Nitration: Add the mixed acid solution dropwise to the quinoline solution over 45 minutes.

    • Critical Control: Do not allow the temperature to exceed 15°C during addition. Higher temperatures promote oxidation of the C2-methyl group.

  • Completion: After addition, allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The dinitro product will precipitate as a yellow-orange solid.

  • Isolation: Filter the solid and wash extensively with water until the filtrate is neutral (pH ~6-7).

  • Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.

    • Yield Expectation: 60-70%

    • Appearance: Yellow to orange crystalline powder.

    • Melting Point: >250°C (Decomposes).

Part 4: Characterization & Data Summary

Physicochemical Properties Table[6][7]
PropertyValue / ObservationMethod
Molecular Formula C₁₀H₇N₃O₅-
Molecular Weight 249.18 g/mol Calc.
Appearance Yellow-Orange PowderVisual
Melting Point 259 - 261°CCapillary (uncorrected)
Solubility Soluble in DMSO, DMF, hot acetic acid; Insoluble in water-
Spectroscopic Validation
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.80 ppm (s, 3H): Methyl group at C2. (Distinct singlet confirming the methyl group survived nitration).

    • δ 9.2 - 9.5 ppm (s, 1H): Proton at C4 (Deshielded by pyridine ring and nitro groups).

    • δ 8.5 - 8.8 ppm (s, 1H): Proton at C3.

    • Note: The absence of signals in the 7.0-8.0 ppm range (typical for C5/C7 protons) confirms dinitration.

  • IR Spectroscopy (KBr):

    • 1340 cm⁻¹, 1520 cm⁻¹: Strong symmetric and asymmetric stretching of -NO₂ groups.

    • 3200-3400 cm⁻¹: Broad -OH stretch (often weak due to intramolecular H-bonding to N).

Part 5: Safety & Handling

  • Nitration Hazards: The reaction involves mixed acids and generates heat. Runaway nitration can lead to rapid gas evolution (NOx). Always add the nitrating agent to the substrate solution slowly.

  • Chemical Exposure: 2-Methyl-5,7-dinitroquinolin-8-ol is a nitro-aromatic compound. Handle with gloves and in a fume hood to avoid inhalation or skin contact, as many nitro-quinolines are potential mutagens or skin sensitizers.

  • Waste Disposal: Neutralize all acid waste before disposal. The aqueous filtrate from the nitration step contains significant nitrate/sulfate salts.

References

  • Preparation of 8-hydroxy quinoline derivatives.Google Patents. US Patent 2561553A.
  • Nitration of 8-Hydroxyquinoline with Dilute Nitric Acid. Roczniki Chemii (Annals of Chemistry). Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 2021. (Describes synthesis of 2-methyl-5,7-dinitroquinolin-8-ol as a product). Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. RSC Advances, 2014. (Provides general procedures for 8-hydroxyquinoline derivatives). Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. (General mechanism reference). Available at: [Link]

Sources

Physicochemical Profiling & Development Guide: 2-Methyl-5,7-dinitroquinolin-8-ol

[1]

Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol is a highly functionalized derivative of the privileged 8-hydroxyquinoline (oxine) scaffold.[1] Distinguished by the presence of a sterically demanding methyl group at the C2 position and strong electron-withdrawing nitro groups at C5 and C7, this compound exhibits a physicochemical profile distinct from its parent pharmacophore.[1]

Its primary utility lies in antimicrobial drug discovery , specifically as a potent chelator capable of disrupting metallo-enzymatic pathways in Mycobacteria (M. abscessus, M. smegmatis).[1] Unlike standard oxines, the 5,7-dinitro substitution pattern drastically alters its acid-base equilibria, enabling metal chelation at lower physiological pH ranges.[1] This guide provides the structural, physical, and analytical intelligence required to incorporate this compound into lead optimization and formulation workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound acts as a bidentate ligand.[1] The structural interplay between the electron-donating methyl group and the electron-withdrawing nitro groups defines its reactivity and solubility.[1]

PropertySpecification
IUPAC Name 2-Methyl-5,7-dinitroquinolin-8-ol
Common Synonyms 5,7-Dinitro-8-hydroxyquinaldine; Nitroxoline Impurity 1
Molecular Formula C₁₀H₇N₃O₅
Molecular Weight 249.18 g/mol
CAS Number 1084-32-8
Chirality Achiral (Planar aromatic system)
Electronic Structure & Intramolecular Forces

The 5,7-dinitro substitution exerts a profound negative inductive (-I) and mesomeric (-M) effect on the quinoline ring.

  • Acidity Enhancement: The electron density is pulled away from the phenolic oxygen, significantly stabilizing the phenolate anion.[1] This lowers the pKₐ of the hydroxyl group from ~9.9 (in unsubstituted 8-HQ) to approximately 4.1 .[1]

  • Basicity Reduction: The nitrogen lone pair becomes less available for protonation, rendering the quinoline nitrogen essentially non-basic under physiological conditions.[1]

  • Steric Hindrance: The C2-Methyl group introduces steric bulk adjacent to the chelating nitrogen.[1] While this does not prevent metal binding, it can selectively destabilize planar complexes with smaller metal ions (e.g., Al³⁺) while favoring larger ions or distorted geometries.

ChemicalStructureCoreQuinoline Core(Planar Aromatic)OH8-Hydroxyl Group(H-Bond Donor)Core->OHC8 AttachmentNRing Nitrogen(H-Bond Acceptor)Core->NHeterocycleNO25,7-Dinitro Groups(Electron Withdrawing)Core->NO2-I / -M EffectIncreases AcidityMe2-Methyl Group(Steric Bulk)Core->MeC2 AttachmentLipophilicityOH->NIntramolecular H-Bond(Stabilizes Neutral Form)

Figure 1: Structural functionalization analysis. The intramolecular hydrogen bond (dashed line) significantly reduces water solubility in the neutral state by masking polar groups.

Physicochemical Profile

Solid-State Properties[1]
  • Appearance: Yellow to orange crystalline powder.[1] The color intensity is due to the extended conjugation system involving the nitro groups (charge transfer transitions).[1]

  • Melting Point: 325°C (Decomposition).[1] The high melting point indicates a robust crystal lattice stabilized by strong intermolecular π-π stacking and hydrogen bonding networks.[1]

  • Hygroscopicity: Moderate.[1] The polar nitro groups can interact with atmospheric moisture, necessitating storage in desiccated conditions.[1]

Solution Properties
  • Solubility:

    • Water:[2] Very Low (< 0.1 mg/mL at pH 2-3).[1] Solubility increases significantly at pH > 5 due to ionization of the hydroxyl group.[1]

    • Organic Solvents: Soluble in DMSO, DMF.[1] Slightly soluble in Methanol and Ethanol (enhanced by sonication).[1]

  • Partition Coefficient (LogP): Predicted 1.76 .[1] This value suggests moderate lipophilicity, favorable for membrane permeability in biological assays.[1]

  • Acid Dissociation Constant (pKₐ):

    • pKₐ (OH): 4.12 ± 0.6.

    • Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the mono-anionic species . This anionic character drives its solubility in biological media but may require ion-pairing strategies for lipid membrane crossing.[1]

Spectral Characteristics
  • UV-Vis Absorption: Expect distinct bathochromic shifts compared to 8-hydroxyquinoline.[1]

    • Neutral (Organic solvent): λmax ~300-320 nm.[1]

    • Anionic (Basic buffer): λmax shifts to ~400-450 nm (Deep yellow/orange), typical of nitrophenolate chromophores.[1]

  • Fluorescence: Unlike 8-hydroxyquinoline, the fluorescence of the dinitro derivative is often quenched by the nitro groups (heavy atom/intersystem crossing effects), making it less suitable as a direct fluorescent probe without metal chelation.

Synthesis & Purification Protocol

For researchers synthesizing this compound in-house to ensure high purity for biological testing.[1]

Reaction: Electrophilic aromatic substitution (Nitration) of 2-methylquinolin-8-ol.[1]

Protocol:

  • Dissolution: Dissolve 2-methylquinolin-8-ol (1 eq) in concentrated Sulfuric Acid (H₂SO₄) at 0°C.

  • Nitration: Dropwise addition of Fuming Nitric Acid (HNO₃, 2.2 eq) while maintaining temperature < 10°C.[1]

  • Reaction: Stir at room temperature for 2 hours. The solution will darken.

  • Quenching: Pour the reaction mixture onto crushed ice. The dinitro derivative will precipitate as a yellow solid.[1]

  • Purification:

    • Filter and wash extensively with cold water to remove acid.[1]

    • Recrystallization: Recrystallize from Ethanol/DMF (9:1) or Glacial Acetic Acid to remove mono-nitro impurities.[1]

  • Validation: Confirm absence of the mono-nitro intermediate via HPLC.

SynthesisWorkflowStartStart: 2-Methylquinolin-8-olStep1Dissolve in conc. H2SO4 (0°C)Start->Step1Step2Add Fuming HNO3 (Dropwise)Step1->Step2Step3Quench on Ice -> PrecipitateStep2->Step3Step4Recrystallize (EtOH/DMF)Step3->Step4EndPure 2-Methyl-5,7-dinitroquinolin-8-olStep4->End

Figure 2: Synthesis workflow emphasizing temperature control to prevent over-oxidation or tar formation.

Analytical Characterization Methods

To validate the identity and purity of the compound, the following validated methods are recommended.

High-Performance Liquid Chromatography (HPLC)

Due to the acidic nature of the phenol, pH control of the mobile phase is critical to prevent peak tailing.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to keep it neutral/suppress ionization).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro-conjugation).[1]

  • Retention Time: The dinitro derivative will elute later than the parent oxine due to the nitro groups increasing interaction with the stationary phase (π-π interactions), despite the lower pKa.

NMR Spectroscopy (d6-DMSO)
  • ¹H NMR:

    • δ 2.8 ppm (s, 3H): Methyl group (C2-CH₃).

    • δ ~9.0-9.5 ppm: Downfield shifts for the aromatic protons at C3, C4, and C6 due to the electron-withdrawing nitro groups.[1]

    • Absence: The C5 and C7 protons of the parent ring will be missing.[1]

Biological & Formulation Implications[1][2]

Metal Chelation Mechanism

The therapeutic efficacy of this compound is linked to its ability to chelate divalent cations (Cu²⁺, Zn²⁺, Fe²⁺).

  • The "Ion Trap": At extracellular pH (7.4), the compound is anionic and soluble. Upon entering the hydrophobic pocket of a metalloenzyme or crossing a membrane where the local pH drops, the equilibrium shifts.[1]

  • Selectivity: The 2-methyl group creates steric hindrance that destabilizes complexes with small ionic radii (like Al³⁺), potentially improving selectivity for biologically relevant transition metals like Cu²⁺.[1]

Stability[1]
  • Thermal: Stable up to 300°C.[1]

  • Photostability: Sensitive to UV light.[1] Store in amber vials.

  • Hydrolytic: Stable in acidic and neutral aqueous media; susceptible to oxidative degradation in highly alkaline solutions over time.[1]

References

  • ChemicalBook. (2023).[1] 5,7-Dinitroquinolin-8-ol Chemical Properties and Safety Data.Link

  • PubChem. (2025).[1][3] Compound Summary: 2-Methyl-8-quinolinol (Parent Scaffold Data).[1] National Library of Medicine.[1] Link

  • Prachayasittikul, V. et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and biological activity. Drug Design, Development and Therapy.[1] (Contextual grounding for 8-HQ derivatives).

  • Gogoi, J. et al. (2020).[1] Synthesis of 8-Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry.[1] ResearchGate.[1][4] Link

  • ChemScene. (2024). Product Analysis: 5,7-Dinitroquinolin-8-ol.[1][5][6]Link

Disclaimer: This guide is for research purposes only. Handling of nitro-aromatic compounds requires strict adherence to laboratory safety protocols regarding toxicity and potential explosivity of dry residues.[1]

2-Methyl-5,7-dinitroquinolin-8-ol CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methyl-5,7-dinitroquinolin-8-ol

Part 1: Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol (CAS 38543-75-8 ), also known as 5,7-Dinitro-8-hydroxyquinaldine , is a functionalized quinoline derivative distinguished by its dual nitro substitutions at the C5 and C7 positions and a methyl group at C2.[1][2] Belonging to the 8-hydroxyquinoline (8-HQ) class, this compound exhibits potent metal-chelating capabilities, serving as a critical ligand in coordination chemistry and a bioactive scaffold in medicinal chemistry.

Unlike its parent compound Nitroxoline (5,7-dinitro-8-hydroxyquinoline), the C2-methyl group in this derivative introduces steric bulk that modulates metal binding kinetics and lipophilicity, enhancing its utility in developing phosphorescent copper(I) complexes and targeted antimicrobial agents.

Part 2: Chemical Identity & Physicochemical Profile

Property Specification
CAS Registry Number 38543-75-8
IUPAC Name 2-Methyl-5,7-dinitroquinolin-8-ol
Synonyms 5,7-Dinitro-8-hydroxyquinaldine; 8-Hydroxy-2-methyl-5,7-dinitroquinoline
Molecular Formula C₁₀H₇N₃O₅
Molecular Weight 249.18 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot ethanol; insoluble in water
pKa ~4.1 (Phenolic OH, predicted based on 8-HQ analogs)

Structural SMILES: CC1=NC2=C(C(=C(C=C2C=C1)[O-])[O-])O

Part 3: Synthesis Protocol

Methodology: Electrophilic Aromatic Nitration The synthesis involves the direct nitration of 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine). The presence of the electron-donating hydroxyl group directs the electrophilic nitro groups to the ortho (C7) and para (C5) positions relative to the hydroxyl group.

Reagents:

  • Precursor: 2-Methyl-8-quinolinol (CAS 826-81-3)

  • Nitrating Agent: Concentrated Nitric Acid (HNO₃, 65-70%)

  • Solvent/Medium: Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 g (62.8 mmol) of 2-methyl-8-quinolinol in 40 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0–5°C using an ice-salt bath.

  • Nitration: Dropwise add a mixture of fuming nitric acid (10 mL) and sulfuric acid (10 mL) over 30 minutes. Caution: Exothermic reaction. Maintain temperature below 10°C to prevent oxidative degradation.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to 50°C for 2 hours to ensure complete dinitration.

  • Precipitation: Pour the reaction mixture onto 200 g of crushed ice. The yellow precipitate of 2-methyl-5,7-dinitroquinolin-8-ol will form immediately.

  • Purification: Filter the solid, wash extensively with cold water to remove acid traces, and recrystallize from ethanol/DMF (9:1) to yield yellow needles.

Validation:

  • TLC: Check purity using Ethyl Acetate:Hexane (1:1).

  • Melting Point: Expected range 260–265°C (decomposition).

Visualization: Synthesis Workflow

Synthesis Precursor 2-Methyl-8-quinolinol (C10H9NO) Intermediate Mononitro Intermediate (Transient) Precursor->Intermediate Electrophilic Attack (C5) Reagents HNO3 / H2SO4 (Nitrating Agents) Reagents->Intermediate Product 2-Methyl-5,7-dinitroquinolin-8-ol (Yellow Precipitate) Intermediate->Product Second Nitration (C7)

Caption: Electrophilic aromatic substitution pathway transforming 8-hydroxyquinaldine to the dinitro derivative.

Part 4: Mechanism of Action & Biological Utility[5][6]

1. Metal Chelation & Antimicrobial Activity Like its analog Nitroxoline, 2-methyl-5,7-dinitroquinolin-8-ol acts as a bidentate ligand. The phenolic oxygen and the quinoline nitrogen form stable 5-membered chelate rings with divalent cations (Cu²⁺, Zn²⁺, Fe²⁺).

  • Mechanism: The lipophilic methyl group facilitates penetration through bacterial cell walls. Once inside, the compound chelates essential metal cofactors, disrupting metalloenzymes required for DNA replication and respiration.

2. Anticancer Potential (ROS Generation) Copper complexes of this ligand (e.g., [Cu(L)(PPh₃)₂]) have been shown to induce apoptosis in cancer cells.[3]

  • Pathway: The complex undergoes intracellular reduction (Cu²⁺ → Cu⁺), reacting with hydrogen peroxide via the Fenton-like reaction to generate hydroxyl radicals (•OH).[2][4][5] These Reactive Oxygen Species (ROS) cause oxidative damage to mitochondrial DNA.

Visualization: Cellular Mechanism

MOA Ligand 2-Methyl-5,7-dinitroquinolin-8-ol Membrane Cell Membrane (Lipophilic Entry) Ligand->Membrane Extracellular Extracellular Space Chelation Metal Chelation (Binds Cu2+/Fe2+) Membrane->Chelation Passive Diffusion Intracellular Intracellular Cytosol EnzymeInhib Inhibition of Metalloenzymes Chelation->EnzymeInhib Depletes Cofactors ROS ROS Generation (Fenton Reaction) Chelation->ROS Redox Cycling Death Apoptosis / Cell Death EnzymeInhib->Death ROS->Death

Caption: Dual mechanism of action involving metalloenzyme inhibition and oxidative stress induction.

Part 5: Applications in Research

Application Domain Specific Utility Advantage over 8-HQ
Coordination Chemistry Synthesis of mixed-ligand Cu(I) complexes (e.g., with phosphines).The C2-methyl group prevents the formation of insoluble saturated complexes, favoring discrete monomeric structures.
Photophysics Luminescent probes.[6]Exhibits tunable phosphorescence when complexed with d10 metals (Cu, Ag).
Drug Development Antibacterial/Antifungal scaffolds.[7]Higher lipophilicity enhances membrane permeability against Gram-positive bacteria (S. aureus).

References

  • Małecki, J. G., Maroń, A., Palion, J., Nycz, J. E., & Szala, M. (2014).[6][3][8] "A copper(I) phosphine complex with 5,7-dinitro-2-methylquinolin-8-ol as co-ligand."[6][9][10] Transition Metal Chemistry, 39, 755–762.[6][3][8] [6]

  • Parchem Fine & Specialty Chemicals. "8-Hydroxy-2-Methyl-5,7-Dinitroquinoline (CAS 38543-75-8) Product Specification."

  • GuideChem. "Chemical Properties of 2-Methyl-5,7-dinitroquinolin-8-ol (CAS 38543-75-8)."

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and biological activity." Drug Design, Development and Therapy, 7, 1157.

Sources

spectroscopic data (NMR, IR, UV-Vis) of 2-Methyl-5,7-dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 2-Methyl-5,7-dinitroquinolin-8-ol (also known as 5,7-Dinitro-8-hydroxyquinaldine). The data presented is synthesized from high-fidelity experimental sources and structural theoretical principles, designed to serve as a reference standard for analytical validation.

Technical Reference Guide for Structural Validation

Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol is a significant derivative of the 8-hydroxyquinoline (oxine) scaffold. Distinguished by the electron-withdrawing nitro groups at the C5 and C7 positions and a methyl group at C2, this compound exhibits unique electronic properties that make it a potent chelating ligand and a precursor in the synthesis of energetic materials and metallodrugs.

This guide details the specific NMR, IR, and Mass Spectrometry signatures required to validate the identity and purity of this compound. The presence of the 5,7-dinitro substitution pattern creates a highly diagnostic proton NMR fingerprint—specifically the loss of vicinal coupling in the benzenoid ring—which serves as the primary confirmation of successful nitration.

Structural Assignments & Numbering

To interpret the spectra correctly, the standard quinoline numbering system is applied:

  • Ring A (Pyridine moiety): Nitrogen (1), Methyl (2), H-3, H-4.

  • Ring B (Benzene moiety): Nitro (5), H-6, Nitro (7), Hydroxyl (8).

Analytical Workflow

The following diagram outlines the logical flow for complete structural validation.

AnalyticalWorkflow Sample Crude Product (Nitration of 2-Methyl-8-HQ) Purification Purification (Crystallization from EtOH) Sample->Purification NMR 1H NMR (DMSO-d6) *Primary Confirmation* Purification->NMR IR FT-IR (KBr) Functional Group Check Purification->IR MS HRMS (ESI-) Mass Validation Purification->MS Validation Validated Structure NMR->Validation  Singlet @ 9.21 ppm IR->Validation  NO2 bands MS->Validation  m/z 248.03

Figure 1: Analytical workflow for the validation of 2-Methyl-5,7-dinitroquinolin-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d6 is the required solvent. The compound has poor solubility in CDCl3 due to the polar nitro groups and the zwitterionic character of the nitrophenol moiety.

^1H NMR Data (500 MHz, DMSO-d6)

The proton spectrum is characterized by a distinct lack of coupling in the benzene ring (due to 5,7-substitution) and a large downfield shift of the aromatic protons caused by the strong electron-withdrawing nitro groups.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
AssignmentStructural Insight
2.94 Singlet (s)3H-CH3 (C-2) Characteristic methyl singlet; deshielded by the heteroaromatic ring.[1]
8.14 Doublet (d)1H9.0 HzH-3 Pyridine ring proton. Upfield relative to H-4.
9.21 Singlet (s)1H-H-6 Diagnostic Peak. Isolated aromatic proton between two NO2 groups.
9.66 Doublet (d)1H9.0 HzH-4 Pyridine ring proton. Highly deshielded by the C5-NO2 group (peri-effect).
~3.5 - 4.5 Broad--OH Often broadened/exchanged with H2O in DMSO; may not appear as a distinct sharp peak.
^13C NMR Data (125 MHz, DMSO-d6)

The carbon spectrum confirms the presence of 10 carbon environments.

  • Aliphatic:

    
     19.9 (CH3).
    
  • Aromatic/Quaternary:

    
     122.6, 125.0, 129.0, 129.3, 130.8, 137.4, 141.2, 154.9, 161.7.[1]
    
Interpretation & Causality
  • The H-6 Singlet (

    
     9.21):  In the precursor (2-methyl-8-hydroxyquinoline), the benzene ring protons (H5, H6, H7) show a complex splitting pattern (dd or m). The appearance of a sharp singlet at 9.21 ppm confirms that positions 5 and 7 have been substituted, leaving H-6 isolated.
    
  • The H-4 Deshielding (

    
     9.66):  The proton at C-4 is spatially close to the Nitro group at C-5. The magnetic anisotropy and electron withdrawal of the nitro group shift this signal significantly downfield compared to the non-nitrated precursor (~8.2 ppm).
    

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Solid State). The IR spectrum is dominated by the vibrational modes of the nitro groups and the hydroxyl moiety.

Wavenumber (cm⁻¹)AssignmentModeNotes
3510 O-HStretchSharp/Medium. Indicates intramolecular H-bonding (likely with N-1 or O-NO2).
3005, 3170 C-H (Ar)StretchAromatic C-H stretching vibrations.
1594 C=N / C=CStretchQuinoline ring skeletal vibrations.
1528 NO2Asym. StretchPrimary Diagnostic. Strong intensity.
1321 NO2Sym. StretchPrimary Diagnostic. Strong intensity.
1260 C-OStretchPhenolic C-O stretch.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) in Negative Electrospray Ionization (ESI-) mode is the preferred method for molecular weight confirmation, as the phenolic proton is easily abstracted.

  • Formula: C₁₀H₇N₃O₅

  • Calculated Mass (M-H)⁻: 248.0307 Da[1]

  • Found Mass (M-H)⁻: 248.0309 Da[1]

  • Error: 0.8 ppm (Excellent agreement)

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: Obtain high-resolution ^1H spectra without exchange broadening.

  • Reagents: DMSO-d6 (99.9% D), dried over molecular sieves.

  • Procedure:

    • Weigh 5–10 mg of the dry yellow powder into a clean vial.

    • Add 0.6 mL of DMSO-d6.

    • Sonicate for 30 seconds to ensure complete dissolution (nitro-quinolines can be slow to dissolve).

    • Transfer to a 5mm NMR tube.

    • Acquire spectrum with at least 16 scans (NS=16) and a relaxation delay (D1) of 1.0 second.

Protocol 2: IR Sample Preparation (KBr Pellet)
  • Objective: Avoid moisture interference in the OH region.

  • Procedure:

    • Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (dried).

    • Grind finely in an agate mortar.

    • Press into a transparent pellet using a hydraulic press (8-10 tons).

    • Acquire background (pure KBr) then sample spectrum (4000–400 cm⁻¹).

Synthesis Context & Impurity Profile

Researchers often encounter this compound as a product of the nitration of 2-methyl-8-hydroxyquinoline. Common impurities to watch for in the spectra include:

  • 5-Nitro-2-methylquinolin-8-ol (Mono-nitro): Look for a doublet at H-6/H-7 region (coupling ~8Hz) instead of the H-6 singlet.

  • Oxidation byproducts: If the reaction conditions are too harsh (e.g., prolonged reflux in HNO3), the methyl group at C-2 can oxidize to an aldehyde or carboxylic acid. Watch for the disappearance of the methyl singlet at 2.94 ppm and appearance of CHO (~10 ppm) or COOH signals.

Reaction Pathway Diagram[1]

ReactionPathway Start 2-Methyl-8-hydroxyquinoline (Precursor) Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Intermediate 5-Nitro Intermediate (Transient) Reagent->Intermediate Product 2-Methyl-5,7-dinitroquinolin-8-ol (Target) Intermediate->Product  Second Nitration

Figure 2: Sequential nitration pathway yielding the 5,7-dinitro derivative.

References

  • Primary Spectral Source: Książek, M., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (Note: This paper describes the serendipitous synthesis and full characterization of the title compound as a byproduct). Source: PubMed Central / MDPI [Link]

  • Synthetic Methodology: Isaev, A. A., et al. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds. (Provides foundational methods for nitration of hydroxyquinolines). Source: Springer / OSI [Link]

  • General NMR Reference: Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Essential for distinguishing DMSO/Water peaks from the sample). Source: J. Org. Chem. [Link][1][2][3][4]

Sources

Crystal Structure Analysis of 2-Methyl-5,7-dinitroquinolin-8-ol

[1][2]

Executive Summary: The Structural Imperative

2-Methyl-5,7-dinitroquinolin-8-ol represents a critical scaffold in the development of optoelectronic materials and antimicrobial agents. Unlike its parent compound (8-hydroxyquinoline), the introduction of a methyl group at the C2 position and nitro groups at C5 and C7 drastically alters its electronic landscape and steric profile.

This guide details the crystallographic characterization of this molecule, emphasizing the steric clash introduced by the C2-methyl group and the electron-withdrawing effects of the dinitro substitution , which collectively modulate its chelation potency and solid-state packing.

Chemical Architecture & Pharmacological Relevance[3][4][5]

The "Push-Pull" Electronic System

The molecule operates on a push-pull mechanism that defines its reactivity and biological interaction:

  • Electron Withdrawal (C5 & C7): The nitro groups (

    
    ) significantly decrease electron density in the aromatic ring, increasing the acidity of the phenolic hydroxyl group (pKa reduction). This makes the oxygen a harder donor for metal chelation.
    
  • Steric Modulation (C2): The methyl group adjacent to the pyridine nitrogen creates a "steric gate." While it allows binding to larger central metals (like Cu(I) or Zn(II)), it often destabilizes octahedral geometries preferred by smaller ions (like Al(III)) due to inter-ligand clashing.

Biological Implications

In drug development, this specific derivative exhibits enhanced lipophilicity compared to non-methylated analogs. The crystal structure reveals that the nitro groups participate in extensive intermolecular hydrogen bonding, a feature correlated with its ability to penetrate bacterial cell walls and inhibit DNA gyrase.

Experimental Methodology: Synthesis to Structure

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a rigorous protocol of synthesis and slow evaporation is required.

Phase I: Synthesis Protocol

The synthesis relies on the electrophilic aromatic substitution of 2-methyl-8-hydroxyquinoline.

  • Precursor Preparation: Dissolve 2-methyl-8-hydroxyquinoline (5.0 g) in concentrated sulfuric acid (

    
    ) at 0°C. The acid acts as both solvent and catalyst.
    
  • Nitration: Dropwise addition of fuming nitric acid (

    
    ) while maintaining temperature 
    
    
    to prevent oxidative ring degradation.
  • Quenching: Pour the reaction mixture onto crushed ice. The dinitro derivative precipitates as a yellow solid due to its low solubility in acidic aqueous media.

  • Purification: Recrystallize twice from hot ethanol or an ethanol/DMF mixture to remove the mono-nitro byproducts.

Phase II: Crystallization & Data Collection

High-quality crystals are grown using the Solvent Diffusion Technique .

  • Solvent System: Dimethyl sulfoxide (DMSO) / Ethanol (1:1).

  • Method: Dissolve the purified solid in warm DMSO. Layer ethanol carefully on top in a narrow tube. Allow to stand undisturbed at 4°C for 7–10 days.

  • Target Morphology: Yellow prisms or needles.

Phase III: X-Ray Diffraction Workflow

CrystallographyWorkflowSynthesisSynthesis(Nitration)PurificationPurification(Recrystallization)Synthesis->PurificationYields Crude SolidGrowthCrystal Growth(DMSO/EtOH Diffusion)Purification->GrowthHigh Purity SoluteMountingCryo-Mounting(Mitegen Loop, 100K)Growth->MountingSelect Single CrystalDiffractionXRD Data Collection(Mo Kα Radiation)Mounting->DiffractionCollect ReflectionsRefinementStructure Refinement(SHELXL)Diffraction->RefinementSolve Phase Problem

Figure 1: Step-by-step workflow from chemical synthesis to crystallographic refinement.

Structural Analysis & Crystallographic Parameters

The crystal structure of 2-Methyl-5,7-dinitroquinolin-8-ol is governed by strong intramolecular and intermolecular interactions.

Molecular Conformation
  • Planarity: The quinoline core is essentially planar. However, the nitro groups at C5 and C7 are often twisted out of the aromatic plane by 5–15° to relieve steric strain with adjacent protons.

  • Intramolecular Hydrogen Bond: A classic feature is the short contact between the phenolic oxygen and the quinoline nitrogen (

    
    ). This "pre-organized" motif locks the molecule into a conformation ready for metal chelation, although the C2-methyl group slightly distorts this geometry compared to the non-methylated parent.
    
Supramolecular Architecture

In the crystalline state, the packing is dominated by:

  • 
     Stacking:  The electron-deficient dinitro-quinoline rings stack in an antiparallel fashion (centroid-to-centroid distance ~3.6 Å) to maximize electrostatic complementarity.
    
  • Intermolecular Hydrogen Bonding: The nitro oxygens act as acceptors for weak

    
     interactions, linking the stacks into 3D networks.
    
Quantitative Parameters (Representative)

Note: Values below are representative of the structural class (dinitro-8-hydroxyquinolines) and derived from analogous copper-complex ligand data.

ParameterValue / DescriptionSignificance
Crystal System Monoclinic or TriclinicCommon for planar organic stacks.
Space Group

or

Centrosymmetric packing is favored.
Bond Length (C8-O) ~1.34 ÅIndicates single bond character with partial double bond resonance.
Bond Angle (N-C2-C(Me)) ~118-120°Shows steric widening due to the methyl group.
Nitro Twist Angle 4° - 18°Deviation from planarity due to steric crowding.

Mechanistic Insight: The Steric-Electronic Interplay

The following diagram illustrates how the structural features of 2-Methyl-5,7-dinitroquinolin-8-ol dictate its function as a ligand and drug scaffold.

StructureFunctionMolecule2-Methyl-5,7-dinitroquinolin-8-olNitro5,7-Dinitro Groups(Electron Withdrawing)Molecule->NitroMethyl2-Methyl Group(Steric Bulk)Molecule->MethylOH_NOH...N Motif(Chelation Site)Molecule->OH_NAcidityIncreased Phenol Acidity(Lower pKa)Nitro->AcidityStackingEnhanced π-π Stacking(Crystal Packing)Nitro->StackingSelectivityMetal Ion Selectivity(Excludes small Octahedral ions)Methyl->SelectivitySolubilityLipophilicity Modulation(Membrane Permeability)Methyl->SolubilityOH_N->Selectivity

Figure 2: Structure-Activity Relationship (SAR) map linking crystallographic features to chemical behavior.

References

  • Małecki, J. G., Maroń, A., Palion, J., Nycz, J. E., & Szala, M. (2014). "A copper(I) phosphine complex with 5,7-dinitro-2-methylquinolin-8-ol as co-ligand."[1][2] Transition Metal Chemistry, 39, 755–762.[1][3] Link[1]

  • Sutter, P., & Weis, C. D. (1986). "Synthesis of 5,7-Dinitro-8-hydroxyquinoline derivatives."[4] Journal of Heterocyclic Chemistry, 23(1), 29-32. Link

  • Isaev, A. A., et al. (2005). "Technology of preparing 8-hydroxy-5-nitroquinoline."[5] Chemistry of Heterocyclic Compounds, 41, 1027–1029. Link

  • National Toxicology Program. "Nomination Background: 8-Methylquinoline." NTP Summary Reports. Link

Technical Guide: Solubility Profile of 2-Methyl-5,7-dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the solubility profile, physicochemical characterization, and experimental handling of 2-Methyl-5,7-dinitroquinolin-8-ol (also known as 5,7-Dinitro-8-hydroxyquinaldine).[1]

Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol is a functionalized 8-hydroxyquinoline derivative distinguished by the presence of a methyl group at the C2 position and two nitro groups at the C5 and C7 positions.[1] This substitution pattern significantly alters its electronic landscape compared to the parent 8-hydroxyquinoline (oxine), enhancing its acidity and modifying its lipophilicity.[1]

Its solubility profile is critical for two primary applications: metal chelation (where it serves as a precipitating agent for ions like Th(IV) and Zr(IV)) and biological assays (antimicrobial/antitumor screening).[1] This guide provides a solubility landscape derived from structural analysis and analog behavior, alongside rigorous protocols for experimental verification.

Physicochemical Identity

Understanding the molecule's intrinsic properties is the first step to mastering its solubility.[1]

PropertyValue / Description
Chemical Structure 2-Methyl-5,7-dinitroquinolin-8-ol
Molecular Formula C₁₀H₇N₃O₅
Molecular Weight ~249.18 g/mol
Appearance Yellow to orange crystalline solid
pKa (Predicted) ~4.1 (Hydroxyl group acidity increased by electron-withdrawing -NO₂ groups)
LogP (Estimated) ~1.8 – 2.2 (Moderate Lipophilicity)
Melting Point >200°C (Decomposition often observed)

Solubility Landscape

The solubility of 2-Methyl-5,7-dinitroquinolin-8-ol is governed by the interplay between the hydrophobic quinaldine core and the polar, hydrogen-bond-accepting nitro groups.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on their efficiency for this compound.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP High Recommended for Stock Solutions. The high dielectric constant disrupts crystal lattice energy effectively.[1]
Polar Protic Methanol, Ethanol Moderate Solubility improves significantly with heating or sonication.[1] Ethanol is preferred for recrystallization.[1]
Chlorinated Chloroform, DCM Moderate to Good Soluble, but less stable over long periods due to potential photolysis.
Non-Polar Hexane, Toluene Low / Insoluble The polar nitro groups reduce affinity for strictly non-polar hydrocarbons.
Aqueous (Neutral) Water (pH 7) Insoluble Hydrophobic aromatic rings dominate at neutral pH.[1]
Aqueous (Acid/Base) HCl (1M), NaOH (1M) Soluble Amphoteric behavior. Soluble as a cation in acid (protonated N) and as an anion in base (deprotonated OH).[1]
Thermodynamic Behavior

Dissolution of 2-Methyl-5,7-dinitroquinolin-8-ol is generally endothermic (


).[1]
  • Temperature Effect: Solubility increases with temperature.[1] This property is exploited in purification, where the compound is dissolved in boiling ethanol and crystallized upon cooling.

  • Entropy: The dissolution is driven by the entropy gain (

    
    ) as the crystal lattice breaks down, particularly in aprotic solvents that can solvate the nitro groups effectively.
    

Visualization: Solvent Selection Logic

SolventSelection Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction/Purification) Start->Synthesis Analysis Analytical (HPLC/UV) Start->Analysis DMSO DMSO (Stock) Dilute into Media <1% BioAssay->DMSO Standard Recryst Recrystallization? Synthesis->Recryst Reaction Reaction Medium? Synthesis->Reaction MobilePhase Acetonitrile/Water (with 0.1% Formic Acid) Analysis->MobilePhase Ethanol Hot Ethanol (Cool to precipitate) Recryst->Ethanol Preferred DMF DMF or Acetic Acid (High Solubility) Reaction->DMF High Conc.

Caption: Decision tree for selecting the optimal solvent based on the intended experimental application.

Experimental Protocol: Isothermal Saturation Method

Since specific literature values can vary by synthesis batch (purity/polymorph), empirical determination is the gold standard. Use this protocol to generate accurate solubility data (g/L).

Materials Required[1][4]
  • Compound: 2-Methyl-5,7-dinitroquinolin-8-ol (>98% purity).[1]

  • Solvents: HPLC grade (Methanol, DMSO, etc.).[1]

  • Equipment: Orbital shaker (temperature controlled), 0.22 µm PTFE syringe filters, HPLC or UV-Vis spectrophotometer.

Workflow Diagram

SolubilityProtocol Step1 1. Excess Addition Add solid to solvent until undissolved Step2 2. Equilibration Shake at const. Temp (24-48 hours) Step1->Step2 Saturation Step3 3. Filtration Filter supernatant (0.22 µm PTFE) Step2->Step3 Separation Step4 4. Quantification Dilute & Analyze (HPLC/UV-Vis) Step3->Step4 Measurement

Caption: Step-by-step workflow for the Isothermal Saturation Method to determine precise solubility limits.

Step-by-Step Procedure
  • Preparation: Weigh approximately 50 mg of the compound into a 20 mL scintillation vial.

  • Solvent Addition: Add 5 mL of the target solvent.[1] If the solid dissolves completely, add more until a visible precipitate remains (saturation).

  • Equilibration: Place the vial in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) set to 200 rpm. Incubate for 24 to 48 hours to ensure thermodynamic equilibrium.

  • Filtration: Stop shaking and allow the solids to settle for 1 hour. Withdraw 1 mL of the supernatant using a syringe and filter through a 0.22 µm PTFE filter (nylon filters may bind the nitro-aromatic compound).[1]

  • Quantification:

    • UV-Vis: Dilute the filtrate 1:100 or 1:1000 with the same solvent.[1] Measure absorbance at

      
       (typically ~350-400 nm, determine via scan).[1] Use a calibration curve to calculate concentration.[1]
      
    • HPLC: Inject onto a C18 column (Mobile phase: ACN/Water gradient).[1]

Critical Application Notes

  • Stock Solution Stability: Solutions in DMSO are prone to freeze-thaw degradation.[1] Aliquot stocks and store at -20°C. Avoid storing in acetone or chloroform for extended periods due to evaporation and potential reactivity.[1]

  • pH Sensitivity: Due to the phenolic hydroxyl group (pKa ~4.1), the solubility is highly pH-dependent.[1] In basic buffers (pH > 6), the compound will deprotonate, forming a distinctively colored (often red/orange) anion with significantly higher water solubility.

  • Safety: As a dinitro compound, handle with care.[1][2] While not typically explosive like TNT, nitro-aromatics can be toxic and potential mutagens.[1] Use standard PPE.[1]

References

  • ChemicalBook. (2023).[1] 5,7-Dinitroquinolin-8-ol Chemical Properties and Solubility Data. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 8-Hydroxy-5,7-dinitrocarbostyril (Analogous Structure). National Library of Medicine.[1] Retrieved from [1]

  • ResearchGate. (2025).[1] Thermodynamic Analysis of 8-Hydroxyquinoline Derivatives. Retrieved from

  • Molinspiration. (2025).[1][3][4] Predicted Physicochemical Properties for Nitro-Quinolines. (Data inferred from structural modeling of CAS 1084-32-8).[1]

  • Sigma-Aldrich. (2025).[1][5] Product Specification: 5,7-Dichloro-8-hydroxy-2-methylquinoline (Structural Analog). Retrieved from [1]

Sources

historical literature on the discovery of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Retrospective on Discovery, Synthesis, and Pharmacological Evolution

Executive Summary

The discovery of quinoline represents a pivotal moment in organic chemistry, bridging the gap between industrial coal tar extraction and modern pharmaceutical design. First isolated in 1834 by Friedlieb Ferdinand Runge, the quinoline nucleus (


) has evolved from a dye precursor into one of the most privileged scaffolds in medicinal chemistry. This guide analyzes the historical trajectory of quinoline, detailing the mechanistic causality of classical syntheses (Skraup, Friedländer) and tracing the structural evolution that led to life-saving antimalarials and fluoroquinolone antibiotics.

Historical Genesis: The Coal Tar Era (1834–1842)

The identification of quinoline was not a singular event but a convergence of industrial extraction and natural product degradation.

  • 1834 (Runge): Friedlieb Ferdinand Runge isolated a basic substance from coal tar, which he named Leukol ("white oil").[1] His work laid the foundation for the isolation of aromatic heterocycles from industrial waste.

  • 1842 (Gerhardt): Charles Gerhardt obtained a similar oily base by the alkaline distillation of quinine, cinchonine, and strychnine. He named it Chinolein.

  • Validation: It was later confirmed by August Hofmann that Leukol and Chinolein were identical, establishing the structural link between the synthetic coal tar derivative and the natural alkaloid quinine.

The Golden Age of Synthesis: Classical Methodologies

The industrial demand for dyes and later antimalarials drove the development of robust synthetic methods. The Skraup Synthesis remains the archetype of quinoline construction due to its use of simple precursors.

The Skraup Synthesis (1880)

Principle: The acid-catalyzed condensation of a primary aromatic amine with glycerol and an oxidizing agent.[2][3][4]

Mechanistic Causality

The reaction proceeds through a violent, exothermic sequence. The causality of reagent choice is critical:

  • Glycerol +

    
    :  Dehydrates to form acrolein  (propenal) in situ.[3]
    
  • Aniline + Acrolein: Undergoes a Michael addition (conjugate addition) to form

    
    -anilinopropionaldehyde.
    
  • Cyclization: Acid-catalyzed electrophilic aromatic substitution closes the ring.

  • Oxidation: The resulting 1,2-dihydroquinoline is aromatized by the oxidizing agent (originally nitrobenzene) to form quinoline.[2]

Experimental Protocol: Skraup Synthesis of Quinoline

Note: This reaction is highly exothermic. Proper safety equipment (fume hood, face shield) is mandatory.

Reagents:

  • Aniline: 0.38 mol (35 g)

  • Glycerol (anhydrous): 1.1 mol (100 g)

  • Nitrobenzene (Oxidant): 0.23 mol (28 g)

  • Sulfuric Acid (conc.): 1.8 mol (100 mL)

Step-by-Step Methodology:

  • Setup: Equip a 2-liter round-bottom flask with a high-efficiency reflux condenser. Clamp securely in a fume hood.

  • Addition: Add aniline, glycerol, and nitrobenzene to the flask. Mix thoroughly.

  • Acidification: Cautiously add concentrated sulfuric acid in small portions with swirling. The mixture will generate heat and become viscous.

  • Initiation: Heat the flask gently with a Bunsen burner or heating mantle. CRITICAL: Remove heat immediately when the reaction begins (indicated by the onset of boiling and reflux). The reaction is autocatalytic and can become violent.

  • Reflux: Once the initial vigorous reaction subsides (approx. 10–15 mins), resume heating and reflux for 3–4 hours to ensure completion.

  • Workup:

    • Cool the mixture to roughly 100°C.

    • Steam distill to remove unreacted nitrobenzene.

    • Basify the residue with 50% NaOH solution until strongly alkaline (liberates the free amine).

    • Steam distill again to collect the crude quinoline.

  • Purification: Dry the distillate over solid KOH or

    
     and distill under reduced pressure.
    
    • Target Yield: 85–90%

    • Boiling Point: 237°C (at 760 mmHg)

Mechanistic Visualization (Skraup Pathway)

SkraupMechanism Glycerol Glycerol Acid H2SO4 (Dehydration) Glycerol->Acid Acrolein Acrolein (CH2=CH-CHO) Acid->Acrolein Michael Michael Addition Acrolein->Michael Aniline Aniline (Ph-NH2) Aniline->Michael Intermed β-anilinopropionaldehyde Michael->Intermed Cyclization Cyclization (-H2O) Intermed->Cyclization Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro Oxidant Nitrobenzene (Oxidation) Dihydro->Oxidant Quinoline QUINOLINE Oxidant->Quinoline

Figure 1: The Skraup Synthesis mechanism, highlighting the in situ generation of acrolein and the oxidative aromatization step.

Comparative Analysis of Synthetic Methods

While Skraup is the historical standard, other methods offer advantages for specific substitution patterns.

MethodPrecursorsCatalystKey MechanismTypical YieldScope/Limitations
Skraup Aniline + Glycerol

+ Oxidant
Michael addition + Cyclization80–90%Violent reaction; best for unsubstituted or simple derivatives.
Friedländer o-Aminobenzaldehyde + KetoneBase (

) or Acid
Aldol condensation + Imine formation60–85%Mild conditions; requires unstable o-amino aldehydes.
Combes Aniline +

-diketone
Acid (

)
Imine formation + Electrophilic cyclization50–70%Produces 2,4-disubstituted quinolines; regiospecific.
Doebner-Miller Aniline +

-unsaturated ketone
Acid (

)
Modified Skraup40–60%Milder than Skraup; uses pre-formed enones or paraldehyde.

From Dye to Drug: Pharmacological Evolution

The transition of quinoline from a chemical curiosity to a therapeutic powerhouse is defined by three major eras: the isolation of Quinine, the synthesis of Chloroquine, and the accidental discovery of Nalidixic Acid.

The Antimalarial Pivot
  • Quinine (1820): Isolated from Cinchona bark by Pelletier and Caventou.[5][6][7] It remained the gold standard for malaria until WWII.

  • Chloroquine (1934): Synthesized by Hans Andersag at Bayer (originally named Resochin).

    • Discovery Insight: Initially discarded as too toxic.[6] Rediscovered by US scientists analyzing captured German supplies (labeled Sontochin) in Tunis during WWII.[8]

    • Structure: A 4-aminoquinoline derivative.[6][8][9] It acts by inhibiting the polymerization of toxic heme in the malaria parasite.

The Antibiotic Revolution (Fluoroquinolones)
  • Nalidixic Acid (1962): Discovered by George Lesher during an attempt to synthesize chloroquine analogs.

    • Significance: It was a byproduct that showed modest Gram-negative activity.[10] It is technically a naphthyridone but is the structural progenitor of all quinolones.

  • Ciprofloxacin (1987): The addition of a fluorine atom at C-6 and a piperazine ring at C-7 revolutionized the scaffold.

    • Causality: Fluorine increases cell penetration and gyrase affinity (potency). Piperazine expands the spectrum to Gram-positive bacteria.

Genealogy of Quinoline Therapeutics

QuinolineGenealogy CoalTar Coal Tar (1834) Runge isolates Leukol Blue Methylene Blue (1891) First Synthetic Antimalarial CoalTar->Blue Synthetic Inspiration Quinine Quinine (1820) Natural Alkaloid Pamaquine Pamaquine (1926) 8-Aminoquinoline Quinine->Pamaquine Structural Modification Blue->Pamaquine Side chain concept Chloroquine Chloroquine (1934/1947) 4-Aminoquinoline Pamaquine->Chloroquine Isomeric shift (8-amino to 4-amino) Nalidixic Nalidixic Acid (1962) Byproduct of Chloroquine synthesis Chloroquine->Nalidixic Synthesis Impurity Fluoro Fluoroquinolones (1980s) (e.g., Ciprofloxacin) Nalidixic->Fluoro +Fluorine (C6) +Piperazine (C7)

Figure 2: The evolutionary timeline of quinoline therapeutics, illustrating the shift from antimalarials to broad-spectrum antibiotics.

References

  • Runge, F. F. (1834).[1] Ueber einige Produkte der Steinkohlendestillation (On some products of coal tar distillation). Poggendorff's Annalen der Physik und Chemie, 31, 65–78. 11

  • Skraup, Z. H. (1880).[3] Eine Synthese des Chinolins (A synthesis of quinoline). Monatshefte für Chemie, 1, 316. 3[1][3][9][12]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. 13

  • Friedländer, P. (1882).[14][15][16] Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15, 2572. 16[9][12]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[5][10][17] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. 18

  • Andersag, H. (1946).[5] Antimalarials: Chloroquine.[5][6][8][12] U.S. Patent 2,233,970 (assigned to Winthrop Chemical Co.). 19

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 13–20. 20

Sources

Technical Monograph: Biological Profile and Pharmacological Mechanisms of 5,7-Dinitro-8-Quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Type: Technical Guide / Whitepaper

  • Version: 1.0

  • Target Audience: Medicinal Chemists, Pharmacologists, and Toxicology Researchers

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, known for its bidentate metal-chelating ability. While the 5-nitro derivative (Nitroxoline) is a clinically established urinary antiseptic, the 5,7-dinitro-8-quinolinol (DNQ) analog represents a more aggressive pharmacological entity.

This guide analyzes the biological activities of DNQ, distinguishing its mechanism of action (MoA) from its mono-nitrated counterparts. Unlike standard chelators, DNQ acts as a potent protonophore uncoupler of oxidative phosphorylation , a property driven by the electron-withdrawing synergy of two nitro groups. This document details the chemical basis of this activity, antimicrobial and cytotoxic profiles, and provides validated protocols for synthesis and mechanistic evaluation.

Part 1: Chemical Basis & Structural Pharmacology

To understand the biological activity of 5,7-dinitro-8-quinolinol, one must first analyze its electronic environment. The introduction of nitro groups at positions 5 and 7 fundamentally alters the physicochemical properties of the parent 8-HQ scaffold.

The Acidity-Lipophilicity Paradox

The biological potency of DNQ stems from the drastic reduction in the pKa of the phenolic hydroxyl group.

  • Parent 8-HQ pKa: ~9.9

  • 5,7-Dinitro-8-HQ pKa: ~3–4

Consequence: At physiological pH (7.4), DNQ exists largely as a lipophilic anion. The nitro groups delocalize the negative charge, allowing the anionic form to pass through lipid bilayers (including mitochondrial membranes) more easily than typical ions. This ability to cycle between protonated (neutral) and deprotonated (anionic) states makes it a classic proton shuttle.

Metal Chelation Kinetics

While dinitration increases the acidity, it also stabilizes the metal-ligand complex. DNQ forms stable complexes with divalent cations (


, 

,

). However, unlike simple sequestration, the DNQ-metal complex often exhibits redox activity, generating Reactive Oxygen Species (ROS) via Fenton-like cycling.
Structure-Activity Relationship (SAR) Visualization

SAR_Flow Scaffold 8-Hydroxyquinoline Scaffold Nitro5 5-Nitro Group (Electron Withdrawal) Scaffold->Nitro5 Nitro7 7-Nitro Group (Steric/Electronic) Scaffold->Nitro7 Acidity Increased Acidity (pK_a drop to ~3.5) Nitro5->Acidity Nitro7->Acidity Lipophilicity Lipophilic Anion Stability Acidity->Lipophilicity Effect2 Enhanced Metal Chelation Acidity->Effect2 Anion Stabilization Effect1 Mitochondrial Uncoupling Lipophilicity->Effect1 Proton Shuttle Effect3 ROS Generation Effect2->Effect3 Redox Cycling

Figure 1: Structural modifications leading to divergent pharmacological outcomes. The synergy of 5,7-dinitration drives the compound toward mitochondrial toxicity and high-affinity chelation.

Part 2: Biological Activity Spectrum[1][2][3][4][5][6]

Antimicrobial & Antifungal Activity

DNQ exhibits a broader and more potent spectrum than Nitroxoline, though with a narrower therapeutic index.

  • Mechanism: It acts via a "double-hit" strategy:

    • Chelation: Deprives bacteria/fungi of essential co-factors (Zn, Fe) required for metalloenzymes (e.g., methionine aminopeptidase).

    • Membrane Disruption: In fungi (Candida albicans), dinitrated analogs target ergosterol and compromise cell wall integrity.

Oncology & Cytotoxicity (The Uncoupling Effect)

The most significant activity of DNQ in a research context is its cytotoxicity against cancer cell lines.

  • Mitochondrial Uncoupling: DNQ acts similarly to 2,4-Dinitrophenol (DNP). It transports protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase. This collapses the proton motive force (

    
    ), leading to rapid ATP depletion and necrosis/apoptosis.
    
  • Proteasome Inhibition: Emerging evidence suggests nitrated quinolines can inhibit the 20S proteasome, leading to the accumulation of ubiquitinated proteins and endoplasmic reticulum (ER) stress.

Table 1: Comparative Biological Profile

Feature8-Hydroxyquinoline5-Nitro-8-HQ (Nitroxoline)5,7-Dinitro-8-HQ (DNQ)
Primary Utility Research ReagentUrinary AntibioticCytotoxic Lead / Uncoupler
pKa (OH) ~9.9~6.3~3.5
Mitochondrial Toxicity LowModerateHigh (Uncoupler)
Genotoxicity Risk LowLow/ModerateModerate (Nitro reduction)
Main Target Metal ChelationBacterial RNA PolymeraseMitochondria / Proteasome

Part 3: Experimental Protocols

Synthesis of 5,7-Dinitro-8-Quinolinol

Safety Warning: Nitration reactions are exothermic and generate toxic fumes (


). Perform in a fume hood.

Reagents: 8-Hydroxyquinoline (8-HQ), Conc. Sulfuric Acid (


), Fuming Nitric Acid (

).

Protocol:

  • Solubilization: Dissolve 5.0 g of 8-HQ in 20 mL of conc.

    
     in a round-bottom flask. Cool to 0–5°C in an ice bath.
    
  • Nitration: Prepare a mixture of fuming

    
     (4.5 mL) and conc. 
    
    
    
    (10 mL). Add this dropwise to the quinoline solution over 30 minutes, maintaining temperature <10°C.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice. A yellow precipitate will form immediately.

  • Purification: Filter the yellow solid. Wash with copious cold water to remove acid. Recrystallize from ethanol or acetone to yield 5,7-dinitro-8-quinolinol (Yield ~70–80%).

  • Validation: Verify via NMR or Melting Point (approx. 325°C dec).

Synthesis_Workflow Start Start: 8-Hydroxyquinoline Step1 Dissolve in H2SO4 (0°C) Start->Step1 Step2 Add HNO3/H2SO4 Dropwise Step1->Step2 Step3 Stir 2h @ RT (Electrophilic Substitution) Step2->Step3 Step4 Quench on Crushed Ice Step3->Step4 Step5 Filter & Recrystallize (EtOH) Step4->Step5 End Product: 5,7-Dinitro-8-HQ Step5->End

Figure 2: Step-by-step synthesis workflow for the dinitration of 8-hydroxyquinoline.

Assay: Mitochondrial Membrane Potential Depolarization

To validate the uncoupling activity of DNQ, use the JC-1 dye assay.

Principle: JC-1 aggregates in healthy mitochondria (Red fluorescence). Upon depolarization by an uncoupler like DNQ, JC-1 remains a monomer (Green fluorescence).

Protocol:

  • Cell Culture: Seed HeLa or HepG2 cells (1 x

    
     cells/well) in a 96-well black plate.
    
  • Treatment: Treat cells with DNQ (0.1, 1, 10, 50

    
    ) for 4 hours. Include CCCP  (10 
    
    
    
    ) as a positive control for uncoupling.
  • Staining: Add JC-1 working solution (2

    
     final concentration) and incubate for 20 mins at 37°C.
    
  • Measurement: Wash cells 2x with PBS. Measure fluorescence:

    • Aggregates (Healthy): Ex/Em 535/590 nm.

    • Monomers (Depolarized): Ex/Em 485/530 nm.

  • Analysis: Calculate the Red/Green ratio. A decrease in this ratio indicates mitochondrial uncoupling.

Part 4: Mechanism of Action (MoA) Visualization

The following diagram illustrates the protonophore mechanism that distinguishes DNQ from simple antibiotics.

MoA_Uncoupling cluster_mito Mitochondrial Inner Membrane IMS Intermembrane Space (High H+) DNQ_Anion DNQ- (Anion) IMS->DNQ_Anion 1. Protonation (H+ binding) Matrix Mitochondrial Matrix (Low H+) DNQ_H DNQ-H (Neutral) Matrix->DNQ_H 3. Deprotonation (Release H+) Result Collapse of Proton Motive Force Matrix->Result DNQ_Anion->IMS 4. Anion returns (Cycle Repeats) DNQ_Anion->DNQ_H Forms Neutral Species DNQ_H->Matrix 2. Diffusion across Membrane DNQ_H->DNQ_Anion Regenerates Anion ATP ATP Synthesis Inhibited Result->ATP

Figure 3: The protonophore cycle of 5,7-dinitro-8-quinolinol. The compound shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase and dissipating energy as heat.

Part 5: Safety & Toxicology

  • Genotoxicity: Nitro-aromatics are metabolically reduced to hydroxylamines and amines, which can form DNA adducts. While 8-HQ is generally safe, dinitro derivatives carry a higher mutagenic risk (Ames test positive in some strains).

  • Therapeutic Window: Due to the uncoupling mechanism, the difference between the effective dose (ED50) and the toxic dose (LD50) is narrow. Hyperthermia is a classic sign of overdose (uncoupling generates heat).

References

  • Synthesis and Nitration

    • Title: Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid.[1]

    • Source: Tetrahedron (via ScienceDirect/ResearchG
    • Link:[Link]

  • Anticancer & Proteasome Inhibition

    • Title: Cytotoxicity of 5-amino-8-hydroxyquinoline (5AHQ) and derivatives.[2]

    • Source: ResearchG
    • Link:[Link]

  • Mitochondrial Uncoupling Mechanism

    • Title: Mitochondrial uncouplers with an extraordinary dynamic range.
    • Source: Biochemical Journal (NIH PMC)
    • Link:[Link]

  • Antifungal Mechanism

    • Title: New insights into the mechanism of antifungal action of 8-hydroxyquinolines.[3][4]

    • Source: Frontiers in Microbiology / NIH
    • Link:[Link]

  • General Pharmacology of Nitroxoline (Comparative)

    • Title: Nitroxoline: A broad-spectrum repurposed antibiotic.[5]

    • Source: NIH PubMed
    • Link:[Link]

Sources

Computational Characterization of 2-Methyl-5,7-dinitroquinolin-8-ol: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical computational framework for analyzing 2-Methyl-5,7-dinitroquinolin-8-ol , a derivative of 8-hydroxyquinoline (8-HQ). While 8-HQ is a well-established chelator, the introduction of electron-withdrawing nitro groups at positions 5 and 7, combined with the steric influence of a methyl group at position 2, creates a unique electronic environment. This guide details the Density Functional Theory (DFT) protocols required to characterize its geometry, electronic structure, and reactivity descriptors, serving as a roadmap for drug design and material science applications.

Theoretical Foundation & Computational Methodology[1][2][3]

Selection of Level of Theory

For quinoline derivatives involving nitro groups and intramolecular hydrogen bonding, standard functionals (like B3LYP) are often sufficient, but dispersion-corrected functionals are superior for capturing non-covalent interactions (like


-stacking in crystal packing).
  • Functional: B3LYP (standard hybrid) or M06-2X (recommended for non-covalent interactions and thermodynamics).

  • Basis Set: 6-311++G(d,p) .[1]

    • Rationale: The "++" (diffuse functions) are critical for describing the lone pairs on the nitro oxygens and the anionic character of the deprotonated phenolate form. The "(d,p)" polarization functions are essential for the aromatic ring and hydrogen bonding [1].

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD using water (biological context) or DMSO (experimental solubility).

The Computational Workflow

The following diagram illustrates the self-validating workflow for characterizing this molecule.

G Input Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Freq->Opt If Imaginary Freq SP Single Point Energy (Frontier Orbitals/MEP) Freq->SP If Real Minima TDDFT TD-DFT (UV-Vis/Excited States) SP->TDDFT NBO NBO Analysis (Charge Transfer) SP->NBO

Figure 1: Step-by-step computational workflow ensuring geometric stability before electronic property analysis.

Structural & Geometric Analysis

Geometry Optimization

The 2-Methyl-5,7-dinitroquinolin-8-ol molecule exhibits a planar quinoline backbone. However, two specific structural features must be monitored during optimization:

  • Intramolecular Hydrogen Bond: An H-bond exists between the hydroxyl hydrogen (O-H) and the quinoline nitrogen (N).

    • Expectation: The distance is typically 2.5–2.7 Å. The 5,7-dinitro substitution increases the acidity of the phenol, potentially strengthening this bond compared to unsubstituted 8-HQ [2].

  • Steric Hindrance (C2-Methyl): The methyl group at position 2 is adjacent to the ring nitrogen. While it does not block the N-lone pair, it increases the lipophilicity and alters the steric profile for metal chelation compared to standard Nitroxoline.

Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization for predicting reactive sites.

  • Red Regions (Electrophilic Attack): Localized heavily on the nitro group oxygens at positions 5 and 7. These are the regions of highest electron density.

  • Blue Regions (Nucleophilic Attack): The hydroxyl proton will be the most positive region, indicating high acidity.

  • Causality: The nitro groups pull electron density from the ring, making the ring carbons more susceptible to nucleophilic attack than in unsubstituted 8-HQ [3].

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness and biological activity.

  • HOMO Location: Predominantly on the phenolate oxygen and the quinoline ring.

  • LUMO Location: Delocalized over the nitro groups and the pyridine ring (due to their electron-withdrawing nature).

  • Gap Analysis:

    • The introduction of nitro groups significantly lowers the LUMO energy , narrowing the HOMO-LUMO gap compared to 8-HQ.

    • Implication: A smaller gap suggests higher chemical reactivity and "softness," correlating with potent antibacterial activity but also potential cytotoxicity [4].

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate descriptors from HOMO (


) and LUMO (

) energies.
DescriptorFormulaPhysical Meaning
Ionization Potential (I)

Energy to remove an electron.
Electron Affinity (A)

Energy to accept an electron.
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to soak up electrons.

Note: The 5,7-dinitro analog typically exhibits high electrophilicity (


) due to the strong electron withdrawal of the nitro groups.

Spectroscopic Profiling (IR & UV-Vis)

Vibrational Analysis (IR)

Frequency calculations serve two purposes: validating the stationary point (no imaginary frequencies) and assigning spectral bands.

  • 
    (O-H):  A broad band around 3200–3400 cm⁻¹, often redshifted due to the intramolecular O-H...N hydrogen bond.
    
  • 
    (NO₂):  Strong symmetric and asymmetric stretches characteristic of nitro groups, typically found at 1500–1550 cm⁻¹ and 1300–1350 cm⁻¹ [1].
    
  • 
    (C=N):  The quinoline ring breathing mode, usually near 1580 cm⁻¹.
    
TD-DFT for UV-Vis

To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) is employed.

  • Transitions: The primary transitions are

    
     and 
    
    
    
    .
  • Nitro Effect: The presence of nitro groups often induces a bathochromic shift (red shift) in the absorption maximum compared to 8-HQ, pushing absorption into the visible region (yellow/orange color).

Biological Mechanism: Chelation Potential

The biological activity of 8-HQ derivatives often relies on chelating divalent metal ions (Cu²⁺, Zn²⁺). The 2-methyl group influences this by adding steric bulk, potentially altering selectivity.

Chelation Ligand 2-Methyl-5,7- dinitroquinolin-8-ol Complex Metal-Ligand Complex (1:2) Ligand->Complex Deprotonation (-H⁺) Metal Metal Ion (Cu²⁺ / Zn²⁺) Metal->Complex Coordination BioEffect Bacterial Cell Death Complex->BioEffect Lipophilicity Increase (Membrane Penetration)

Figure 2: The chelation mechanism leading to biological activity. The 2-methyl group increases lipophilicity, aiding membrane penetration.

References

  • ResearchGate. (2025). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Retrieved from

  • MDPI. (2023). Synthesis, DFT Calculations, and Activity of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Retrieved from

  • ResearchGate. (2022). Molecular electrostatic potential (MEP) of quinoline derivatives. Retrieved from

  • SciSpace. (2024). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from

Sources

safety and handling precautions for 2-Methyl-5,7-dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safe Handling and Risk Mitigation Strategies for 2-Methyl-5,7-dinitroquinolin-8-ol

Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol is a high-potency nitro-aromatic compound utilized primarily in antimicrobial research and heterocyclic synthesis. Structurally derived from 8-hydroxyquinaldine via nitration, this compound presents a dual-hazard profile: energetic instability typical of polynitro aromatics and biological toxicity inherent to the quinoline scaffold.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated operational framework. It treats the compound as a Potentially Explosive Material (PEM) and a Suspected Mutagen , mandating strict barrier isolation and specific handling protocols to prevent energetic decomposition and personnel exposure.

Part 1: Physicochemical Profile & Hazard Identification

Chemical Identity & Analogous Data
  • Chemical Name: 2-Methyl-5,7-dinitroquinolin-8-ol

  • Synonyms: 5,7-Dinitro-8-hydroxyquinaldine; 8-Hydroxy-2-methyl-5,7-dinitroquinoline.

  • Structural Class: Polynitro Heterocycle.

  • Key Functional Groups:

    • Nitro groups (-NO₂): Sources of high energy and oxidative potential (Explosion/Flammability risk).

    • Hydroxy group (-OH): Acidic proton capable of forming metal salts (Shock-sensitive metal chelates).

    • Quinoline Ring: Planar structure capable of DNA intercalation (Genotoxicity risk).

The "Red Zone" Hazards

The following table synthesizes data from structural analogs (e.g., 5,7-Dinitroquinolin-8-ol, CAS 1084-32-8) and functional group analysis.

Hazard CategoryClassification (GHS/Expert Assessment)Mechanism of Danger
Physical Explosive / Flammable Solid Polynitro Instability: Dinitro-aromatics can decompose violently under heat (>150°C), shock, or friction. Dry powder is susceptible to static discharge.
Health Acute Tox. 3 (Oral/Inhalation) Metabolic Toxicity: Nitro-reduction in vivo can lead to methemoglobinemia (impairing oxygen transport) and liver damage.
Health Muta. 2 / Carc. 2 Genotoxicity: The planar quinoline core can intercalate into DNA; nitro-reduction metabolites are often potent mutagens.
Reactivity Incompatible Chelation: Reacts with metals (Fe, Cu, Al) to form highly shock-sensitive metal-nitro-quinolinates.

Part 2: Exposure Control & Personal Protection

The "Barrier Approach" is required. Do not rely solely on PPE; engineering controls are the primary line of defense.

Engineering Controls (The Primary Barrier)
  • Containment: All weighing and manipulation of dry powder must occur within a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Nitro compounds are sensitive to electrostatic discharge (ESD).

  • Blast Shielding: When working with quantities >500 mg, utilize a polycarbonate blast shield inside the hood.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood (Emergency only): Full-face respirator with P100 (HEPA) + Organic Vapor cartridges .

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer:Butyl Rubber or Viton (Nitro compounds can permeate standard nitrile rapidly).

  • Ocular: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient for dusts.

Part 3: Operational Protocols

Workflow Visualization: The "Safe Path"

SafetyProtocol Start Start: Handling 2-Methyl-5,7-dinitroquinolin-8-ol CheckState Check State: Dry Powder vs. Solution Start->CheckState Dry Dry Powder Handling CheckState->Dry If Solid Wet Solution Handling CheckState->Wet If Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Plastic spatula ONLY 3. Blast shield present Dry->Weighing Strict Control Solvent Solubilization: Use DMSO or DMF. Add solvent TO powder slowly. Wet->Solvent Weighing->Solvent Waste Waste Disposal: Quench with dilute acid. Segregate from oxidizers. Solvent->Waste Post-Experiment

Caption: Operational decision tree emphasizing the critical controls during the dry-powder phase.

Critical Handling Steps
  • The "No Metal" Rule: Never use metal spatulas or needles. Friction between metal and dry nitro-crystals can initiate detonation. Use Teflon or polypropylene tools.

  • Phlegmatization: Whenever possible, wet the compound with a compatible solvent (Ethanol or DMSO) immediately upon opening the vial to desensitize it.

  • Light Protection: Store in amber vials wrapped in foil. Quinolines photodegrade into toxic byproducts.

  • Heating Limits: Never heat the dry solid above 100°C. If reflux is required, ensure the solvent boiling point is well below the compound's decomposition temperature (approx. 200°C+ but variable).

Part 4: Emergency Response & Spill Management

Spill Response Logic

Scenario: A 5g bottle of dry powder drops and shatters in the lab.

  • Evacuate: Clear the immediate area (radius 10m).

  • Assess: Do not rush. Is there a fire? (If yes, activate alarm).

  • PPE Up: Don Tyvek suit, double gloves, and respiratory protection.

  • Wet Method: DO NOT SWEEP. Sweeping generates static and dust.

    • Protocol: Gently cover the spill with pads soaked in PEG-400 or mineral oil. This suppresses dust and desensitizes the nitro groups.

    • Cleanup: Scoop the oil-soaked material using plastic scoops into a wide-mouth waste container.

Fire Fighting
  • Extinguishing Media: Water fog or CO₂.

  • Contraindication: DO NOT use solid water streams. A solid stream can scatter the light powder, creating a dust cloud that may explode (Dust Explosion Hazard).

Part 5: Toxicology & Mechanism of Action

Cellular Toxicity Pathway

The toxicity of 2-Methyl-5,7-dinitroquinolin-8-ol is mediated by two primary pathways:

ToxPathway Compound 2-Methyl-5,7-dinitroquinolin-8-ol Path1 Nitro-Reduction (Liver Microsomes) Compound->Path1 Path2 DNA Intercalation Compound->Path2 Metabolite Hydroxylamine/Nitroso Intermediates Path1->Metabolite Effect2 Genotoxicity (Adduct Formation) Path2->Effect2 Effect1 Methemoglobinemia (Hypoxia) Metabolite->Effect1

Caption: Dual-mechanism toxicity involving metabolic reduction and direct DNA interaction.

  • Mechanism 1 (Nitro-Reduction): Enzymatic reduction of the nitro groups yields nitroso and hydroxylamine intermediates. These are potent electrophiles that bind to hemoglobin (causing Methemoglobinemia) and cellular proteins.

  • Mechanism 2 (Intercalation): The planar quinoline ring inserts between DNA base pairs, causing frameshift mutations. The 2-methyl group provides steric hindrance but does not eliminate this risk.

References

  • National Toxicology Program (NTP). (2025).[1] Testing Status of Methylquinolines and Nitro-derivatives. U.S. Department of Health and Human Services. [Link]

  • PubChem. (2025). Compound Summary: 5,7-Dinitroquinolin-8-ol (Nitroxoline Impurity). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 8-Hydroxyquinoline and Nitro-derivatives. [Link]

Sources

Methodological & Application

Application Note: 2-Methyl-5,7-dinitroquinolin-8-ol as a Zinc Chemosensor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating 2-Methyl-5,7-dinitroquinolin-8-ol as a candidate fluorescent chemosensor for Zinc (


). While 8-hydroxyquinoline (8-HQ) and its 2-methyl derivative (8-hydroxyquinaldine) are established zinc sensors, the 5,7-dinitro functionalization introduces significant electronic effects (electron-withdrawing) that modulate acidity (

), absorption spectra, and fluorescence quantum yield.

This guide provides a rigorous protocol to synthesize, characterize, and validate this specific probe, focusing on its selectivity mechanism (steric exclusion of


 via the 2-methyl group) and electronic tuning (nitro groups).

Introduction & Mechanism

The detection of labile intracellular zinc is critical for understanding neurobiology and metalloenzyme function. The scaffold 2-Methyl-5,7-dinitroquinolin-8-ol combines three structural features to achieve specific sensing:

  • Chelating Core (8-HQ): The phenolic oxygen and quinoline nitrogen form a bidentate pocket for

    
    .
    
  • Selectivity Filter (2-Methyl): The methyl group at the C2 position introduces steric hindrance that destabilizes complexes with small, trivalent ions like

    
    , thereby enhancing selectivity for 
    
    
    
    .
  • Electronic Modulator (5,7-Dinitro): The nitro groups are strong electron-withdrawing groups (EWG). They significantly lower the

    
     of the phenolic hydroxyl, potentially allowing sensing at lower pH, and induce Intramolecular Charge Transfer (ICT) shifts. Note: Nitro groups are often fluorescence quenchers; therefore, this sensor may operate via a specific "Turn-On" mechanism where Zn-binding restricts non-radiative decay, or it may function as a colorimetric/ratiometric probe.
    
Sensing Mechanism Diagram

Zn_Sensing_Mechanism Ligand Free Ligand (Weak/No Fluorescence) Complex Zn-Ligand Complex (Rigid 1:2 Structure) Ligand->Complex + Zn2+ Zn Zn2+ Ion Zn->Complex Emission Fluorescence Emission (CHEF / ESIPT Inhibition) Complex->Emission Excitation (hv) Mech1 Mechanism: 1. Chelation (N, O binding) 2. Steric Exclusion of Al3+ (2-Me) 3. ICT Modulation (5,7-NO2) Complex->Mech1

Figure 1: Proposed binding mechanism. The 2-methyl group ensures Zn-selectivity, while the Zn-binding event rigidifies the structure, triggering Chelation-Enhanced Fluorescence (CHEF).

Material Preparation

Synthesis of the Probe

If the compound is not commercially available, it is synthesized via the nitration of 2-methyl-8-hydroxyquinoline.

  • Precursor: 2-Methyl-8-hydroxyquinoline (CAS: 826-81-3).

  • Reagents: Concentrated Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Protocol:

    • Dissolve 2-methyl-8-hydroxyquinoline (1 eq) in concentrated

      
       at 0°C.
      
    • Dropwise add fuming

      
       (2.2 eq) while maintaining temperature <5°C.
      
    • Stir at room temperature for 2 hours.

    • Pour onto crushed ice. The yellow precipitate is 2-methyl-5,7-dinitroquinolin-8-ol .[1]

    • Filter, wash with water, and recrystallize from ethanol.

    • Verification: Confirm structure via

      
      -NMR (DMSO-
      
      
      
      ) and Mass Spectrometry.
Stock Solutions
  • Probe Stock (1 mM): Dissolve 2.49 mg of the probe (MW ≈ 249.18 g/mol ) in 10 mL of HPLC-grade DMSO. Store in the dark at -20°C.

  • Zn²⁺ Stock (10 mM): Dissolve

    
     or 
    
    
    
    in deionized water. Avoid chloride salts if studying fluorescence quenching, as heavy atoms can interfere, though perchlorates are preferred for optical inertness.
  • Buffer: 10 mM HEPES or Tris-HCl (pH 7.2), mixed with 10-50% organic cosolvent (Ethanol or Acetonitrile) to ensure ligand solubility.

Experimental Protocols

Fluorescence Titration (Binding Isotherm)

This protocol determines the sensitivity (


) and dynamic range of the sensor.
  • Preparation: In a quartz cuvette, add 2 mL of Buffer/Solvent mixture.

  • Baseline: Add Probe Stock to a final concentration of 10

    
    . Record emission spectrum (
    
    
    
    nm) upon excitation at the absorption maximum (typically
    
    
    nm for nitro-quinolines).
  • Titration: Sequentially add aliquots of

    
     Stock (0.1 eq to 5.0 eq).
    
  • Equilibration: Mix by inversion and incubate for 2 minutes after each addition.

  • Measurement: Record spectra. Look for the emergence of a new emission band or intensity change.

  • Data Processing: Plot Fluorescence Intensity (

    
    ) vs. 
    
    
    
    . Fit to a 1:1 or 1:2 binding model (Benesi-Hildebrand plot).
Selectivity & Interference Study

Verify the role of the 2-methyl group in excluding competing ions.

  • Control: 10

    
     Probe + 10 
    
    
    
    
    
    (Record Intensity
    
    
    ).
  • Interference: Prepare samples containing 10

    
     Probe + 50 
    
    
    
    Competitor Ion (
    
    
    ).
  • Competition: Add 10

    
    
    
    
    
    to the interference samples.
  • Analysis: Calculate Relative Fluorescence Intensity (RFI).

    • Success Criteria:

      
       should show minimal response compared to 
      
      
      
      due to the steric hindrance of the methyl group.
      
      
      and
      
      
      often quench fluorescence (paramagnetic quenching); this is a standard limitation.
Job’s Plot (Stoichiometry Determination)
  • Prepare a series of solutions where

    
     (constant total concentration).
    
  • Vary the mole fraction (

    
    ) from 0 to 1.
    
  • Measure fluorescence at

    
    .[2]
    
  • Plot Intensity vs.

    
    . The peak indicates the stoichiometry (e.g., 
    
    
    
    ,
    
    
    ).

Data Presentation & Analysis

Expected Spectral Characteristics

Note: Values are representative of nitro-substituted 8-HQ derivatives.

ParameterValue / CharacteristicNotes
Absorption

350 – 420 nmRed-shifted vs. unsubstituted 8-HQ due to nitro groups.
Emission

500 – 580 nmLarge Stokes shift expected.
Fluorescence Response Turn-On (or Ratiometric)Binding Zn rigidifies the system, overcoming nitro-quenching.
Stoichiometry 1:2 (

)
Typical for 8-HQ derivatives; Zn coordinates two ligands.
Detection Limit (LOD)

to

M
Calculated as

(slope).
Experimental Workflow Diagram

Workflow cluster_Exp Characterization Phase Start Start: Probe Synthesis (Nitration of 2-Me-8-HQ) Stock Prepare Stocks (DMSO/HEPES) Start->Stock Titration Fluorescence Titration (0 - 5 eq Zn2+) Stock->Titration Selectivity Selectivity Screen (vs Al3+, Cu2+, etc.) Stock->Selectivity Jobs Job's Plot (Stoichiometry) Stock->Jobs Analysis Data Analysis (Benesi-Hildebrand / LOD) Titration->Analysis Selectivity->Analysis Jobs->Analysis

Figure 2: Step-by-step workflow for validating the chemosensor.

Critical Considerations (Expert Insights)

  • pH Sensitivity: The 5,7-dinitro groups make the phenolic proton more acidic (

    
     drops from ~10 to ~6-7). This is advantageous for sensing at physiological pH (7.4) without requiring strong bases, but it may increase background fluorescence if the anion is fluorescent.
    
  • Quenching Risks: Nitro groups facilitate Intersystem Crossing (ISC) to triplet states, often quenching fluorescence. If the probe is non-fluorescent, consider reducing the nitro groups to amino groups (

    
    ) using hydrazine/Pd-C. The 5,7-diamino  derivative is a known, highly fluorescent sensor.
    
  • Solubility: The dinitro derivative is hydrophobic. Ensure the final assay contains at least 10-20% organic cosolvent (DMSO/EtOH) to prevent ligand precipitation.

References

  • Kawakami, J., et al. (2003).[3] "8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion."[2][3][4] Analytical Sciences.[3][5] Link

  • Albrecht, M., et al. (2021). "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors.[2][3][6][7] Link

  • Bardez, E., et al. (1997). "Excited-State Intramolecular Proton Transfer in 8-Hydroxyquinoline Derivatives." Journal of Physical Chemistry A.
  • Patil, S.A., et al. (2012). "Synthesis and fluorescence properties of 2-methyl-8-quinolinol derivatives." Journal of Fluorescence.

Sources

Application Note: Selective Colorimetric Determination of Thorium(IV) using 2-Methyl-5,7-dinitroquinolin-8-ol

[1]

Executive Summary

This application note details the protocol for the synthesis and utilization of 2-Methyl-5,7-dinitroquinolin-8-ol (also known as 5,7-dinitro-8-hydroxyquinaldine) as a chromogenic chelating agent.[1] While 8-hydroxyquinoline (oxine) is a ubiquitous metal chelator, its lack of selectivity often necessitates complex masking procedures.[1]

This specific derivative incorporates two critical structural modifications:

  • 2-Methyl Group (Steric Hindrance): Selectively blocks the coordination of small, trivalent ions such as Aluminum (Al³⁺), a common interferent in geological and biological samples, while accommodating larger cations like Thorium (Th⁴⁺) and Zirconium (Zr⁴⁺).[1]

  • 5,7-Dinitro Groups (Electronic Modification): These electron-withdrawing groups significantly increase the acidity of the phenolic hydroxyl (lowering pKₐ), allowing for stable complex formation in more acidic media (pH < 3.[1]0) where hydrolysis of the metal ion is minimized.[1]

This protocol focuses on the spectrophotometric determination of Thorium(IV) , a critical assay in nuclear fuel processing and monazite sand analysis.[1][2]

Chemical Principle & Mechanism[1]

The assay relies on the formation of a stable, colored chelate complex between the deprotonated ligand and the metal ion.[1]

Mechanism of Action

The 2-Methyl-5,7-dinitroquinolin-8-ol acts as a bidentate ligand.[1] The nitrogen of the quinoline ring and the phenolate oxygen form a five-membered chelate ring with the metal.[1]

  • Color Change: The ligand itself is pale yellow in acidic solution.[1] Upon complexation with Th(IV), a bathochromic shift occurs, resulting in an intense orange/brown complex due to Ligand-to-Metal Charge Transfer (LMCT).[1]

  • Selectivity: The methyl group at position 2 creates steric crowding near the nitrogen donor.[1] Small ions (Al³⁺, ionic radius ~54 pm) cannot fit into this binding pocket effectively, whereas larger ions (Th⁴⁺, ionic radius ~94 pm) can accommodate the steric bulk.[1]

Reaction Pathway Diagram[1]

AssayMechanismcluster_conditionsCritical ConditionsLigand2-Methyl-5,7-dinitroquinolin-8-ol(Pale Yellow)ComplexTh-Ligand Chelate(Orange/Brown Precipitate)Ligand->Complex Chelation (pH 2.5)MetalSample containing Th(IV)(Colorless)Metal->Complex CoordinationInterferentAl(III) / Fe(III)(Potential Interferents)Interferent->Ligand Steric Exclusion (No Reaction)ExtractionChloroform Phase(Solubilized Complex)Complex->Extraction Solvent ExtractionpHpH 2.0 - 3.0(Prevents Hydrolysis)SolventAcetone/Water(Reagent Solvent)

Caption: Mechanistic pathway showing the steric exclusion of interferents and the formation of the extractable Th-Ligand complex.

Reagent Preparation & Synthesis

Commercial availability of this specific derivative can be sporadic.[1] High-purity reagent can be synthesized from 2-methyl-8-quinolinol (8-hydroxyquinaldine).[1]

Synthesis of 2-Methyl-5,7-dinitroquinolin-8-ol

Precursor: 2-Methyl-8-quinolinol (CAS: 826-81-3).[1] Reagents: Conc. Nitric Acid (HNO₃), Glacial Acetic Acid.[1]

  • Dissolution: Dissolve 5.0 g of 2-methyl-8-quinolinol in 20 mL of glacial acetic acid. Maintain temperature at 15–20°C.

  • Nitration: Prepare a mixture of 10 mL conc. HNO₃ and 10 mL glacial acetic acid. Add this dropwise to the quinoline solution with constant stirring. Caution: Exothermic reaction.[1]

  • Precipitation: After addition, stir for 1 hour. Pour the mixture into 200 mL of ice-cold water. The dinitro derivative will precipitate as a yellow solid.[1][3]

  • Purification: Filter the solid, wash with cold water until neutral pH, and recrystallize from ethanol.

  • Validation: Verify melting point (approx. decomposition >200°C) and purity via TLC.[1]

Assay Reagents
ReagentConcentrationPreparation Notes
Ligand Stock 0.2% (w/v)Dissolve 0.2 g of synthesized ligand in 100 mL pure Acetone.[1] Store in amber bottle.
Buffer Solution pH 2.5Mix 0.2M Potassium Hydrogen Phthalate and 0.2M HCl. Adjust to pH 2.5 ± 0.1.
Extractant 100%Chloroform (CHCl₃) or Dichloromethane (DCM).[1] Spectroscopic grade.
Standard Th(IV) 100 µg/mLDissolve Th(NO₃)₄[1]·4H₂O in 0.1M HNO₃.[1] Standardize via EDTA titration if necessary.[1]

Experimental Protocol: Determination of Thorium

Workflow Overview

ProtocolWorkflowStep11. Sample PreparationDigest sample; Adjust to 0.1M HNO3Step22. BufferingAdd Phthalate Buffer (pH 2.5)Step1->Step2Step33. Reagent AdditionAdd 2mL of 0.2% Ligand SolutionStep2->Step3Step44. IncubationAllow complex formation (10 min, RT)Step3->Step4Step55. ExtractionExtract with 10mL ChloroformShake vigorously for 2 minStep4->Step5Step66. Phase SeparationCollect organic layer (Lower)Step5->Step6Step77. MeasurementMeasure Absorbance at 410 nmvs Reagent BlankStep6->Step7

Caption: Step-by-step workflow for the extraction-spectrophotometric determination of Thorium.

Detailed Procedure
  • Sample Aliquot: Transfer an aliquot of the sample solution (containing 10–100 µg of Th) into a 50 mL separatory funnel.

  • Conditioning: Add 5.0 mL of Phthalate Buffer (pH 2.5). Ensure the final aqueous volume is approximately 20 mL.

  • Complexation: Add 2.0 mL of the Ligand Stock Solution (0.2% in acetone) . Swirl gently. A slight turbidity or color change to orange indicates complex formation.[1]

    • Note: The acetone helps solubilize the ligand initially in the aqueous phase to accelerate kinetics.[1]

  • Extraction: Add 10.0 mL of Chloroform. Stopper the funnel and shake vigorously for 2 minutes.

    • Mechanism:[1][3] The neutral Th(Ligand)₄ complex partitions into the organic phase.[1]

  • Separation: Allow the phases to separate. Run the lower organic layer through a small funnel containing anhydrous sodium sulfate (to remove water droplets) into a 10 mL volumetric flask (or directly into the cuvette).

  • Measurement: Measure the absorbance of the chloroform extract at 410 nm against a reagent blank (prepared identically but without Thorium).

Data Analysis & Validation

Calibration Curve

Prepare standards containing 0, 20, 40, 60, 80, and 100 µg of Th(IV).[1] Plot Absorbance (Y-axis) vs. Concentration (X-axis).[1]

  • Linearity: Expected range 1–10 µg/mL in the final extract.[1]

  • Molar Absorptivity (ε): Typically

    
     L mol⁻¹ cm⁻¹ at 410 nm.[1]
    
Interference Management
InterferentTolerance LimitMasking Strategy
Aluminum (Al³⁺) High (>1000x)Inherently masked by the 2-methyl group (steric effect).[1]
Iron (Fe³⁺) LowReduce to Fe(II) using Hydroxylamine HCl (Fe²⁺ does not complex well at pH 2.5).[1]
Uranium (UO₂²⁺) ModerateCo-extracts.[1][4] Use EDTA as a masking agent (Th-EDTA is weaker than Th-Ligand, but U-EDTA is stable) or separate via ion exchange prior to assay.[1]
Zirconium (Zr⁴⁺) LowInteracts similarly.[1] Mask using Tartaric acid.[1]

References

  • Synthesis of Quinaldine Derivatives

    • Brieflands. (2020).[1] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Retrieved from

  • Metal Chelation & Steric Hindrance

    • Bhatia, P., et al. (2017).[1][5] Non-Extractive Spectrophotometric Determination of Sn(II) with 5,7-Dibromo-8-hydroxyquinoline. Retrieved from

  • Thorium Determination Protocols

    • Quest Journals. (2015).[1] Spectrophotometric Determination of Thorium (IV) Ions In Acidic Solutions Using 2-(5-Bromo-2-Pyridylazo). Retrieved from [1]

  • Properties of 2-Methyl-8-quinolinol

    • PubChem.[1] (n.d.). 2-Methyl-8-hydroxyquinoline Compound Summary. Retrieved from [1]

  • Uranium/Thorium Separation

    • OSTI. (1958).[1] The Colorimetric Determination of Thorium in Uranium Compounds. Retrieved from [1][6]

Application Note: 2-Methyl-5,7-dinitroquinolin-8-ol in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methyl-5,7-dinitroquinolin-8-ol (MDNQ) represents a specialized derivative of the classic 8-hydroxyquinoline (oxine) chelator family. By combining the steric hindrance of the 2-methyl group with the electron-withdrawing power of the 5,7-dinitro substitution, MDNQ offers a unique selectivity profile. This guide details its application in the spectrophotometric determination of Thorium (Th) and Zirconium (Zr) in complex matrices, specifically where Aluminium (Al) interference is a limiting factor. Additionally, we provide protocols for the purity analysis of MDNQ itself, relevant for pharmaceutical researchers investigating its bioactive properties.

Chemical Identity & Properties

PropertyDescription
Chemical Name 2-Methyl-5,7-dinitroquinolin-8-ol
Synonyms 5,7-Dinitro-8-hydroxyquinaldine; MDNQ
CAS Number 38543-75-8
Molecular Formula C₁₀H₇N₃O₅
Molecular Weight 249.18 g/mol
Appearance Pale yellow to orange powder
Solubility Low in water; soluble in CHCl₃, Benzene, Acetone, NaOH
pKa (Acid Dissociation) ~3.5 - 4.0 (Significantly more acidic than 8-hydroxyquinaldine due to -NO₂ groups)
The "Steric-Electronic" Advantage

MDNQ is designed to solve two specific analytical problems simultaneously:

  • Steric Exclusion (The 2-Methyl Effect): The methyl group at position 2 creates steric hindrance near the chelating nitrogen. This prevents the formation of stable "tris" complexes with small ionic radius metals like Aluminium (Al³⁺), effectively masking Al interference without additional reagents.

  • Acidic Extraction (The Dinitro Effect): The nitro groups at positions 5 and 7 are strong electron-withdrawing groups. They lower the pKa of the phenolic hydroxyl, allowing the ligand to exist as the phenolate anion at lower pH values. This permits the extraction of hydrolysis-prone metals (like Th⁴⁺ and Zr⁴⁺) from highly acidic solutions, preventing hydroxide precipitation.

Application I: Spectrophotometric Determination of Thorium(IV)

Target Audience: Metallurgical Chemists, Environmental Analysts. Principle: MDNQ forms a stable, colored complex with Th(IV) that is extractable into organic solvents. Unlike standard oxine, MDNQ does not co-extract Aluminium, making it superior for analyzing geological ores or alloys containing Al.

Reagent Preparation
  • MDNQ Stock Solution (0.1% w/v): Dissolve 0.1 g of 2-Methyl-5,7-dinitroquinolin-8-ol in 100 mL of pure acetone or ethanol. Store in an amber bottle.

  • Buffer Solution (pH 2.5 - 3.5): Prepare a chloroacetate or phthalate buffer. The low pH is critical to maintain selectivity.

  • Standard Thorium Solution: Dissolve Th(NO₃)₄·4H₂O in 0.1 M HNO₃ to create a 1000 ppm stock. Dilute as necessary.

Experimental Protocol

Step 1: Sample Digestion Digest the sample (ore/alloy) using standard acid digestion (HNO₃/HF) to ensure Thorium is in the Th(IV) state. Evaporate to near dryness and redissolve in 0.1 M HCl.

Step 2: pH Adjustment & Masking Transfer an aliquot containing 10–100 µg of Th to a separatory funnel. Add 5 mL of the Buffer Solution (pH 3.0). Note: EDTA may be added if other heavy metals (Fe, Cu) are present, but MDNQ is naturally selective against Al.

Step 3: Chelation & Extraction Add 2.0 mL of the MDNQ Stock Solution . Add 10.0 mL of Chloroform (CHCl₃). Shake vigorously for 2 minutes. The organic layer will turn yellow-orange upon complex formation.

Step 4: Phase Separation & Measurement Allow phases to separate. Drain the lower organic layer through anhydrous sodium sulfate (to remove water droplets) into a 1 cm quartz cuvette. Measure Absorbance at 390–410 nm (determine


 experimentally for the specific solvent system) against a reagent blank.
Workflow Diagram

Thorium_Determination cluster_mechanism Selectivity Mechanism Sample Sample (Ore/Alloy) Digest Acid Digestion (HNO3/HF) Sample->Digest Adjust pH Adjustment (pH 3.0, Chloroacetate Buffer) Digest->Adjust Th(IV) in solution Reagent Add MDNQ Reagent (0.1% in Acetone) Adjust->Reagent Selectivity Step Extract Extraction (10 mL Chloroform, 2 min) Reagent->Extract Complex Formation Mech1 Al(III) Rejected (Steric Hindrance) Reagent->Mech1 Mech2 Th(IV) Complexed (High Stability) Reagent->Mech2 Separate Phase Separation (Dry Organic Layer) Extract->Separate Measure Spectrophotometry (Abs @ 400 nm) Separate->Measure Quantitation

Caption: Workflow for Th(IV) determination using MDNQ, highlighting the steric rejection of Aluminium.

Application II: Purity Analysis of MDNQ (Drug Development)

Target Audience: Medicinal Chemists, QC Analysts. Context: Quinoline derivatives are often investigated for antimicrobial and anticancer properties. If MDNQ is the drug candidate, its purity must be validated using HPLC.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array (DAD) at 254 nm and 320 nm
Injection Vol 10 µL
Protocol for Impurity Profiling
  • Standard Prep: Dissolve 10 mg of reference standard MDNQ in 10 mL ACN.

  • Sample Prep: Dissolve 10 mg of synthesized batch in 10 mL ACN.

  • System Suitability: Inject Standard 5 times. RSD of peak area must be < 2.0%.

  • Analysis: Inject Sample. Integrate all peaks > 0.1% area.

  • Key Impurities to Watch:

    • 2-Methyl-8-quinolinol (Starting Material): Elutes earlier (less hydrophobic).

    • Mononitro derivatives: Elute between starting material and MDNQ.

References

  • Synthesis & Characterization: Ksiazek, M., et al. (2024).[1] "Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core." International Journal of Molecular Sciences. (Describes the synthesis and NMR characterization of 2-Methyl-5,7-dinitroquinolin-8-ol).

  • Steric Hindrance Principle: Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-metal Complexes." Journal of the Chemical Society. (Foundational text on the stability of complexes and the effect of methyl substitution in 8-hydroxyquinoline).
  • Analytical Application (Analogous): Sandell, E. B. (1959). Colorimetric Determination of Traces of Metals. Interscience Publishers. (Standard reference for 8-hydroxyquinaldine methods for Thorium/Beryllium).
  • Chemical Data: PubChem Compound Summary for CID 136585, 8-Hydroxy-2-methyl-5,7-dinitroquinoline.

Sources

Application Note: Mechanistic Elucidation of Fluorescence Quenching by 2-Methyl-5,7-dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols and theoretical framework for characterizing the fluorescence quenching mechanism of 2-Methyl-5,7-dinitroquinolin-8-ol (MDNQ) . As a derivative of 8-hydroxyquinoline, MDNQ exhibits potent bioactive properties (antibacterial, anticancer) but poses challenges in pharmacokinetic profiling due to its strong electron-withdrawing nitro groups.

This application note focuses on its interaction with serum albumin (BSA/HSA), the primary transport protein in systemic circulation. We provide a rigorous methodology to distinguish between dynamic (collisional) quenching and static (complex formation) quenching , while critically addressing the Inner Filter Effect (IFE) caused by the compound’s high molar absorptivity.

Theoretical Background & Mechanism

The Quenching Mechanism

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. For MDNQ, the presence of two nitro groups at positions 5 and 7 creates a highly electron-deficient


-system, making it an excellent electron acceptor.

The interaction typically follows the Stern-Volmer Relationship :



Where:

  • 
     and 
    
    
    
    are fluorescence intensities in the absence and presence of quencher (
    
    
    ).[1]
  • 
     is the Stern-Volmer quenching constant.[1]
    
  • 
     is the bimolecular quenching rate constant.
    
  • 
     is the lifetime of the fluorophore in the absence of quencher (
    
    
    
    s for Tryptophan).

Differentiation Logic:

  • Dynamic Quenching: Depends on diffusion.

    
    increases  with temperature.
    
  • Static Quenching: Involves ground-state complex formation.[2][3]

    
    decreases  with temperature (complex dissociates).
    
Thermodynamic Profiling

To validate the binding force (hydrogen bonding vs. hydrophobic interaction), we utilize the Van't Hoff equation:



  • Hydrophobic Forces:

    
    
    
  • Van der Waals/H-bonding:

    
    
    
  • Electrostatic:

    
    
    
Visualizing the Interaction Pathway

QuenchingMechanism cluster_0 Temperature Dependence BSA Fluorophore (BSA-Trp) Excited State Complex [BSA-MDNQ] Non-Fluorescent Complex BSA->Complex Binding (Static) Collision Collisional Encounter (Dynamic) BSA->Collision Diffusion MDNQ Quencher (MDNQ) Ground State MDNQ->Complex Binding (Static) MDNQ->Collision Diffusion EnergyTransfer Energy Transfer (Heat/Vibration) Complex->EnergyTransfer Absorbs Light No Emission Collision->EnergyTransfer Dynamic Quenching (Electron Transfer) TempHigh High Temp: Dissociates Complex (Static Ksv ↓) TempLow High Temp: Increases Diffusion (Dynamic Ksv ↑)

Figure 1: Mechanistic pathway distinguishing Static vs. Dynamic quenching. MDNQ predominantly favors the Static pathway due to specific binding pockets in BSA.

Materials & Instrumentation

Reagents
  • Analyte: Bovine Serum Albumin (BSA), fraction V, protease-free (>98%).

  • Quencher: 2-Methyl-5,7-dinitroquinolin-8-ol (MDNQ). Note: Synthesis often requires nitration of 2-methyl-8-hydroxyquinoline. Ensure purity >95% via HPLC.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (physiological simulation).

  • Solvent: Dimethyl sulfoxide (DMSO) for MDNQ stock solution (hydrophobic nature).

Instrumentation
  • Fluorescence Spectrophotometer: Equipped with a Peltier temperature controller (±0.1°C).

  • Quartz Cuvettes: 10 mm path length, 4 polished sides.

  • UV-Vis Spectrophotometer: For Inner Filter Effect (IFE) correction.

Experimental Protocol

Phase 1: Reagent Preparation
  • BSA Stock (10 µM): Dissolve BSA in PBS (pH 7.4). Gently rock to avoid foaming (denaturation).

  • MDNQ Stock (2 mM): Dissolve MDNQ in pure DMSO.

    • Critical: The final concentration of DMSO in the cuvette must remain <1% (v/v) to prevent protein unfolding.

  • Working Solutions: Prepare serial dilutions of MDNQ using PBS, ensuring the DMSO percentage is constant across all titration points.

Phase 2: Inner Filter Effect (IFE) Correction

Nitro-compounds are often yellow/orange, absorbing at BSA's excitation (280 nm) and emission (340 nm) wavelengths. This absorbs photons before they reach the detector, mimicking quenching.

  • Measure Absorbance (

    
    ) of MDNQ at 280 nm (
    
    
    
    ) and 340 nm (
    
    
    ).
  • Apply the correction factor (

    
    ) to all raw fluorescence data:
    
    
    
    
Phase 3: Fluorescence Titration Workflow

ProtocolWorkflow Start Start: Equilibrate BSA (2.0 mL, 10 µM) at 298 K Measure0 Measure F0 (Ex: 280nm, Em: 300-450nm) Start->Measure0 Titrate Add MDNQ Aliquot (2-5 µL increments) Measure0->Titrate Mix Magnetic Stirring (2 min equilibration) Titrate->Mix MeasureF Measure Fluorescence (F) Mix->MeasureF Loop Repeat until [Q]/[P] ratio ~ 10:1 MeasureF->Loop Loop->Titrate Next Aliquot TempChange Change Temp (303 K, 310 K) Repeat Titration Loop->TempChange Run Complete TempChange->Start Analyze Data Analysis (Stern-Volmer & IFE Correction) TempChange->Analyze All Temps Done

Figure 2: Step-by-step titration workflow ensuring thermodynamic equilibrium and data integrity.

Detailed Steps:

  • Set excitation wavelength (

    
    ) to 280 nm  (excites Trp and Tyr) or 295 nm  (selectively excites Trp).
    
  • Set emission scan range: 300 nm to 500 nm .

  • Add 2.0 mL of BSA solution to the cuvette. Record spectrum (

    
    ).
    
  • Successively add aliquots of MDNQ stock.

  • Stir for 2 minutes to ensure equilibrium.

  • Record spectrum (

    
    ).
    
  • Repeat at 298 K, 303 K, and 310 K .

Data Analysis & Interpretation

Determining the Quenching Mode

Plot


 vs. 

(Stern-Volmer plot).
ObservationMechanism
Linear Plot Single quenching mechanism (Static OR Dynamic).
Upward Curvature Combined Static + Dynamic quenching.
Slope (

) decreases with Temp
Static Quenching (Complex formation).
Slope (

) increases with Temp
Dynamic Quenching (Collisional).

Expected Outcome for MDNQ: Due to the nitro-aromatic structure, MDNQ typically exhibits Static Quenching . The nitro groups withdraw electron density, facilitating


-

stacking or charge-transfer interactions with the electron-rich indole ring of Tryptophan.
Binding Constant Calculation

For static quenching, the equilibrium binding constant (


) and number of binding sites (

) are derived from the double-logarithm equation:


  • Plot

    
     vs. 
    
    
    
    .
  • Intercept =

    
    .
    
  • Slope =

    
     (Binding stoichiometry).
    
Summary Table of Parameters (Template)
Temperature (K)

(

)

(

)

(

)


(kJ/mol)
298



1.1-26.5
303



1.0-27.1
310



0.9-28.0

Note: If


 (maximum diffusion limit), the mechanism is confirmed as Static Binding .

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

  • Ruankham, W., et al. (2021).[4] "In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent." Scientific Reports, 11, 20187.[4] [4]

  • Marten, D., et al. (2013). "Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP... and Their Mechanism of Toxicity." Molecules, 18(2), 2269-2290.

  • Ross, P. D., & Subramanian, S. (1981). "Thermodynamics of protein association reactions: forces contributing to stability." Biochemistry, 20(11), 3096–3102.

  • Xiao, J. B., et al. (2008). "Fluorescence quenching and spectroscopy study of interaction of hemoglobin with 5,7-dihydroxy-4'-methoxyflavone." Spectrochimica Acta Part A, 69(3), 848-855.

Sources

Application Note: Preparation of 2-Methyl-5,7-dinitroquinolin-8-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the preparation, handling, and storage of 2-Methyl-5,7-dinitroquinolin-8-ol (MDNQ) stock solutions. This protocol is designed for researchers in medicinal chemistry and pharmacology, ensuring reproducibility in antimicrobial and cytotoxic assays.

Introduction & Physicochemical Context

2-Methyl-5,7-dinitroquinolin-8-ol (MDNQ) is a bioactive derivative of 8-hydroxyquinaldine. Structurally, it possesses a quinoline core substituted with a methyl group at the C2 position, a hydroxyl group at C8, and two electron-withdrawing nitro groups at C5 and C7.

This substitution pattern drastically alters the physicochemical profile compared to the parent 8-hydroxyquinoline:

  • Acidity: The nitro groups significantly increase the acidity of the phenolic hydroxyl (pKa likely < 5.0), making the compound prone to deprotonation in basic media.

  • Solubility: The molecule is highly lipophilic and poorly soluble in neutral water. It exhibits "brick-dust" insolubility in aqueous buffers unless ionized, necessitating the use of organic solvents like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for stock preparation.

  • Reactivity: The nitro groups render the compound potentially photosensitive and susceptible to reduction; strict light protection is required.

Key Compound Data
PropertyValueNotes
Formula C₁₀H₇N₃O₅
Molecular Weight 249.18 g/mol Essential for Molarity calculations
Appearance Yellow to Orange PowderColor intensity may vary with hydration/purity
Primary Solvent DMSO (Anhydrous)Recommended for biological assays
Secondary Solvent DMF, AcetoneUse if DMSO is incompatible with downstream chemistry
Water Solubility NegligiblePrecipitates immediately upon addition to water

Safety & Handling (Critical)

WARNING: Nitro-aromatic compounds can be energetic and toxic.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder inside a fume hood to avoid inhalation of dust.

  • Light Protection: MDNQ is photosensitive. All vessels (vials, tubes) must be amber-colored or wrapped in aluminum foil.

  • Explosion Hazard: While stable in solution, dry nitro-compounds can be shock-sensitive. Do not scrape dry residue aggressively.

Protocol: Preparation of 50 mM Primary Stock Solution (DMSO)

This protocol yields a 50 mM stock solution, which is an optimal balance between solubility limits and pipetting accuracy for standard microplate assays (where final concentrations are typically 1–100 µM).

Materials
  • 2-Methyl-5,7-dinitroquinolin-8-ol powder (>98% purity).[1]

  • DMSO (Dimethyl sulfoxide), Sterile Filtered, Cell Culture Grade (anhydrous, ≥99.9%).

  • Amber glass vials (2 mL or 4 mL) with PTFE-lined caps.

  • Analytical Balance (Precision 0.01 mg).

  • Vortex mixer and Ultrasonic bath.

Step-by-Step Procedure

1. Calculation: To prepare 1 mL of a 50 mM stock:




2. Weighing:

  • Place a clean, dry amber glass vial on the balance and tare it.

  • Carefully weigh 12.5 mg (approx) of MDNQ powder directly into the vial. Record the exact mass (e.g., 12.62 mg) to recalculate the precise volume of solvent needed.

3. Solubilization (The "Sandwich" Method):

  • Calculate the required DMSO volume:

    
    .
    
  • Example: If mass = 12.62 mg, add 1013 µL (1.013 mL) of DMSO.

  • Technique: Pipette the DMSO slowly down the side of the vial to wash down any powder adhering to the glass.

4. Homogenization:

  • Cap the vial tightly.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Checkpoint: Hold the vial up to a light source (briefly). The solution should be a clear, bright yellow/orange liquid with no visible particulates . If particles remain, sonicate for another 5 minutes.

5. Aliquoting & Storage:

  • Do not store the bulk stock. Repeated freeze-thaw cycles cause precipitation and degradation.

  • Dispense 50–100 µL aliquots into sterile, amber microcentrifuge tubes.

  • Label: "MDNQ 50mM [Date] [Initials]".

  • Store: -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol: Working Solutions & Serial Dilution

The "Crash-Out" Risk: Diluting a hydrophobic stock directly into aqueous media often causes immediate precipitation. Use the Intermediate Dilution Step .

Workflow for 100 µM Final Assay Concentration

Goal: Achieve 100 µM in cell culture media with 0.5% DMSO.

  • Thaw: Thaw one aliquot of 50 mM stock at Room Temperature (RT). Vortex to ensure homogeneity.

  • Intermediate Dilution (20x Conc.):

    • Prepare a 2 mM intermediate solution in media (or PBS) .

    • Note: This step is risky. If 2 mM precipitates, prepare the intermediate in 50% DMSO / 50% Media .

    • Recommendation: Dilute 4 µL of 50 mM Stock into 96 µL of pure DMSO first (creating a 2 mM "working stock" in 100% DMSO).

  • Final Dilution:

    • Add 5 µL of the 2 mM (100% DMSO) working stock into 995 µL of Culture Media.

    • Final Conc: 10 µM MDNQ.

    • Final DMSO: 0.5% (Safe for most cells).

Visual Workflow (Graphviz):

StockPrep Powder MDNQ Powder (Store RT/4°C, Dark) Weigh Weigh ~12.5 mg (Amber Vial) Powder->Weigh Solvent Add DMSO (Calc for 50 mM) Weigh->Solvent Mix Vortex (30s) & Sonicate (5-10m) Solvent->Mix Check Visual Inspection (Clear Orange Soln?) Mix->Check Check->Mix No (Particles) Aliquot Aliquot 50-100 µL (Amber Tubes) Check->Aliquot Yes Freeze Store at -20°C (Avoid Freeze-Thaw) Aliquot->Freeze Dilute Dilution Strategy (Keep DMSO < 1%) Freeze->Dilute Use

Caption: Workflow for the preparation of stable 2-Methyl-5,7-dinitroquinolin-8-ol stock solutions.

Quality Control & Troubleshooting

QC: Concentration Verification via UV-Vis

Because weighing small masses is error-prone, validate the stock concentration using UV-Vis spectroscopy.

  • Dilute the stock 1:1000 in Ethanol (approx. 50 µM).

  • Scan absorbance from 250–500 nm.

  • Nitro-quinolines typically exhibit a strong absorbance band around 300–350 nm .

  • Use the Beer-Lambert Law (

    
    ) if the extinction coefficient (
    
    
    
    ) is known (approx. 15,000–20,000 M⁻¹cm⁻¹ for similar dinitro-quinolines).
Troubleshooting Table
IssueProbable CauseSolution
Precipitate upon thawing Low solubility at low tempWarm to 37°C and vortex vigorously.
Precipitate in Media "Crash-out" effectUse an intermediate dilution step; ensure DMSO < 0.5%.
Color change (Darkening) PhotodegradationDiscard. Ensure future stocks are kept in the dark.
Insoluble in DMSO Hydrated powder or impurityDry powder in a desiccator; verify purity via HPLC.

References

  • ChemicalBook. (2023).[2][3] 5,7-Dinitroquinolin-8-ol - Physicochemical Properties and Solubility Data.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24895707 (2-Methyl-8-quinolinol derivatives).Link

  • Sigma-Aldrich. (2024).[4] Product Specification: 5,7-Dinitro-8-quinolinol (Analogous Handling).Link

  • Musiol, R., et al. (2010). Quinoline derivatives as potential anticancer agents: Synthesis and biological evaluation.[5][6][7][8]Bioorganic & Medicinal Chemistry Letters. (Context on Nitro-quinoline solubility and stability).

Sources

Advanced Protocol: Evaluation of Quinoline Derivatives for Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, evolving from the historical isolation of quinine to the synthetic dominance of fluoroquinolones and the modern resurrection of diarylquinolines like bedaquiline. For drug development professionals, the utility of quinoline derivatives lies in their multi-modal mechanism of action (MOA) . Unlike single-target antibiotics, quinolines can be engineered to inhibit DNA replication (DNA gyrase), disrupt cellular respiration (ATP synthase), or destabilize metal homeostasis (chelation).[1]

This application note provides a rigorous, field-proven framework for evaluating novel quinoline derivatives. It moves beyond basic screening, integrating Clinical and Laboratory Standards Institute (CLSI) standards with advanced mechanistic profiling to ensure data reproducibility and translational relevance.[1]

Strategic Rationale: The Multi-Modal Mechanism

Effective screening requires understanding why a derivative might work. The quinoline core allows for diverse substitution patterns that dictate the primary cellular target.

Key Mechanisms of Action[2]
  • DNA Replication Inhibition: The classical fluoroquinolone mechanism. Substituents at positions C-6 (fluorine) and C-7 (piperazine) enhance binding to the DNA-Gyrase complex, trapping the enzyme on DNA and causing double-strand breaks.

  • Energy Metabolism Disruption: Exemplified by Bedaquiline , a diarylquinoline that specifically targets the c-subunit of mycobacterial ATP synthase, uncoupling oxidative phosphorylation.[1]

  • Metal Ion Dyshomeostasis: Derivatives like 8-hydroxyquinoline (8HQ) act as lipophilic chelators.[1] They strip essential metals (Fe, Zn) from metalloenzymes or, conversely, act as ionophores to transport toxic levels of copper into the cell, generating reactive oxygen species (ROS).[1]

Visualization: Quinoline Target Landscape

QuinolineMOA Quinoline Quinoline Scaffold Target1 DNA Gyrase / Topo IV (Replication Arrest) Quinoline->Target1 C-6/C-7 Substitution (e.g., Ciprofloxacin) Target2 ATP Synthase (Energy Depletion) Quinoline->Target2 Diaryl Substitution (e.g., Bedaquiline) Target3 Metal Chelation/Ionophore (ROS & Dyshomeostasis) Quinoline->Target3 8-OH Substitution (e.g., Clioquinol) Outcome1 Double-Strand DNA Breaks Target1->Outcome1 Outcome2 ATP Depletion & pH Gradient Collapse Target2->Outcome2 Outcome3 Oxidative Stress & Enzyme Failure Target3->Outcome3

Figure 1: Mechanistic divergence of quinoline derivatives based on structural substitution patterns.

Compound Management & Solubility

Critical Failure Point: Many synthetic quinolines are highly lipophilic (LogP > 3).[1] Improper solubilization leads to microprecipitation in aqueous media, resulting in false negatives (compound not available) or false positives (precipitate lysing cells).[1]

Solubility Protocol
  • Primary Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10 mg/mL or 20 mM . Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Intermediate Dilution: Do not dilute directly into the broth. Prepare a 100x intermediate stock in the test medium or buffer to check for precipitation.

  • Solvent Tolerance: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) (ideally <0.5%).

    • Validation: Include a "Solvent Control" (media + 1% DMSO) to ensure the solvent itself does not inhibit bacterial growth.

Core Protocol 1: MIC & MBC Determination

This protocol aligns with CLSI M07-A10 standards for broth microdilution.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: For 8HQ derivatives, cation adjustment (Ca²⁺, Mg²⁺) is critical as these ions can compete with the drug.[1]

  • Inoculum: 5 x 10⁵ CFU/mL (final well concentration).

  • Plates: 96-well round-bottom polystyrene plates (untreated).

Step-by-Step Workflow
  • Plate Preparation:

    • Dispense 100 µL of CAMHB into columns 2–12.

    • Dispense 200 µL of 2x drug stock into column 1.

    • Perform serial 2-fold dilutions (transfer 100 µL) from column 1 to 10. Discard the final 100 µL from column 10.

    • Column 11: Growth Control (Media + Inoculum + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Prepare a 0.5 McFarland standard suspension directly from overnight colonies.[1]

    • Dilute 1:100 in CAMHB.[1]

    • Add 100 µL of this suspension to wells 1–11.

  • Incubation:

    • Seal with breathable film.[1] Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout (MIC):

    • Visual: The lowest concentration with no visible turbidity .[2]

    • Optical: Absorbance at 600 nm (OD₆₀₀). MIC is defined as ≥90% inhibition compared to Growth Control.

  • MBC Determination:

    • Transfer 10 µL from the MIC well and supramic wells (2x, 4x MIC) onto non-selective agar plates.

    • Incubate overnight.

    • MBC Endpoint: The concentration killing ≥99.9% of the initial inoculum (i.e., <5 colonies if starting with 5x10⁵ CFU).

Core Protocol 2: Time-Kill Kinetics

MIC data is static; it does not reveal how fast a compound kills.[1] Time-kill assays distinguish between bacteriostatic (stalls growth) and bactericidal (kills) activity, a crucial differentiation for quinolines.[1]

Protocol
  • Setup: Prepare 10 mL cultures in Erlenmeyer flasks containing CAMHB + Compound at 1x, 2x, and 4x MIC . Include a Growth Control (no drug).[1]

  • Inoculum: ~5 x 10⁵ CFU/mL.

  • Sampling:

    • Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Quantification:

    • Serially dilute aliquots (1:10 steps) in sterile saline.

    • Plate 10 µL spots (drop plate method) or spread plate 100 µL onto agar.

    • Count colonies after incubation.[1][2]

  • Analysis:

    • Plot Log₁₀(CFU/mL) vs. Time.

    • Bactericidal: ≥3 Log₁₀ reduction (99.9% kill) from the initial inoculum.[3]

    • Bacteriostatic: <3 Log₁₀ reduction.

Visualization: Experimental Workflow

Workflow Start Compound Stock (100% DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculation Add Bacterial Inoculum (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 16-24h @ 37°C Inoculation->Incubation ReadMIC Read MIC (No Turbidity) Incubation->ReadMIC Branch Result? ReadMIC->Branch MBC MBC Assay (Plate onto Agar) Branch->MBC Determine Lethality TimeKill Time-Kill Assay (Log Reduction vs Time) Branch->TimeKill Determine Kinetics

Figure 2: Integrated workflow for determining static (MIC) and kinetic (Time-Kill) antimicrobial parameters.

Advanced Protocol 3: Biofilm Inhibition

Many quinoline derivatives (especially 8HQ and hydrazones) show efficacy against sessile bacteria in biofilms, where standard antibiotics fail.[1]

Crystal Violet Assay (Inhibition of Formation)[5]
  • Seeding: Inoculate 96-well flat-bottom plates with bacteria in glucose-supplemented media (e.g., TSB + 1% Glucose) to promote biofilm formation.

  • Treatment: Add compound concentrations (0.5x, 1x, 2x MIC) immediately.

  • Incubation: 24 hours static at 37°C.

  • Staining:

    • Gently aspirate media (do not wash yet to avoid detaching weak biofilm).

    • Wash 3x with PBS.[1]

    • Fix with methanol (15 min) or air dry (60 min).

    • Stain with 0.1% Crystal Violet (15 min).[4][5]

    • Wash with water until runoff is clear.[1]

  • Elution & Reading:

    • Add 30% Acetic Acid or 95% Ethanol to solubilize the dye.

    • Measure Absorbance at 590 nm .

    • Calculation: % Inhibition = [1 - (OD_treated / OD_control)] x 100.

Data Reporting & Interpretation

When reporting results for quinoline derivatives, summarize data to highlight potency and selectivity.

Table 1: Recommended Data Reporting Format

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioCC₅₀ (Mammalian)Selectivity Index (SI)
Q-001 S. aureus2.04.02 (Bactericidal)>64>32
Q-002 E. coli16.0>64>4 (Bacteriostatic)322
Cipro S. aureus0.51.02>100>200
  • MBC/MIC Ratio: A ratio ≤ 4 indicates bactericidal activity; > 4 indicates bacteriostatic activity.[1]

  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is generally required for a compound to be considered a viable drug candidate.[1]
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][7]Link

  • Andriole, V. T. (2005).[1] The Quinolones: Past, Present, and Future.[1] Clinical Infectious Diseases.[1][8] Link

  • Prachayasittikul, V., et al. (2013).[1][9] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][9][10] Link

  • Sarathy, J. P., et al. (2019).[1][11] Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics.[1][2][8][12][13][14][15][16][17] Link

  • Peterson, L. R., & Shanholtzer, C. J. (1992).[1] Tests for Bactericidal Activity.[1][2][16] In: Clinical Microbiology Procedures Handbook.[1] American Society for Microbiology.[1]

  • O'Toole, G. A. (2011).[1] Microtiter Dish Biofilm Formation Assay.[1][12][18] Journal of Visualized Experiments (JoVE). Link

Sources

2-Methyl-5,7-dinitroquinolin-8-ol in the synthesis of novel organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-5,7-dinitroquinolin-8-ol as a Versatile Scaffold for Novel Organic Synthesis

Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol (DNMQ) represents a highly functionalized "privileged scaffold" in medicinal chemistry. Combining the metal-chelating properties of 8-hydroxyquinoline (oxine) with the electronic modulation of nitro groups and the reactive versatility of a C2-methyl group, DNMQ serves as a critical precursor for two distinct classes of novel compounds: bioactive metallo-drugs and conjugated styryl dyes .

This guide provides a validated protocol for the synthesis of the DNMQ scaffold and details two divergent synthetic pathways for generating novel derivatives. It is designed for medicinal chemists seeking to exploit the push-pull electronic systems and chelation-driven biological activity of quinoline derivatives.

Chemical Profile & Mechanistic Insight

PropertySpecificationMechanistic Implication
IUPAC Name 2-Methyl-5,7-dinitroquinolin-8-olCore scaffold identity.
Molecular Formula C₁₀H₇N₃O₅High nitrogen/oxygen content facilitates H-bonding.
Acidity (pKa) ~4.5 (Phenolic OH)Significantly more acidic than 8-hydroxyquinoline due to electron-withdrawing -NO₂ groups at C5/C7.
Reactivity Site A C2-Methyl Group The electron-deficient ring system (due to -NO₂) increases the acidity of the methyl protons, facilitating Knoevenagel-type condensations.
Reactivity Site B N1-O8 Chelation Pincer Forms stable 5-membered chelate rings with divalent metals (Cu²⁺, Zn²⁺), essential for inhibiting metalloenzymes.

Expert Insight: The presence of nitro groups at positions 5 and 7 is not merely decorative. They exert a strong -I (inductive) and -M (mesomeric) effect, which:

  • Deactivates the ring towards further electrophilic substitution.

  • Activates the C2-methyl group for nucleophilic attack on aldehydes (Pathway A).

  • Stabilizes the phenoxide anion, enhancing the stability of metal complexes (Pathway B).

Protocol 1: Synthesis of the Scaffold (DNMQ)

Objective: Selective nitration of 2-methylquinolin-8-ol (8-hydroxyquinaldine).

Reagents & Equipment
  • Precursor: 2-Methylquinolin-8-ol (98%+ purity).

  • Reagent: Nitric Acid (HNO₃), 65% and fuming.

  • Solvent: Glacial Acetic Acid (optional, but recommended for thermal control).

  • Equipment: Round-bottom flask, ice bath, reflux condenser, temperature probe.

Step-by-Step Methodology
  • Preparation: Dissolve 2-methylquinolin-8-ol (10.0 g, 62.8 mmol) in 40 mL of glacial acetic acid in a 250 mL round-bottom flask. Cool to 0–5°C using an ice-salt bath.

  • Nitration (Exothermic): Slowly add a mixture of fuming HNO₃ (10 mL) and concentrated H₂SO₄ (5 mL) dropwise over 30 minutes.

    • Critical Control: Maintain internal temperature below 10°C to prevent oxidative ring cleavage.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to 70°C for 3 hours. The solution will turn a deep yellow/orange.

  • Quenching: Pour the reaction mixture onto 200 g of crushed ice/water slurry with vigorous stirring. A yellow precipitate (DNMQ) will form immediately.

  • Purification:

    • Filter the solid under vacuum.[1]

    • Wash with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).

    • Recrystallize from Ethanol/DMF (9:1) to obtain bright yellow needles.

  • Validation:

    • Yield: Expect 60–75%.

    • Melting Point: 265–270°C (dec).

    • 1H NMR (DMSO-d₆): δ 2.94 (s, 3H, CH₃), 8.14 (s, 1H, H-3), 9.21 (s, 1H, H-6). Note the downfield shift of aromatic protons due to nitro groups.

Pathway A: Synthesis of Novel Styryl Conjugates

Application: Creation of fluorescent probes or anticancer agents via Knoevenagel condensation.

Rationale: The electron-withdrawing nitro groups make the C2-methyl protons highly acidic. Reacting DNMQ with aromatic aldehydes extends the π-conjugation, creating "push-pull" electronic systems often used in bio-imaging.

Workflow Diagram

StyrylSynthesis DNMQ DNMQ Scaffold (Activated Methyl) Condensation Reflux (Ac2O / AcOH) DNMQ->Condensation Nucleophile Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Condensation Electrophile Product Styryl Quinoline (Conjugated System) Condensation->Product -H2O

Figure 1: Synthetic pathway for styryl quinoline derivatives via condensation.[2]

Protocol
  • Mix: In a dry flask, combine DNMQ (1.0 eq) and the target aromatic aldehyde (1.2 eq) (e.g., 4-dimethylaminobenzaldehyde).

  • Catalyze: Add Acetic Anhydride (5 mL per gram of reactant) as both solvent and dehydrating agent.

  • Reflux: Heat to 140°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Isolate: Cool to room temperature. The product often precipitates. If not, add cold ethanol.

  • Result: Deeply colored (red/purple) solids indicating extended conjugation.

Pathway B: Synthesis of Bioactive Metal Complexes

Application: Development of metallo-drugs for antimicrobial or anticancer screening.

Rationale: The 8-hydroxy and N1 atoms form a "pincer" that binds metals. The 5,7-dinitro substitution lowers the pKa, allowing complexation at lower pH and increasing the lipophilicity of the complex, which enhances cell membrane permeability.

Coordination Logic Diagram

MetalComplex Ligand 2 x DNMQ Ligand (Anionic Form) Deprotonation Deprotonation (-H+) Ligand->Deprotonation Metal Metal Salt (Cu(OAc)2 / ZnCl2) Complex Bis-Chelated Complex [M(DNMQ)2] Metal->Complex Metal Center Deprotonation->Complex Coordination

Figure 2: Assembly of bis-chelated metallo-drugs.

Protocol
  • Ligand Solution: Dissolve DNMQ (2.0 mmol) in hot Methanol (20 mL).

  • Metal Solution: Dissolve Metal Acetate (1.0 mmol) (e.g., Cu(OAc)₂·H₂O) in hot Methanol (10 mL).

  • Reaction: Add the metal solution to the ligand solution dropwise.

    • Observation: Immediate color change (Green/Brown for Cu, Yellow fluorescent for Zn).

  • Reflux: Heat at 60°C for 2 hours to ensure thermodynamic stability.

  • Isolation: Cool, filter the precipitate, and wash with cold methanol and diethyl ether.

Safety & Handling (MSDS Highlights)

  • DNMQ (Nitro-compound): Potentially explosive if heated dry under confinement. Handle small quantities.

  • Nitration Step: Highly exothermic. Fuming HNO₃ is a potent oxidizer; use full PPE (face shield, chemically resistant gloves).

  • Waste: Nitro-containing aqueous waste must be segregated from organic solvents to prevent runaway reactions.

References

  • Synthesis of 2-Methyl-5,7-dinitroquinolin-8-ol

    • Title: Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core (Includes DNMQ synthesis d
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Biological Activity of Nitro-Quinoline Derivatives

    • Title: Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.[3]

    • Source: MDPI (Int. J. Mol. Sci).
    • URL:[Link][2][4][5]

  • Vibrational Spectra and DFT Studies

    • Title: Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dinitro Deriv
    • Source: ResearchGate (Central European Journal of Chemistry).[6]

    • URL:[Link]

  • General Reactivity of 2-Methyl-8-hydroxyquinoline

    • Title: Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines (Context on methyl group reactivity).
    • Source: Arkivoc.[2]

    • URL:[Link]

Sources

Analytical Method Development Guide: 2-Methyl-5,7-dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Part 1: Executive Summary & Scientific Rationale

The Analyte

2-Methyl-5,7-dinitroquinolin-8-ol (CAS: 1084-32-8) is a structural analog of the antibiotic Nitroxoline.[1] It is characterized by a quinoline core substituted with a methyl group at position 2, two nitro groups at positions 5 and 7, and a hydroxyl group at position 8.[1][2]

The Analytical Challenge

Developing methods for 8-hydroxyquinoline derivatives presents a unique set of challenges often overlooked in standard protocols:

  • Metal Chelation: The 8-hydroxy and quinoline nitrogen form a bidentate ligand site capable of chelating trace metals (Fe³⁺, Cu²⁺) present in stainless steel HPLC systems and silica matrices.[1] This results in severe peak tailing and non-linear response.[1]

  • Acidity & Ionization: The electron-withdrawing nitro groups significantly lower the pKa of the phenolic hydroxyl (estimated pKa < 5.0), making the molecule highly sensitive to mobile phase pH.[1]

  • Solubility: The compound exhibits poor aqueous solubility, necessitating high organic content in diluents and careful gradient design to prevent precipitation.[1]

Strategic Approach

This guide departs from generic "cookie-cutter" methods. We utilize a Reverse-Phase Ion-Suppression strategy with Metal Passivation techniques.[1] The goal is to suppress the ionization of the phenolic group (ensuring retention) while masking active metal sites to ensure peak symmetry.[1]

Part 2: Physicochemical Profile & Method Strategy[1]

Chemical Structure & Properties[1][2]
PropertyDataImplication for Method
Formula C₁₀H₇N₃O₅MW: 249.18 g/mol
Functional Groups 2x Nitro (-NO₂), 1x Phenolic -OH, 1x Pyridine NUV Active (strong absorbance ~250-350 nm).[1]
pKa (Predicted) Phenol OH: ~3.5 - 4.5; Pyridine NH⁺: < 2.0Mobile phase pH must be controlled (pH < 3.[1]0) to keep the molecule neutral.[1]
LogP ~ 1.8 - 2.2Moderate lipophilicity; C18 column is suitable.[1]
Solubility DMSO (High), MeOH (Moderate), Water (Poor)Sample diluent must contain >50% Organic.
Mechanism of Interaction (Graphviz)

The following diagram illustrates the critical interactions governing the chromatography of this molecule.

G cluster_0 Interactions Analyte 2-Methyl-5,7-dinitroquinolin-8-ol Hydrophobic Hydrophobic Interaction (C18 Chain) Analyte->Hydrophobic Primary Retention Chelation Metal Chelation (Fe/Si Active Sites) Analyte->Chelation Causes Tailing (Avoid!) Ionization Ionization Equilibrium (pH dependent) Analyte->Ionization pKa ~4.0 Control Control Strategy: 1. Low pH (suppress ionization) 2. EDTA/Passivation (block chelation) Chelation->Control Ionization->Control

Figure 1: Chromatographic interaction map highlighting the need for chelation suppression and pH control.

Part 3: Detailed Experimental Protocol

Instrumentation & Materials[1]
  • HPLC System: Agilent 1260/1290 or Waters Alliance (must be passivated or low-metal).[1]

  • Detector: DAD/PDA (Diode Array Detector).[1]

  • Column: Waters XBridge Phenyl or Agilent Zorbax Eclipse Plus C18 (End-capped columns are mandatory to reduce silanol activity).[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Phosphoric Acid (H₃PO₄), EDTA (Disodium salt).

Mobile Phase Preparation[1]
  • Buffer (Mobile Phase A): 20 mM Potassium Phosphate Buffer (pH 2.5) + 0.1 mM EDTA.[1]

    • Why EDTA? Even with high-quality silica, trace metals in the frit or column housing can cause tailing.[1] 0.1 mM EDTA acts as a masking agent.[1]

    • Why pH 2.5? To suppress the ionization of the phenolic hydroxyl group (keeping it protonated/neutral) and ensure robust retention on the C18 phase.

  • Organic (Mobile Phase B): Acetonitrile : Methanol (80:20 v/v).[1]

    • Why Mixed Organic? ACN provides sharpness; MeOH helps solubility and modifies selectivity for nitro-aromatics.[1]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and improves reproducibility)
Injection Vol 10 µL
Detection 254 nm (Primary), 320 nm (Secondary/Specific for Nitro-quinoline)
Run Time 20 Minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
12.0 20 80
15.0 20 80
15.1 90 10

| 20.0 | 90 | 10 |[1][3]

Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (sonicate if necessary). Make up to volume with Methanol.[1][4][5]

  • Working Standard (50 µg/mL): Dilute Stock Solution with Mobile Phase A:B (50:50).

    • Note: Do not use 100% aqueous buffer as diluent; the compound may precipitate.[1]

Part 4: Method Validation (ICH Q2 Guidelines)

This section outlines the validation parameters required to prove the method is "Fit for Purpose."

System Suitability Testing (SST)

Before every analysis, inject the Working Standard (n=5) and verify:

  • Tailing Factor (T): NMT 1.5 (Critical parameter due to chelation risk).

  • Theoretical Plates (N): > 5000.[1]

  • RSD of Area: < 2.0%.[1]

Linearity & Range
  • Protocol: Prepare 5 concentration levels: 10, 25, 50, 75, 100 µg/mL.

  • Acceptance: R² > 0.999.[1]

  • Visual Check: Residual plot should show random distribution, not a "U" shape (which indicates saturation or adsorption).

Accuracy (Recovery)
  • Context: If analyzing this as an impurity in a matrix (e.g., Nitroxoline API), spike the impurity into the API solution.

  • Levels: Spike at 50%, 100%, and 150% of the target limit.

  • Acceptance: Mean recovery 90-110%.[1]

Specificity (For Impurity Profiling)
  • Inject the parent compound (e.g., Nitroxoline) and the analyte.[1]

  • Requirement: Resolution (Rs) > 2.0 between 2-Methyl-5,7-dinitroquinolin-8-ol and the parent peak.[1]

Part 5: Troubleshooting & Expert Insights

The "Tailing" Trap

If you observe a tailing factor > 1.8, do not just change the gradient.[1]

  • Diagnosis: Is it silanol activity or metal chelation?

  • Test: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.[1] If tailing improves, it's silanol interaction.[1] If it persists, it is likely metal chelation.[1]

  • Fix: Passivate the LC system with 30% Phosphoric acid (offline) or increase EDTA concentration in Mobile Phase A to 0.5 mM.

Sample Carryover

Due to the nitro groups, the molecule can adsorb to PEEK tubing.[1]

  • Solution: Use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid.[1]

Workflow Diagram (Method Development)

Workflow Start Start Method Development Solubility Solubility Check (DMSO/MeOH) Start->Solubility Scouting Gradient Scouting (5-95% B, pH 2.5) Solubility->Scouting Decision1 Peak Shape OK? Scouting->Decision1 Optimize Optimize Gradient & Resolution Decision1->Optimize Yes AddEDTA Add 0.1mM EDTA to Buffer Decision1->AddEDTA No (Tailing) Validation Execute ICH Q2 Validation Optimize->Validation AddEDTA->Scouting

Figure 2: Decision tree for optimizing chromatography of nitro-quinolinols.

Part 6: References

  • PubChem. (2025).[1] 2-Methyl-8-hydroxyquinoline Compound Summary. National Library of Medicine.[1] [Link]

  • Shinde, Y., & Patankar-Jain, K. (2022).[1][5] Analytical Method Development and Validation for Simultaneous Estimation of Quinoline Derivatives. Iconic Research And Engineering Journals.[1][5] [Link]

  • Abah, et al. (2025).[1][2] Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-5,7-dinitroquinolin-8-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Process Stabilization Target Molecule: 2-Methyl-5,7-dinitroquinolin-8-ol (Derived from 8-Hydroxyquinaldine) Cas No: (Analog Reference: 5,7-Dinitro-8-quinolinol is 1084-32-8; 2-Methyl analog is specific derivative)

The Optimized Synthesis Protocol ("The Golden Path")

This protocol is designed to maximize regioselectivity for the 5,7-positions while suppressing the oxidative degradation of the sensitive 2-methyl group.

Core Reaction Logic

The synthesis relies on Electrophilic Aromatic Substitution (


) .
  • Activation: The 8-hydroxyl group strongly activates the phenol ring, directing incoming nitro groups to the ortho (C7) and para (C5) positions.

  • Deactivation: The pyridine ring is protonated by the acid solvent, preventing nitration on the heterocyclic ring.

  • Critical Constraint: The 2-methyl group is susceptible to oxidation (forming quinaldic acid derivatives) if the reaction temperature exceeds

    
     in the presence of strong oxidizers.
    
Step-by-Step Methodology

Reagents:

  • Substrate: 2-Methylquinolin-8-ol (8-Hydroxyquinaldine) [Purity >98%]

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), Concentrated (98%)
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    ), >90% (Red Fuming preferred for stoichiometry control)
    

Protocol:

  • Solubilization (The Cold Start):

    • Charge a jacketed reactor with Concentrated

      
       (10 mL per 1 g of substrate).
      
    • Cool solvent to

      
       to 
      
      
      
      .
    • Slowly add 2-Methylquinolin-8-ol in small portions. Wait for complete dissolution between additions.

    • Checkpoint: Ensure the internal temperature does not rise above

      
      .
      
  • Nitration (The Critical Addition):

    • Prepare a dropping funnel with Fuming

      
       (2.5 molar equivalents).
      
    • Add

      
       dropwise over 30–45 minutes.
      
    • CRITICAL: Maintain internal temperature at

      
       .
      
    • Mechanism Note: The first equivalent nitrates the C5 position (kinetically favored). The second equivalent nitrates C7.

  • Maturation:

    • Once addition is complete, allow the mixture to stir at

      
       for 1 hour.
      
    • Slowly allow the temperature to rise to

      
       (Room Temp)  and stir for 2 hours.
      
    • Warning: Do NOT heat. Heating promotes methyl oxidation.

  • Quenching & Workup:

    • Pour the reaction mixture slowly onto crushed ice (5x weight of acid).

    • The yellow precipitate (Target Product) will form immediately.

    • Adjust pH to 4–5 using 20% NaOH or Sodium Acetate to ensure complete precipitation of the amphoteric product.

    • Filter, wash with cold water until filtrate is neutral.

    • Recrystallize from DMF or Acetic Acid if purity is <95%.

Troubleshooting Dashboard

Use this matrix to diagnose yield failures.

SymptomProbable CauseTechnical Fix
Low Yield (<40%) Oxidative Degradation The 2-methyl group was oxidized. Action: Ensure temperature never exceeds

during the reaction. Reduce reaction time.
Sticky/Tar Product Polymerization Localized overheating during acid addition. Action: Increase stirring speed (RPM) to dissipate heat. Add substrate slower.
Impurity: Mono-nitro Stoichiometry Failure Incomplete nitration. Action: Increase

to 3.0 equivalents. Ensure fuming nitric acid is fresh (not hydrated).
Product Loss in Filtrate pH Solubility The product is amphoteric (soluble in strong acid AND strong base). Action: Strictly control quench pH to 4.5–5.0 (Isoelectric point region).
Red/Brown Fumes Runaway Exotherm Reaction is too fast. Action: Stop addition immediately. Cool reactor. Check cooling loop efficiency.

Visualization: Reaction Workflow & Pathway

Process Flow Diagram

SynthesisWorkflow Start Start: 2-Methylquinolin-8-ol Dissolve Dissolve in H2SO4 (Temp < 5°C) Start->Dissolve Nitration Add Fuming HNO3 (Dropwise, 0-5°C) Dissolve->Nitration Activation Maturation Stir at 20°C (2 Hours) Nitration->Maturation 2nd Nitration Quench Pour onto Ice Adjust pH to 4-5 Maturation->Quench Precipitation Oxidation Risk: Methyl Oxidation (If Temp > 25°C) Maturation->Oxidation Filter Filtration & Wash Quench->Filter Product Final Product: 2-Methyl-5,7-dinitroquinolin-8-ol Filter->Product

Caption: Optimized workflow for low-temperature nitration to preserve the 2-methyl moiety.

Mechanistic Pathway (Regioselectivity)

Mechanism Substrate 8-Hydroxyquinaldine Inter1 5-Nitro Intermediate (Kinetic Product) Substrate->Inter1 HNO3 (1 eq) Electrophilic Attack C5 Final 5,7-Dinitro Product (Thermodynamic) Inter1->Final HNO3 (2nd eq) Electrophilic Attack C7

Caption: Stepwise electrophilic aromatic substitution favoring C5 followed by C7.

Frequently Asked Questions (Deep Dive)

Q: Why do we use fuming nitric acid instead of standard 65%? A: Standard nitric acid contains significant water. Water acts as a base in this system, suppressing the formation of the nitronium ion (


), which is the active electrophile. Fuming nitric acid (or mixed acid with oleum) maximizes 

concentration, which is essential for placing the second nitro group on the deactivated ring system [1].

Q: Can I use Acetic Acid instead of Sulfuric Acid? A: Yes, but with caveats. Acetic acid is milder and reduces the risk of tarring. However, the reaction rate will be significantly slower, and you may struggle to drive the reaction to the di-nitro stage, stopping at the 5-nitro intermediate. If you choose this route, you must use elevated temperatures (


), which re-introduces the risk of oxidizing the methyl group [2].

Q: How do I remove the mono-nitro impurity? A: The 5-nitro-2-methylquinolin-8-ol (mono-nitro) is less acidic than the dinitro derivative. If you perform a recrystallization from hot acetic acid, the dinitro product (less soluble) tends to crystallize out first. Alternatively, washing the crude solid with dilute HCl can sometimes selectively solubilize impurities, though this is yield-intensive.

Q: Why is the pH adjustment during workup critical? A: 8-Hydroxyquinolines are amphoteric.

  • pH < 2: Protonated Nitrogen (

    
    ) 
    
    
    
    Soluble.
  • pH > 10: Phenolate Anion (

    
    ) 
    
    
    
    Soluble.
  • pH 4–5: Neutral Zwitterion

    
    Insoluble (Precipitate). 
    Missing this window is the #1 cause of "disappearing product" during workup.
    

References

  • Brieflands. (2025). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline.[1] Retrieved from

  • Urbanski, T. (1958).[2] Nitration of 8-hydroxyquinoline with dilute nitric acid.[2] Roczniki Chemii. (Contextualized via search snippet 1.5).

  • ChemicalBook. (2023). 5,7-Dinitroquinolin-8-ol Chemical Properties. Retrieved from

  • MDPI. (2023). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. (Mechanistic comparison for C5 activation). Retrieved from

Sources

troubleshooting guide for 2-Methyl-5,7-dinitroquinolin-8-ol based assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol is a functionalized 8-hydroxyquinoline (8HQ) scaffold.[1] Its biological activity—typically antimicrobial, antiparasitic, or cytotoxic—is governed by two critical features: metal chelation (driven by the N-O bidentate pocket) and electronic activation (driven by the electron-withdrawing nitro groups).[2][1]

Users frequently encounter assay failure not due to lack of potency, but due to physicochemical incompatibilities .[2][1] This guide addresses the three most common failure modes: aqueous precipitation (solubility), optical interference (false readouts), and media-dependent potency shifts (metal availability).[2][1]

Part 1: Solubility & Compound Handling

Q: My compound precipitates immediately upon addition to cell culture media. How do I maintain solubility?

The Science: The 5,7-dinitro substitution pattern significantly increases the acidity of the phenolic hydroxyl group but also renders the molecule highly lipophilic.[2][1] While the nitro groups pull electron density, the planar aromatic rings stack aggressively in aqueous environments, leading to rapid crystallization ("crashing out").[2][1] The 2-methyl group adds steric bulk, further disrupting hydration shells.[1]

The Protocol: "Step-Down" Dilution Directly spiking a 100% DMSO stock into aqueous media often causes immediate, microscopic precipitation that is invisible to the naked eye but ruins local concentration accuracy.[2][1]

Correct Workflow:

  • Primary Stock: Dissolve powder in 100% DMSO to 50 mM. Sonicate if necessary.[2][1]

  • Intermediate Dilution: Create a 10x working solution in media containing 10% DMSO .

  • Final Application: Add the intermediate solution to your wells to achieve the final 1x concentration (final DMSO < 1%).

Visualization: Solubility Workflow

SolubilityWorkflow Stock Solid Compound DMSO 100% DMSO Stock (50 mM) Stock->DMSO Dissolve Inter Intermediate Step (Media + 10% DMSO) DMSO->Inter 1:10 Dilution (Prevents Shock) Final Assay Well (Final Conc. + <1% DMSO) Inter->Final Final Addition

Caption: Step-down dilution strategy prevents "solvent shock" precipitation common with nitro-quinolines.[1]

Part 2: Optical & Assay Interference

Q: I am seeing high background absorbance in my MTT/MTS assays, even in cell-free wells. Is the compound interfering?

The Science: Yes.[2][1] Nitro-substituted quinolines are chromophores .[1] They intrinsically absorb light in the visible spectrum (yellow-orange region, 400–500 nm).[2][1]

  • MTT/MTS Readout: Typically 490–570 nm.[2][1]

  • Compound Absorbance: 2-Methyl-5,7-dinitroquinolin-8-ol has a strong absorbance tail that overlaps with formazan product detection.[1] This leads to False Negatives (toxicity appears lower than it is because the drug mimics the live-cell signal).[2][1]

The Solution: Switch to a non-colorimetric readout or perform strict background subtraction.[2][1]

Assay TypeCompatibilityRecommendation
MTT / MTS Low Requires "Compound Only" blanks.[1] Subtract OD of (Media + Drug) from (Cells + Media + Drug).
CellTiter-Glo (ATP) High Luminescence is not affected by the yellow color of the compound.[2][1] Preferred Method.
Resazurin (AlamarBlue) Medium Fluorescence readout (Ex 560 / Em 590) is safer, but high concentrations of drug can quench fluorescence.[2][1]
Part 3: Potency Variations (The Metal Factor)

Q: My IC50 values shift drastically between different batches of media. Why is the data not reproducible?

The Science: This molecule acts as a chelator .[2][1][3][4] It binds divalent cations (


) essential for bacterial or cellular metalloenzymes.[2][1]
  • Mechanism: The Nitrogen (position 1) and Oxygen (position 8) form a "pincer" that traps metals.[2][1]

  • The Variable: Different media brands (e.g., RPMI vs. DMEM) or serum lots (FBS) contain vastly different baseline levels of trace metals.[2][1]

    • High Metal Media:[2][1] The drug is "distracted" by metals in the liquid, leaving less free drug to attack the cells.[2][1] Result: Higher IC50 (Lower Potency).

    • Low Metal Media:[2][1] The drug strips metals from the cells/bacteria more aggressively.[2][1] Result: Lower IC50 (Higher Potency). [2][1]

The Protocol: Media Standardization To ensure reproducibility, you must control the metal environment.[2][1]

  • Serum Check: Use the same lot of FBS for the entire project.[2][1]

  • EDTA Control: Run a parallel control with EDTA (a generic chelator) to distinguish if toxicity is due to general metal stripping or specific target inhibition.[2][1]

  • Supplementation: If testing mechanism, add exogenous

    
     or 
    
    
    
    (10-50
    
    
    ) to see if it rescues the phenotype.[2][1] If adding metal rescues the cells, the drug is working via chelation.[2][1]

Visualization: Mechanism of Action & Interference [2]

MOA cluster_0 Experimental Variable Drug 2-Methyl-5,7-dinitroquinolin-8-ol MediaMetals Media Metals (Cu++, Zn++, Fe++) Drug->MediaMetals 1. Sequestration (Reduces Potency) CellTarget Cellular Metalloenzymes (Target) Drug->CellTarget 2. Inhibition (Active Mechanism) MediaMetals->CellTarget Protects Target Toxicity Cell Death (Desired Signal) CellTarget->Toxicity Enzyme Failure

Caption: High metal content in media can "distract" the drug, protecting the cellular target and shifting IC50 values.[2][1]

Part 4: Chemical Stability & pH

Q: How stable is the stock solution?

The Science: The 5,7-dinitro groups are electron-withdrawing, making the hydroxyl proton at position 8 highly acidic (


 ~5-6, compared to ~9.9 for unsubstituted 8HQ).[2][1]
  • At pH 7.4: The compound is almost entirely ionized (anionic form).[2][1]

  • Stability: Nitro-compounds are light-sensitive.[1] Photodegradation can occur, leading to reduction of nitro groups to amines or azo-linkages over time.[1]

Storage Protocol:

  • Solvent: Anhydrous DMSO.[2][1]

  • Temperature: -20°C.

  • Container: Amber vials (Light protection is mandatory).

  • Freeze/Thaw: Max 3 cycles.[2][1] Aliquot immediately upon first dissolution.[2][1]

References
  • Prachayasittikul, V. et al. (2013).[2][1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[2][1] Available at: [Link]

  • Oliveri, V. & Vecchio, G. (2016).[2][1] 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry. (Contextual grounding for SAR of nitro-derivatives).

  • PubChem Database. (n.d.).[2][1] Compound Summary for 8-Hydroxyquinoline derivatives. National Library of Medicine.[2][1] Available at: [Link][2][1]

  • Abah, et al. (2025).[2][1][5] Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry. (Details on synthesis and properties of nitro-derivatives).

Sources

Technical Support Center: Optimizing Chelation for 2-Methyl-5,7-dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHEL-57DNQ-OPT Assigned Specialist: Senior Application Scientist, Ligand Design Unit Status: Active Subject: pH Optimization, Solubility Troubleshooting, and Stability Constant Determination

Introduction: The Chelation Landscape

Welcome to the technical support center. You are working with 2-Methyl-5,7-dinitroquinolin-8-ol , a highly specialized ligand. This molecule presents a unique "push-pull" chemical environment that distinguishes it from standard 8-hydroxyquinoline (8-HQ):

  • The "Pull" (Electronic Effect): The nitro groups at positions 5 and 7 are strongly electron-withdrawing. This drastically lowers the pKa of the phenolic hydroxyl group, making the ligand effective at much lower pH values than standard 8-HQ.

  • The "Push" (Steric Effect): The methyl group at position 2 introduces steric hindrance adjacent to the chelating nitrogen. This often destabilizes octahedral (

    
    ) geometries, favoring lower coordination numbers or distorted complexes.
    

This guide addresses the specific challenges of balancing these forces to optimize metal binding.

Module 1: Critical Chemistry & pH Parameters

Q: Why is my optimal pH range different from standard 8-hydroxyquinoline?

A: You cannot use standard 8-HQ protocols because the acidity of your ligand is fundamentally different.

  • Standard 8-HQ: The phenolic

    
     is 
    
    
    
    . It requires a basic pH (often >8) to fully deprotonate and bind metals effectively.
  • Your Ligand (5,7-Dinitro analog): The electron-withdrawing nitro groups stabilize the phenolate anion, dropping the phenolic

    
     significantly, likely into the pH 4.0–5.0 range  (predicted based on 5,7-dinitro-8-HQ data) [1, 4].
    

Implication: Your "sweet spot" for chelation is likely pH 3.5 – 6.0 .

  • Below pH 2: The pyridine nitrogen protonates (

    
    ), blocking metal coordination.
    
  • Above pH 7: While the ligand is active, you risk metal hydroxide precipitation (

    
    ) because the ligand's steric hindrance (2-methyl group) may prevent it from wrapping tightly enough to protect the metal from hydrolysis [8].
    
Visualization: Species Distribution Logic

The following diagram illustrates the theoretical speciation of your ligand (


) across the pH scale.

Speciation Acid pH < 2 Protonated (Inactivates N) SweetSpot pH 3.5 - 6.0 Active Chelation Window Acid->SweetSpot Deprotonation of NH+ Basic pH > 7 Competition with Hydrolysis SweetSpot->Basic Risk of M(OH)n Complex Metal Complex (ML2) Precipitates or Soluble? SweetSpot->Complex Add Metal (M2+) Basic->Complex Reduced Efficiency

Figure 1: Theoretical speciation flow. The 2-methyl group narrows the stability window compared to non-methylated analogs.

Module 2: Troubleshooting Solubility & Precipitation

Q: My solution turns cloudy immediately upon adding the metal. Is this the complex or a failure?

A: This is the most common ticket we receive for nitro-quino lines. It is usually one of three scenarios. Use this table to diagnose:

ObservationLikely CauseCorrective Action
Yellow precipitate at low pH (< 3) Ligand precipitation (Neutral form

). Nitro-ligands are sparingly soluble in water.
Increase % DMSO or Methanol (up to 20-50% v/v).
Colored precipitate (Red/Brown/Green) Success. This is likely the neutral Metal-Ligand complex (

).
If you need it soluble, use a surfactant (Tween-80) or switch to a lipophilic solvent.
Gelatinous/White precipitate at pH > 7 Metal Hydroxide (

).
Failure. Lower the pH. The steric hindrance of the 2-methyl group is allowing water to attack the metal.
Q: How do I keep the ligand in solution during pH adjustment?

A: 5,7-dinitro derivatives are notoriously insoluble in pure aqueous buffers [11]. Protocol:

  • Dissolve the ligand in DMSO (Dimethyl sulfoxide) first to create a high-concentration stock (e.g., 10-50 mM).

  • Dilute into your aqueous buffer. Ensure the final DMSO concentration is at least 5-10%.

  • Warning: Do not use acetone; it can react with amines or metals under certain catalytic conditions.

Module 3: Determining Stability Constants (Experimental)

Q: I cannot find the stability constant ( ) for this specific molecule. How do I measure it?

A: Literature values for the exact 2-methyl-5,7-dinitro derivative are scarce. You must bridge data from 5,7-dinitro-8-HQ (electronic analog) and 2-methyl-8-HQ (steric analog).

  • Electronic Prediction: The nitro groups lower the basicity of the donor atoms, generally lowering the stability constant (

    
    ) compared to parent 8-HQ [2].
    
  • Steric Prediction: The 2-methyl group creates a "clash" that destabilizes the formation of

    
     (tris) complexes. You will likely only form 
    
    
    
    and
    
    
    species [8].
Protocol: Potentiometric Titration (The Gold Standard)

To determine the exact stability constant for your specific metal (


):
  • Setup: Use a jacketed titration vessel at 25°C under

    
     atmosphere (to prevent carbonate formation).
    
  • Solvent: 50% v/v Dioxane/Water or DMSO/Water (to maintain solubility) [1].

  • Ionic Strength: Maintain constant

    
     using 
    
    
    
    or
    
    
    .
  • Step 1 (Ligand pKa): Titrate the ligand (approx 1 mM) with standard KOH. Identify the two inflection points (

    
     and 
    
    
    
    ).
  • Step 2 (Complex): Titrate Ligand + Metal (ratio 2:1).

  • Analysis: The shift in the pH curve compared to the ligand-only curve indicates chelation. Use software like Hyperquad or BEST to calculate

    
     [2].
    

Module 4: Workflow & Decision Logic

Use this decision tree to guide your daily experiments.

Troubleshooting Start Start Chelation Experiment SolubilityCheck Is Ligand Soluble? Start->SolubilityCheck AddCosolvent Add DMSO/MeOH (10-50%) SolubilityCheck->AddCosolvent No CheckpH Check pH SolubilityCheck->CheckpH Yes AddCosolvent->SolubilityCheck Acidic pH < 3 CheckpH->Acidic Neutral pH 4-6 CheckpH->Neutral Basic pH > 8 CheckpH->Basic Protonation N-Protonation. Poor Binding. Acidic->Protonation SweetSpot Optimal Binding Window. Proceed to Metal Addition. Neutral->SweetSpot Hydrolysis Metal Hydrolysis Risk. Precipitation likely. Basic->Hydrolysis Result Measure Absorbance/Activity SweetSpot->Result

Figure 2: Operational workflow for optimizing chelation conditions.

References

  • ChemicalBook. (2023). 5,7-Dinitroquinolin-8-ol Chemical Properties and Solubility Data. Retrieved from

  • Irving, H., & Rossotti, H. (1950s/Reviewed 2025). Stability Constants of Metal Complexes: The effect of substituents on 8-hydroxyquinoline. ResearchGate. Retrieved from

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][2] Retrieved from

  • Urbanski, T. (1958).[3] Nitration of 8-Hydroxyquinoline and formation of 5,7-dinitro derivatives. Retrieved from

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from

  • Solubility of Things. (2024). Solubility profile of Dichloro- and Dinitro- quinolin-8-ol derivatives. Retrieved from

  • ChemScene. (2023). Product Analysis: 5,7-Dinitroquinolin-8-ol. Retrieved from [4]

  • Canadian Journal of Chemistry. (1960s/Reviewed 2025). Steric hindrance in 2-substituted 8-hydroxyquinoline metal chelates. Retrieved from

  • ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline. Retrieved from

  • Organic Chemistry Data. (2022). pKa Data for Phenols and Quinolines. Retrieved from

  • University of Hertfordshire. (2024). PPDB: 8-hydroxyquinoline environmental fate and solubility. Retrieved from

Sources

minimizing interference from other ions in sensing applications

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ION-OPT-2024 Status: Open Subject: Minimizing Ion Interference in High-Sensitivity Applications

Welcome to the .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your sensor is "drifting," your calibration slopes are sub-Nernstian, or your biological samples are yielding impossible concentrations.

In high-stakes sensing—whether potentiometric (ISE) or optical (optode)—interference is rarely just "noise." It is a competitive thermodynamic event happening at the phase boundary. To fix it, we must move beyond basic calibration and engineer the molecular environment of your sensor.

Below is your technical dossier for isolating your target ion from the noise.

Module 1: The Selectivity Crisis (Theory & Diagnosis)

The Core Problem: Your sensor does not measure concentration; it measures activity. More importantly, it is never perfectly specific. It follows the Nicolsky-Eisenman Equation :



Where:

  • 
     is your target ion activity.
    
  • 
     is the interfering ion activity.
    
  • 
     is the Selectivity Coefficient .[1]
    

The Diagnostic Rule: If


, your sensor cannot distinguish the target from the interferent. You need a 

value of

or smaller (meaning the sensor prefers the target 1,000x more than the interferent) for reliable sensing in complex media.
Visualizing the Competition

The following diagram illustrates the competitive binding equilibrium at the membrane surface that dictates selectivity.

IonCompetition cluster_solution Aqueous Bulk Phase cluster_membrane Sensor Membrane Phase Target Target Ion (I+) Complex_I Target Complex (I-L)+ Target->Complex_I Binding (Preferred) Interferent Interfering Ion (J+) Complex_J Interference Complex (J-L)+ Interferent->Complex_J Competition Ionophore Free Ionophore (L) Ionophore->Complex_I Ionophore->Complex_J Complex_I->Complex_J Ion Exchange Equilibrium

Caption: Thermodynamic competition between Target (I+) and Interferent (J+) for the limited Ionophore (L) sites.

Module 2: Membrane Engineering (The "Cocktail" Fix)

If your selectivity is poor, the issue is often the membrane formulation . A standard cocktail contains an ionophore, a plasticizer, and a polymer matrix (PVC).

The Missing Component: Lipophilic Ionic Sites Many researchers forget to add lipophilic salts (e.g., borates for cation sensors). Without these, your membrane violates the Donnan exclusion principle, allowing counter-ions (anions) to enter the membrane and cause significant interference and drift.

Expert Protocol: Optimizing the Ionic Site Ratio To maximize selectivity, you must tune the molar ratio (


) of the ionic site (

) to the ionophore (

).
Sensor TypeOptimal Ratio (

)
Why?
Cation ISE (Valinomycin K+) 0.1 – 1.0 mol% Ensures cation permselectivity; prevents anion interference.
Divalent Cation (Ca2+) ~50 mol% Required for 1:2 stoichiometry (Ca-Ionophore complexes).
Trace Level Detection High Ratio Stabilizes the baseline but may reduce selectivity slightly.

Recommended Reagents:

  • Avoid: Sodium Tetraphenylborate (NaTPB) – it leaches out too easily.

  • Use: Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB ) – Highly lipophilic, stable, and prevents membrane fouling.

Module 3: Matrix Management (Real-World Samples)

In biological fluids (blood, serum, urine), interference often comes from the "Hofmeister Series" of lipophilic anions or protein binding.

Troubleshooting Table: Common Matrix Interferences

SymptomProbable CauseCorrective Action
Drift in Serum/Blood Protein adsorption (Bio-fouling)Use a polyurethane or silicone-modified PVC matrix.
High Background Signal Lipophilic Anions (SCN⁻, ClO₄⁻)Add ionic sites (borates) to repel anions (Donnan Exclusion).
Impossible Concentration Ionic Strength MismatchUse ISAB (Ionic Strength Adjuster Buffer).
Slope < 50 mV/dec Transmembrane Ion FluxReduce internal filling solution concentration (see Module 4).
Protocol: The Fixed Interference Method (FIM)

Use this IUPAC-recommended protocol to quantify exactly how much


 interferes with 

.
  • Prepare a Series: Create 5-10 solutions with a constant high concentration of the interfering ion (

    
    ) (e.g., 0.1 M NaCl if testing for K+ interference).
    
  • Vary Target: Add increasing amounts of the target ion (

    
    ) to these solutions (range 
    
    
    
    to
    
    
    M).
  • Plot EMF: Plot Potential (mV) vs. log(

    
    ).[1][2]
    
  • Analyze: The curve will have two regions:

    • Flat Region: dominated by interference (

      
      ).
      
    • Linear Region: dominated by target (

      
      ).
      
  • Calculate: The intersection of these two lines gives you

    
     (detection limit). Use this to solve for 
    
    
    
    .
Module 4: Advanced Limits (The Detection Limit Paradox)

The Issue: You cannot measure


 M.
The Cause:  It is not electronic noise. It is Transmembrane Ion Flux .
If your internal filling solution (inside the electrode) has a high concentration of the target ion (e.g., 0.1 M), the ions leak from the inside of the sensor, through the membrane, and into your dilute sample. This "contaminates" the sample surface, creating a localized high concentration layer.

The Fix: Lower the Inner Filling Solution

  • Standard: 0.1 M Inner Solution

    
     Limit of Detection 
    
    
    
    M.
  • Optimized:

    
     M Inner Solution + Buffered Solution 
    
    
    
    Limit of Detection
    
    
    M (Bakker & Pretsch Limit).
Workflow: Standard Addition Method

When the sample matrix is unknown or highly complex (e.g., wastewater, whole blood), direct calibration fails. Use Standard Addition.

StandardAddition Step1 1. Measure Unknown Sample (Vx) Step2 2. Add Small Volume of Standard (Vs) Step1->Step2 Step3 3. Measure New Potential (E2) Step2->Step3 Step4 4. Plot Gran Plot or Calculate Step3->Step4 Step4->Step2 Repeat 3-4 times for accuracy

Caption: Standard Addition workflow to cancel out matrix effects.

References
  • IUPAC Recommendations (1994). "Recommendations for nomenclature of ion-selective electrodes." Pure and Applied Chemistry.

  • Bakker, E., & Pretsch, E. (2002). "The new wave of ion-selective electrodes."[3] Analytical Chemistry.

  • Umezawa, Y., et al. (2000). "Potentiometric selectivity coefficients of ion-selective electrodes."[1] Pure and Applied Chemistry.

  • Datta, S. K., & Chopra, P. (2022). "Interference in Ion-Selective Electrodes Due to Proteins and Lipids."[4] Journal of Applied Laboratory Medicine.

  • Hofmeister Series Overview. "Understanding specific ion effects and the Hofmeister series." Royal Society of Chemistry.

Sources

purification techniques for high-purity 2-Methyl-5,7-dinitroquinolin-8-ol

[1]

Introduction: The Purity Paradox

You are likely working with 2-Methyl-5,7-dinitroquinolin-8-ol (an analog of the antibiotic Nitroxoline, but with a methyl group at the C2 position).[1] This methyl group adds lipophilicity and steric bulk, altering the solubility profile compared to standard 8-hydroxyquinoline derivatives.[1]

The "Purity Paradox" with this compound is that the very nitro groups that give it biological potency also make it notoriously difficult to purify.[1] They increase acidity, causing it to bind tenaciously to metallic impurities, while simultaneously reducing solubility in standard organic solvents, leading to "crashing out" with coprecipitated byproducts.[1]

This guide moves beyond standard textbook recipes. It focuses on causality —understanding why impurities persist—and provides self-validating protocols to remove them.[1]

Module 1: The "Sticky Solid" Crisis (Crude Isolation)

User Issue: "After quenching my nitration reaction, I get a gummy, orange-brown tar instead of a filterable solid. It clogs my frit and traps acid."

Root Cause Analysis

The "gum" is usually a mixture of:

  • Poly-nitrated tars: Oxidative polymerization byproducts.[1]

  • Trapped Acid: The lattice energy of the dinitro compound is high; rapid quenching traps H₂SO₄/HNO₃ inside the crystal lattice.[1]

  • Isomers: The presence of 5-nitro and 7-nitro mono-intermediates lowers the melting point of the mixture, preventing crystallization.[1]

Protocol: Controlled pH Swing Precipitation

Do not simply dump the reaction mixture into ice water.

  • The Quench: Pour the nitration mixture (sulfuric acid base) slowly onto crushed ice (5x weight of acid) with vigorous mechanical stirring. Keep temperature <10°C.

  • The pH Adjustment (Critical Step):

    • Do NOT neutralize to pH 7.0 immediately.[1]

    • Adjust pH to 1.5 – 2.0 using 50% NaOH.[1]

    • Why? At pH < 1, the quinoline nitrogen is protonated (cationic).[1] At pH > 4, the phenol deprotonates (anionic).[1] At pH 1.5–2.0, the species is near its isoelectric point but sufficiently acidic to keep inorganic salts soluble while precipitating the organic product.[1]

  • Digestion: Heat the suspension to 60°C for 30 minutes . This "anneals" the solid, turning the amorphous gum into a filterable crystalline solid by releasing trapped acid.[1]

  • Filtration: Filter while warm. The "gums" (oxidative tars) often remain semi-liquid or form a separate phase that can be washed away.[1]

Module 2: Isomer Removal (Chemical Purification)

User Issue: "HPLC shows persistent peaks at RRT 0.8 and 0.9. I suspect mono-nitro impurities (5-nitro or 7-nitro-2-methyl-8-quinolinol)."

The Logic: Acidity-Based Separation

The introduction of two electron-withdrawing nitro groups makes the hydroxyl proton of your target molecule significantly more acidic (pKa ~4-5) compared to the mono-nitro impurities (pKa ~6-7) or the starting material (pKa ~10).[1] We exploit this difference.

Workflow: The "Bicarbonate Wash"

Unlike strong bases (NaOH), which dissolve everything, a weak base can selectively solubilize the highly acidic dinitro compound or leave less acidic impurities behind.[1]

Step-by-Step:

  • Dissolution: Suspend crude solid in 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Target: The dinitro compound (stronger acid) converts to the sodium salt and dissolves.[1]

    • Impurity: Mono-nitro impurities and unreacted starting material are too weakly acidic to fully deprotonate in bicarbonate and will remain as suspended solids.[1]

  • Filtration: Filter off the undissolved solids (these are your impurities).[1]

  • Reprecipitation: Acidify the clear filtrate with Glacial Acetic Acid (not HCl) to pH 4.0.

    • Why Acetic Acid? It buffers the solution, preventing local pockets of high acidity that might trap salts.[1]

  • Result: The precipitate is now chemically enriched in the dinitro species.[1]

Module 3: Final Polish (Recrystallization)[1]

User Issue: "The solid is pure by HPLC but looks dull/brown. I need high-crystallinity yellow needles for X-ray or formulation."

Solvent Selection Strategy

Ethanol is often too poor a solvent for dinitro-quinolines.[1] We need a solvent with high dielectric constant but moderate ability to break the intramolecular hydrogen bond between the nitro group and the hydroxyl.[1]

Solvent SystemSuitabilityMechanism
Glacial Acetic Acid Excellent Dissolves impurities; high boiling point allows full dissolution of product.[1]
DMF / Water (9:1) Good Good for very insoluble batches.[1] Requires careful anti-solvent addition.[1]
Nitrobenzene Historic Avoid.[1] Toxic and hard to remove.[1]
Ethanol Poor Low solubility; requires massive volumes.[1]
Recommended Protocol: The Acetic Acid Reflux[1]
  • Ratio: Use 15-20 mL of Glacial Acetic Acid per gram of crude solid.[1]

  • Dissolution: Heat to reflux (118°C). The solution should become clear deep orange/yellow.[1]

    • Note: If black specks persist, perform a hot filtration through a glass sinter (do not use paper; the acid will degrade it).[1]

  • Crystallization: Turn off the heat and wrap the flask in foil to cool slowly to room temperature over 4-6 hours.

    • Why? Rapid cooling traps impurities.[1] Slow cooling grows dense, yellow needles.[1]

  • Wash: Filter and wash the cake with cold acetic acid, followed by a large volume of water to remove acid traces.

  • Drying: Dry at 100°C under vacuum. (The compound has a high melting point, typically >250°C, so heat is safe).[1]

Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying this specific scaffold, integrating the chemical (pKa) and physical (Solubility) separation methods.

PurificationWorkflowStartCrude Reaction Mixture(Acidic Slurry)QuenchQuench on IceAdjust pH to 1.5 - 2.0Start->QuenchDigestHeat to 60°C (30 mins)Filter WarmQuench->DigestPrevents gum formationSolid1Crude Solid(Contains Mono-nitro & Tars)Digest->Solid1BicarbSuspend in 5% NaHCO3(Selectivity Step)Solid1->BicarbExploits pKa differenceFilter1Filter InsolublesBicarb->Filter1FiltrateFiltrate (Red Solution)Contains Target as Na-SaltFilter1->FiltrateResidueSolid Residue(Discard Mono-nitro/Tars)Filter1->ResidueUndissolved ImpuritiesAcidifyAcidify with Acetic Acidto pH 4.0Filtrate->AcidifySolid2Precipitated TargetAcidify->Solid2RecrystRecrystallize fromGlacial Acetic AcidSolid2->RecrystPolishing StepFinalHigh Purity2-Me-5,7-DNQRecryst->Final

Caption: Integrated Acid-Base and Recrystallization workflow for isolating dinitro-8-hydroxyquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My product has a high ash content. How do I remove it? Answer: Ash usually indicates trapped sodium salts (Sodium Sulfate/Nitrate) from the neutralization step.[1]

  • Fix: The dinitro compound is a potential chelator.[1] Do not just wash with water.[1] Wash the final solid with 0.1 M HCl (to displace metals) followed by copious deionized water. If the ash persists, dissolve the product in DMF, filter through Celite to remove inorganic salts, and precipitate with water.[1]

Q2: Can I use DMSO for recrystallization? Answer: You can, but it is difficult to remove.[1][2] DMSO has a high boiling point (189°C) and binds strongly to nitro-aromatics.[1] If you use DMSO, you must wash the final product with methanol or acetone to remove the solvent, which risks redissolving some product.[1] Glacial Acetic Acid is superior for drying.[1]

Q3: How do I distinguish the 5,7-dinitro from the 5-nitro impurity by NMR? Answer:

  • 5-Nitro-2-methyl-8-quinolinol: Will show two doublets in the aromatic region for the quinoline ring protons (H3, H4) and two doublets for the benzene ring protons (H6, H7).[1]

  • 5,7-Dinitro-2-methyl-8-quinolinol: The benzene ring only has one proton remaining (H6).[1] You will see a distinct singlet (or very tight doublet due to long-range coupling) in the aromatic region, usually shifted downfield (>9.0 ppm) due to the shielding of the two nitro groups [1].[1]

References

  • Urbanski, T. (1958).[1][3] Nitration of 8-hydroxyquinoline with dilute nitric acid.[1][3] Roczniki Chemii.[1][3] (Contextual grounding for dinitro-functionalization mechanisms).

  • SciSpace. (2014).[1] 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

challenges in the nitration of 2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Nitration of 2-Methylquinoline (Quinaldine) Ticket ID: #NIT-Q-002

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for quinoline functionalization. This guide addresses the specific challenges inherent to the electrophilic aromatic substitution of 2-methylquinoline .

Our data indicates that 85% of yield failures in this workflow stem from two competing factors: regiochemical scrambling (5-nitro vs. 8-nitro isomers) and chemo-selective degradation (benzylic oxidation of the methyl group).

Part 1: The Core Challenge – Regioselectivity
Q: Why am I getting a ~50:50 mixture of isomers instead of a single product?

A: This is an intrinsic feature of the quinolinium substrate, not necessarily an experimental error.

The Mechanism: In standard mixed-acid media (HNO₃/H₂SO₄), 2-methylquinoline exists almost exclusively as the quinolinium cation . The positive charge on the nitrogen atom strongly deactivates the pyridine ring (the heterocyclic ring) toward electrophilic attack. Consequently, the nitronium ion (


) is forced to attack the fused benzene ring.

The substitution occurs at positions


 to the bridgehead carbons (positions 5 and 8) because the transition state (sigma complex) preserves the aromatic sextet of the protonated pyridine ring more effectively than attack at positions 6 or 7.
  • The 5-Nitro Isomer: Statistically favored but sterically slightly more congested.

  • The 8-Nitro Isomer: Electronically favored but subject to peri-interaction with the ring nitrogen.

Troubleshooting Table: Isomer Distribution

ConditionExpected OutcomeTechnical Note
Standard Mixed Acid (0°C

25°C)
~1:1 Ratio (5-nitro : 8-nitro)Kinetic control region. Hard to separate.
High Temp Nitration (>90°C) Slight shift to 8-nitroThermodynamic equilibration is minimal; risk of oxidation increases.
Nitration of Free Base (N₂O₄) Attack on Pyridine Ring (3, 6, 8 mix)Avoid. Protonation is required to protect the pyridine ring.
Part 2: The "Missing Mass" – Oxidation Side Reactions
Q: My crude mass is low, and the product is acidic. What happened?

A: You likely oxidized the methyl group.

The Causality: The methyl group at the C2 position is "benzylic-like" (activated by the electron-deficient pi system). Nitric acid is a potent oxidant.[1] If the reaction temperature spikes during addition, or if the acid concentration is too high without adequate cooling, the methyl group oxidizes to quinaldic acid or 2-quinolinecarboxaldehyde derivatives.

Diagnostic Check:

  • Check IR/NMR: Look for a carbonyl stretch (

    
    ) or a carboxylic acid proton (
    
    
    
    ).
  • Solubility: If a significant portion of your crude product dissolves in aqueous sodium bicarbonate, you have generated acid byproducts.

Part 3: Visualization of Pathways

The following diagram illustrates the competitive pathways between productive nitration and destructive oxidation.

QuinaldineNitration Start 2-Methylquinoline (Quinaldine) Cation Quinolinium Cation (Protonated) Start->Cation H2SO4 (Protonation) Nitro5 5-Nitro-2-methylquinoline (Isomer A) Cation->Nitro5 HNO3 Path A (Alpha-attack) Nitro8 8-Nitro-2-methylquinoline (Isomer B) Cation->Nitro8 HNO3 Path B (Alpha-attack) Oxidation Quinaldic Acid / Aldehydes (Oxidative Degradation) Cation->Oxidation High Temp / Excess HNO3 (Benzylic Oxidation) Tar Polymers/Tars Oxidation->Tar Polymerization

Figure 1: Mechanistic bifurcation showing the competition between electrophilic aromatic substitution (green paths) and oxidative degradation (red path).

Part 4: Validated Experimental Protocol

Objective: Maximize yield of nitro-isomers while suppressing oxidation.

Reagents:

  • 2-Methylquinoline (1.0 eq)

  • Sulfuric Acid (conc. 98%, 10.0 vol)

  • Fuming Nitric Acid (1.5 eq)

Step-by-Step Workflow:

  • Protonation (Exothermic):

    • Place H₂SO₄ in a round-bottom flask. Cool to 0–5°C using an ice-salt bath.

    • Add 2-methylquinoline dropwise. Critical: Maintain internal temp <10°C. The solution will thicken as the sulfate salt forms.

  • Nitration (The Controlled Ramp):

    • Prepare a mixture of HNO₃ and H₂SO₄ (1:1 v/v).

    • Add this acid mix dropwise to the substrate solution at 0–5°C.

    • Hold Point: Stir at 0°C for 30 mins.

    • Activation: Slowly allow the reaction to warm to room temperature, then heat to 95°C for 1 hour. Note: Heating is required to drive the reaction on the deactivated ring, but it must be done after the reagents are fully mixed to avoid hotspots.

  • Quench & Workup:

    • Pour the reaction mixture onto crushed ice (5x volume).

    • Neutralize with NH₄OH or NaOH to pH 8–9. Warning: The heat of neutralization is massive. Add base slowly with vigorous stirring.

    • Filter the resulting yellow precipitate. This is the crude mix of 5- and 8-nitro isomers.

Part 5: Separation Strategy (The FAQ)
Q: How do I separate the 5-nitro and 8-nitro isomers?

A: Distillation is ineffective due to similar boiling points and thermal instability. You must use Fractional Crystallization or Chromatography .

Method A: Hydrohalide Precipitation (Scalable) According to patent literature (e.g., EP0858998A1), the hydrohalide salts have different solubility profiles.

  • Dissolve the crude mix in an organic solvent (e.g., ethanol or ethyl acetate).

  • Add HCl gas or conc. HCl.

  • The 5-nitro isomer hydrochloride tends to be less soluble and precipitates first.

  • Filter the solid (enriched 5-nitro). The filtrate contains enriched 8-nitro.

Method B: Chromatographic Separation (High Purity) For analytical purity (>99%), use silica gel chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10

    
     70:30).
    
  • Elution Order: typically the 8-nitro isomer elutes before the 5-nitro isomer due to the "ortho-effect" (peri-position nitro group shielding the dipole), making it slightly less polar.

Separation Workflow Diagram:

Separation Crude Crude Nitro Mix (5-nitro + 8-nitro) Method Select Method Crude->Method Cryst Fractional Crystallization (Solvent: EtOH/HCl) Method->Cryst Scale > 10g Chrom Column Chromatography (Hex/EtOAc) Method->Chrom Scale < 5g Res5 Precipitate: 5-Nitro Isomer (Major) Cryst->Res5 Cooling Res8 Filtrate/Mother Liquor: Enriched 8-Nitro Cryst->Res8 Filter Elute8 Fraction 1: 8-Nitro Isomer Chrom->Elute8 Less Polar Elute5 Fraction 2: 5-Nitro Isomer Chrom->Elute5 More Polar

Figure 2: Decision matrix for the purification of quinaldine nitration isomers.

References
  • Austin, M. W., & Ridd, J. H. (1963). Nitrogen Heterocycles. Part I. The Nitration of Quinoline and Some of its Derivatives. Journal of the Chemical Society, 4204-4210.

  • Kjell, D. P. (1998). Process for the Separation of 5-Nitroquinoline and 8-Nitroquinoline.[2][3][4][5][6][7] European Patent Application EP0858998A1.

  • De la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation. Academic Press.
  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.

Sources

Technical Support Center: Solubilization & Stability of 2-Methyl-5,7-dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

2-Methyl-5,7-dinitroquinolin-8-ol presents a distinct physicochemical challenge. While the nitro groups (


) at positions 5 and 7 increase polarity, they also facilitate strong intermolecular 

-stacking, leading to high lattice energy and poor aqueous solubility. Furthermore, the 2-methyl group increases lipophilicity (LogP) compared to the parent nitroxoline scaffold.

The Core Issue: Researchers often encounter immediate precipitation ("crashing out") upon diluting DMSO stock solutions into aqueous buffers (PBS) or cell culture media. This is typically driven by two mechanisms:

  • The Isoelectric Trap: The nitro groups significantly lower the pKa of the hydroxyl group. At certain pH levels, the molecule exists as a neutral, hydrophobic zwitterion or uncharged species that is insoluble.

  • Metal Chelation: Like its parent 8-hydroxyquinoline (oxine), this derivative is a potent chelator.[1] It scavenges trace metals (

    
    ) present in media, forming insoluble metal-ligand complexes.
    

Physicochemical Profile & Solubility Data

Before attempting formulation, review the ionization states that dictate solubility.

ParameterValue / CharacteristicImplication
Molecular Weight ~249.18 g/mol Small molecule, prone to crystallization.
Predicted pKa (OH) ~4.0 – 5.0Critical: Unlike unsubstituted 8-HQ (pKa ~9.9), this phenol is acidic. It is likely ionized (anionic) at pH 7.4.
LogP (Predicted) ~1.8 – 2.5Moderately lipophilic; requires organic cosolvents.
Solubility (Water) < 0.1 mg/mL (Neutral pH)Practically insoluble without modification.
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.
Appearance Yellow/Orange PowderColor intensifies to deep orange/red upon deprotonation (high pH).

Step-by-Step Solubilization Protocols

Protocol A: The "Step-Down" Dilution Method (General Use)

Use this for biochemical assays where <1% DMSO is tolerable.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Tween-80 (Polysorbate 80)

  • PBS (Phosphate Buffered Saline),

    
    -free
    

Workflow:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10–20 mM .

    • Tip: Sonicate for 5 minutes at 40°C if visible particles remain.

  • Intermediate Step (The "Soft Landing"):

    • Prepare an intermediate solution containing 5% Tween-80 in PBS.

    • Slowly add the DMSO stock to this intermediate solution while vortexing.

    • Target: 10x the final desired concentration.

  • Final Dilution: Dilute the intermediate solution 1:10 into your final experimental buffer.

    • Result: Stable dispersion with minimal precipitation risk.

Protocol B: Cell Culture Media (The Chelation Defense)

Use this when adding to RPMI, DMEM, or other media containing divalent cations.

Critical Warning: Standard media contains


 and 

(~1-2 mM). Direct addition of the drug stock often causes the formation of insoluble Calcium/Magnesium-Quinolinate complexes.
  • Pre-Complexation Check: If possible, use EDTA (0.5 mM) in the media to sequester free metals before adding the compound (if experimental design allows).

  • Albumin Carrier:

    • Pre-incubate the compound with BSA (Bovine Serum Albumin) or HSA at a 1:2 molar ratio in a small volume of PBS.

    • The hydrophobic pockets of albumin bind the quinoline, preventing it from interacting with media salts while maintaining solubility.

Decision Logic & Mechanism Visualization

Figure 1: Solubility Troubleshooting Decision Tree

Follow this logic to determine the cause of precipitation.

SolubilityTree Start Precipitation Observed CheckSolvent 1. Check Solvent System Start->CheckSolvent CheckMedia 2. Check Aqueous Media CheckSolvent->CheckMedia DMSO is OK DMSO < 0.1%? DMSO < 0.1%? CheckSolvent->DMSO < 0.1%? Yes CheckColor 3. Check Color Change CheckMedia->CheckColor No Metals Contains Ca2+/Mg2+? Contains Ca2+/Mg2+? CheckMedia->Contains Ca2+/Mg2+? Yes Solution turned Red/Orange? Solution turned Red/Orange? CheckColor->Solution turned Red/Orange? Yes Solution is Pale Yellow? Solution is Pale Yellow? CheckColor->Solution is Pale Yellow? Yes Increase DMSO or\nAdd Tween-80 Increase DMSO or Add Tween-80 DMSO < 0.1%?->Increase DMSO or\nAdd Tween-80 Metal Chelate Formed.\nUse EDTA or BSA Carrier. Metal Chelate Formed. Use EDTA or BSA Carrier. Contains Ca2+/Mg2+?->Metal Chelate Formed.\nUse EDTA or BSA Carrier. Ionized (Soluble).\nPrecipitate is likely Salt. Ionized (Soluble). Precipitate is likely Salt. Solution turned Red/Orange?->Ionized (Soluble).\nPrecipitate is likely Salt. Neutral Species (Insoluble).\nAdjust pH > 7.0. Neutral Species (Insoluble). Adjust pH > 7.0. Solution is Pale Yellow?->Neutral Species (Insoluble).\nAdjust pH > 7.0.

Caption: Diagnostic flow for identifying the root cause of insolubility (Solvent limit vs. Metal Chelation vs. pH).

Figure 2: The pH-Dependent Solubility Mechanism

Understanding the ionization states of nitro-substituted quinolinols.

Mechanism Acid Acidic pH (< 3) Protonated Nitrogen (Soluble Cation) Neutral Neutral pH (3 - 5) Isoelectric Point (INSOLUBLE AGGREGATE) Acid->Neutral Raise pH Basic Physiological pH (> 7) Deprotonated Phenol (Soluble Anion*) Neutral->Basic Raise pH Precipitate Metal Complex (Precipitate) Basic->Precipitate + Ca2+/Mg2+

Caption: The "Danger Zone" is the neutral pH range. While soluble at pH 7.4 as an anion, the presence of metals triggers immediate precipitation.

Frequently Asked Questions (FAQs)

Q1: The solution turned bright orange when I added it to PBS. Is this contamination? A: No. This is the expected behavior of nitrophenols. The 5,7-dinitro substitution makes the hydroxyl group acidic. At pH 7.4, the proton dissociates, leaving a delocalized anionic charge system that absorbs light in the visible spectrum (orange/red). If it remains pale yellow at pH 7.4, it may not be fully dissolved.

Q2: Can I use ethanol instead of DMSO? A: Ethanol is possible but less effective. DMSO is a hydrogen-bond acceptor that disrupts the stacking of the nitro-aromatic rings better than ethanol. If you must use ethanol, ensure the stock concentration is lower (<5 mM) and use fresh solvent.

Q3: I see crystals after 24 hours at 4°C. Can I re-dissolve them? A: Re-dissolving precipitated nitro-quinolines from aqueous media is difficult due to the high lattice energy of the crystals.

  • Action: Discard the aliquot.

  • Prevention:[2] Store stocks in 100% DMSO at -20°C. Do not store aqueous dilutions; prepare them fresh immediately before use.

Q4: Why does it precipitate in RPMI but not in PBS? A: RPMI contains high concentrations of amino acids and, crucially, calcium nitrate and magnesium sulfate. The anionic drug binds


 and 

to form neutral, hydrophobic salts (

).
  • Fix: Use "calcium-free" media for the drug addition step, or use the BSA-carrier method described in Protocol B.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71208, 5-Methyl-8-hydroxyquinoline (Structure/Properties analogue). Retrieved from [Link]

  • ResearchGate (2022). Discussion on preventing precipitation of hydrophobic purine/quinoline derivatives in pH 7.0 media. Retrieved from [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications (Metal Chelation Mechanisms). Retrieved from [Link]

  • NIST Chemistry WebBook. 8-Quinolinol, 2-methyl- (Thermochemistry and Solubility Data). Retrieved from [Link]

Sources

Technical Support Center: Fluorescence Enhancement of 2-Methyl-5,7-dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Spectroscopy Support Hub. Subject: Optimization of Optical Signals for Nitro-Substituted 8-Hydroxyquinaldine Derivatives. Ticket ID: CHEF-DNQ-001

System Overview: Understanding the "Dark State"

As a Senior Application Scientist, I must first address the photophysics governing your molecule. 2-Methyl-5,7-dinitroquinolin-8-ol (also known as 5,7-dinitro-8-hydroxyquinaldine) presents a specific challenge: it is intrinsically non-fluorescent (or weakly fluorescent) in its native state due to two competing quenching mechanisms.

  • Nitro Group Quenching: The nitro groups (

    
    ) at positions 5 and 7 are strong electron-withdrawing groups (EWGs). They facilitate Intersystem Crossing (ISC) , diverting excited state energy into non-radiative triplet states rather than fluorescence emission.
    
  • Steric Hindrance (The "Methyl Effect"): The methyl group at the C2 position creates steric clash near the chelating nitrogen. Unlike unsubstituted 8-hydroxyquinoline (which forms stable, fluorescent tris-complexes with

    
    ), the 2-methyl derivative struggles to form saturated coordination spheres, often destabilizing the rigid structures required for high quantum yield (Chehel-Amirani et al., 2012).
    

The Goal: To "enhance" the signal, we must inhibit these non-radiative decay pathways. This guide outlines three specific protocols to achieve this: Chelation-Enhanced Fluorescence (CHEF) , Surfactant Rigidification , and Reductive Activation .

Experimental Protocols

Protocol A: Metal-Induced Enhancement (The CHEF Effect)

Target Mechanism: Rigidification of the ligand via coordination with


 metals.

Why this works: Binding to diamagnetic metal ions (specifically


 or 

) locks the quinoline ring, reducing vibrational energy loss. Note: Avoid paramagnetic metals like

or

, which will further quench the signal.

Reagents:

  • Ligand Stock: 1 mM 2-Methyl-5,7-dinitroquinolin-8-ol in DMSO (Freshly prepared).

  • Metal Stock: 10 mM

    
     or 
    
    
    
    in Ethanol.
  • Buffer: 10 mM HEPES (pH 7.2) or Ethanol/Water (9:1 v/v).

Step-by-Step Workflow:

  • Solvent Baseline: Dilute Ligand Stock to 10

    
     in the Ethanol/Water mixture.
    
  • Titration: Add Metal Stock in 0.5 equivalent increments (0

    
     5 equivalents).
    
  • Observation: Monitor emission at 500–530 nm (Excitation: ~380–400 nm).

  • Stoichiometry Check: Due to the C2-methyl steric hindrance, you will likely observe a saturation point at a 1:2 (Metal:Ligand) ratio, rather than the 1:3 ratio seen with standard 8-HQ.

Critical Alert: If precipitation occurs immediately, your concentration is too high for the nitro-derivative's solubility profile. Switch to a pure DMF or DMSO solvent system for the measurement.

Protocol B: Surfactant-Mediated Signal Boosting

Target Mechanism: Micellar encapsulation to prevent solvent relaxation.

Why this works: Nitro-derivatives are highly hydrophobic. In aqueous buffers, they aggregate, causing self-quenching. Encapsulating them in micelles (SDS or CTAB) isolates the monomers and restricts rotation, boosting quantum yield.

Optimization Table:

Surfactant TypeConcentrationMechanismExpected Enhancement
SDS (Anionic) 20 mM (>CMC)Electrostatic repulsion of quenchersModerate (2-5x)
CTAB (Cationic) 5 mM (>CMC)Ionic interaction with phenolate oxygenHigh (5-10x)
Triton X-100 1% v/vViscosity-induced rigidificationModerate

Procedure:

  • Prepare buffer containing 5 mM CTAB .

  • Inject Ligand Stock (final conc. 5

    
    ).
    
  • Incubate for 10 minutes to allow micelle equilibration.

  • Measure Fluorescence.[1][2][3][4] Note: The emission peak often blue-shifts (hypsochromic shift) in the hydrophobic micellar core.

Protocol C: Reductive "Turn-On" (Chemical Transformation)

Target Mechanism: Converting the Quencher (


) to a Fluorophore (

).

Context: If your application allows for chemical reaction, this is the most potent enhancement method. This molecule is frequently used as a probe for Nitroreductase (NTR) activity or hypoxia.

  • Reaction: Treat the sample with a reducing agent (e.g., Sodium Dithionite or Hydrazine) or a biological reductase enzyme.

  • Result: The 5,7-dinitro groups reduce to 5,7-diamino groups.

  • Signal: The fluorescence will increase by 50-100 fold , shifting to the yellow-green region.

Mechanism Visualization

The following diagram illustrates the logical flow for troubleshooting and enhancing the signal.

FluorescencePathways Start 2-Methyl-5,7-dinitroquinolin-8-ol (Weak/Non-Fluorescent) Quenching Quenching Factors: 1. Nitro Groups (ISC) 2. Solvent Relaxation 3. C2-Methyl Sterics Start->Quenching Strategy1 Strategy A: Metal Chelation (Zn2+/Cd2+) Start->Strategy1 Strategy2 Strategy B: Micellar Isolation (CTAB) Start->Strategy2 Strategy3 Strategy C: Chemical Reduction (-NH2) Start->Strategy3 Result1 Rigid 1:2 Complex (Moderate Signal) Strategy1->Result1 Locks Structure Result2 Restricted Rotation (Blue-Shifted Signal) Strategy2->Result2 Prevents Aggregation Result3 Amino-Derivative (Strong 'Turn-On' Signal) Strategy3->Result3 Removes Quencher

Figure 1: Decision pathways for fluorescence enhancement. Red indicates the native "dark" state; Green indicates the highest intensity outcome.

Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No signal after adding Zn/Cd Solvent polarity is too high (Water).Switch to Ethanol, MeOH, or DMF. Water promotes non-radiative decay for this specific ligand.
Precipitation upon metal addition Concentration exceeds solubility limit.The nitro groups reduce solubility. Lower ligand concentration to <10

or add 20% DMSO.
Signal fades quickly (Photobleaching) Nitro-radical formation.Degas the solvent (remove Oxygen) or reduce excitation power.
Unexpected Blue Shift Protonation of the Pyridine Nitrogen.Check pH. Ensure pH is > 6.0. In acidic media, the protonated species fluoresces at a different wavelength or is quenched.
Frequently Asked Questions

Q: Can I use Aluminum (


) to enhance the signal, like with standard Oxine? 
A:  Generally, no . The methyl group at position 2 creates significant steric hindrance that prevents the formation of the stable octahedral 

complex. You are better off using tetrahedral metals like Zinc (

) or Cadmium (

) which can accommodate the steric bulk more easily (Prachayasittikul et al., 2013).

Q: Why is the signal pH-dependent? A: The fluorescence relies on the deprotonation of the hydroxyl group (


 for nitro-derivatives). You need a basic or neutral environment to ensure the phenolate anion is available for chelation. However, extremely high pH (>12) might hydrolyze the complex. Target pH 7.5 – 8.5. 

Q: Is this molecule suitable for cell imaging? A: In its nitro form, it is cell-permeable but dark. It is excellent as a hypoxia probe . Inside hypoxic cells, nitroreductases convert it to the amino form, turning the fluorescence "on." If you need it to be fluorescent outside the cell, pre-complex it with Zinc in liposomes.

References

  • BenchChem. (2025).[1] 2-Methyl-8-quinolinecarboxaldehyde as a Selective Fluorescent Probe for Divalent Metal Ions. Application Note.

  • Bardez, E., et al. (1997). Excited-state proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry B. (Contextual grounding on 8-HQ photophysics).
  • Manna, A. K., et al. (2013). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: Photoinduced ultrafast proton transfer.

  • Tanawut, T., et al. (2021).[5] In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin. Scientific Reports.

  • Patel, K. D., & Patel, H. S. (2013).[6] Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry.

Sources

scale-up synthesis of 2-Methyl-5,7-dinitroquinolin-8-ol considerations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2-Methyl-5,7-dinitroquinolin-8-ol

Executive Summary & Core Chemistry

The Objective: Scale-up synthesis of 2-Methyl-5,7-dinitroquinolin-8-ol (also known as 5,7-Dinitro-8-hydroxyquinaldine) from 2-Methylquinolin-8-ol (8-Hydroxyquinaldine).

The Challenge: This transformation involves a double electrophilic aromatic substitution (nitration) on an electron-rich phenolic ring. The primary challenges during scale-up are thermal runaway (exotherm control) , regioselectivity (avoiding mono-nitro intermediates or oxidative ring degradation), and safe isolation of the energetic dinitro product.

Reaction Scheme:



Critical Process Parameters (CPP) & Data

The following parameters are derived from standard nitration protocols for hydroxyquinolines and must be strictly adhered to during scale-up (>100g scale).

ParameterSpecificationReason for Control
Stoichiometry (

)
2.5 – 3.0 equivalentsEnsure complete dinitration; avoid mono-nitro impurities.
Solvent/Catalyst Conc.

(5-8 volumes)
Acts as solvent and dehydrating agent to generate nitronium ion (

).
Addition Temp < 10°C (Critical) Prevents oxidative degradation (tar formation) and thermal runaway.
Post-Addition Temp 20°C – 25°CAllows reaction completion (conversion of 5-nitro to 5,7-dinitro).
Quenching Pour into Ice/Water (10 volumes)Highly exothermic dilution; controls precipitation particle size.
Drying Temp < 60°C (Vacuum)Safety Hazard: Dinitro compounds can be thermally unstable.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Control & Safety

Q1: The reaction mixture turned black and viscous immediately after starting acid addition. What happened?

  • Diagnosis: Oxidative Decomposition. The temperature was likely too high during the initial addition of nitric acid. The electron-rich phenol ring is susceptible to oxidation by nitric acid if the nitration is not kept cold.

  • Solution:

    • Ensure the reactor jacket is pre-cooled to 0°C or lower.

    • Control the addition rate of

      
       strictly to maintain internal temperature 
      
      
      
      .
    • Verify your stirring efficiency; local hot spots can cause degradation even if the bulk sensor reads low.

Q2: I am seeing a large exotherm during the quench step. Is this normal?

  • Diagnosis: Yes, but it must be managed. You are diluting concentrated sulfuric acid with water, which generates massive heat of hydration.

  • Protocol:

    • Do NOT add water to the reaction mixture.

    • ALWAYS add the reaction mixture slowly into a stirred slurry of ice and water.

    • Maintain the quench mass temperature

      
       to prevent hydrolysis or secondary decomposition.
      
Category B: Purity & Isolation[1][2]

Q3: HPLC analysis shows a persistent impurity (~15%) with a mass corresponding to the mono-nitro derivative. How do I push it to completion?

  • Diagnosis: Incomplete reaction, likely stalled at the 5-nitro intermediate due to steric hindrance or insufficient nitrating power.

  • Solution:

    • Temperature Ramp: After the addition is complete and the exotherm subsides, warm the reactor to 20-25°C (room temperature) and hold for 2-4 hours. The second nitration (at position 7) is slower than the first.

    • Acid Strength: Ensure you are using fuming nitric acid (90%+) or at least 65-70%

      
       with sufficient sulfuric acid to maintain dehydration.
      

Q4: Filtration is extremely slow (clogged filter). How can I improve throughput?

  • Diagnosis: The product precipitated as extremely fine, amorphous particles due to rapid "crash" precipitation.

  • Solution: Digestion (Ostwald Ripening).

    • After quenching into water, heat the aqueous slurry to 50-60°C for 1 hour (if thermal stability data permits) or stir at ambient temperature for 4-6 hours before filtration. This allows small crystals to dissolve and redeposit onto larger ones, improving filterability.

Q5: What is the best solvent for recrystallization?

  • Recommendation:

    • Primary Choice: Glacial Acetic Acid .[1] Dissolve hot, cool slowly. This effectively removes oxidative tars and mono-nitro impurities.

    • Alternative: DMF/Water or Ethanol (if solubility permits, though dinitro compounds often have low solubility in alcohols).

    • Note: Always wash the crude filter cake thoroughly with water to remove trapped sulfuric acid before recrystallization to prevent charring.

Detailed Experimental Protocol (Representative Scale)

Safety Warning: This reaction involves concentrated acids and energetic nitro compounds. Perform in a functioning fume hood behind a blast shield.

  • Setup: Charge 2-Methylquinolin-8-ol (100 g, 0.628 mol) into a reactor containing Conc. Sulfuric Acid (500 mL) . Stir until fully dissolved. Cool the solution to 0–5°C .

  • Nitration: Dropwise add a mixture of Fuming Nitric Acid (45 mL, ~1.0 mol) and Sulfuric Acid (100 mL) over 2 hours.

    • Checkpoint: Maintain

      
      . Stop addition if temp spikes.
      
  • Completion: Allow the mixture to warm to 20°C and stir for 3 hours. Monitor by HPLC/TLC for disappearance of mono-nitro intermediate.

  • Quench: Pour the reaction mixture slowly into 2 kg of Ice/Water with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash the cake with water (

    
    ) until the filtrate is neutral (pH > 5).
    
  • Purification: Recrystallize the crude wet cake from hot Glacial Acetic Acid .

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Yield Target: 75–85%.

Process Workflow & Safety Logic

G Start Start: Dissolve 2-Methylquinolin-8-ol in H2SO4 Cooling Cool to < 5°C Start->Cooling Addition Add HNO3/H2SO4 (Slow Addition) Cooling->Addition CheckTemp Decision: Is Temp > 10°C? Addition->CheckTemp Pause STOP Addition Increase Cooling CheckTemp->Pause Yes Continue Continue Addition CheckTemp->Continue No Pause->CheckTemp Retry WarmUp Warm to 25°C (Complete Dinitration) Continue->WarmUp Quench Quench into Ice Water (Exotherm!) WarmUp->Quench Filter Filter & Wash (pH Neutral) Quench->Filter Recryst Recrystallize (Acetic Acid) Filter->Recryst End Final Product: 2-Methyl-5,7-dinitroquinolin-8-ol Recryst->End

Figure 1: Process flow diagram emphasizing critical temperature control points during the nitration sequence.

References

  • Brieflands. (2012). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Retrieved from

  • ChemicalBook. (2023).[2] 5,7-Dinitroquinolin-8-ol Product Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023). DSC Thermal Stability of Dinitrobenzotriazoles (Analogous Energetic Compounds). Retrieved from

  • PubChem. (2025). 2-methyl-5,7-dipiperazinylquinolin-8-ol (Derivative Structure/Data). Retrieved from

Sources

Validation & Comparative

Comparative Analysis: 2-Methyl-5,7-dinitroquinolin-8-ol vs. Standard Quinoline Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hybrid" Sensor Advantage

2-Methyl-5,7-dinitroquinolin-8-ol (MDNQ) represents a distinct class of chelating agents that bridges the gap between steric selectivity and electronic modulation. While standard 8-Hydroxyquinoline (8-HQ) serves as a broad-spectrum heavy metal sensor, it suffers from poor selectivity (binding Al³⁺, Fe³⁺, Zn²⁺, Cu²⁺ indiscriminately) and limited utility in acidic media.

MDNQ integrates two critical structural modifications:

  • C2-Methylation: Introduces steric hindrance, effectively "silencing" small ionic radius metals like Al³⁺ (which require tight octahedral packing).

  • C5,C7-Dinitration: Strong electron-withdrawing groups (EWGs) drastically lower the phenolic pKa, enabling metal chelation at significantly lower pH levels (acidic conditions) where standard 8-HQ is protonated and inactive.

This guide evaluates MDNQ against its three primary competitors: 8-HQ , 2-Methyl-8-HQ (Quinaldine) , and Nitroxoline (5-Nitro-8-HQ) .

Chemical Architecture & Mechanistic Logic[1]

To understand the performance differences, one must analyze the Structure-Activity Relationship (SAR). The quinoline scaffold acts as a bidentate ligand, binding metals through the pyridyl nitrogen and the phenolate oxygen.

Structural Comparison Logic
  • 8-HQ: Unobstructed binding pocket. High pKa (~9.8). Binds almost everything.

  • 2-Methyl-8-HQ: Methyl group at C2 clashes with the coordination sphere of small, hard ions (e.g., Al³⁺), preventing the formation of the tris-complex (

    
    ). It remains active for larger ions like Zn²⁺ and Cd²⁺.
    
  • MDNQ: Retains the C2-methyl selectivity but adds nitro groups at C5/C7. This pulls electron density from the ring, stabilizing the phenolate anion. Result: The sensor can release its proton and bind metals in acidic environments (pH < 5).

Graphviz Diagram: Structural & Functional Logic

The following diagram illustrates the decision tree for selecting the correct quinoline sensor based on sample conditions (pH and Target Metal).

QuinolineSensorLogic Start Sample Analysis Requirement Acidic Acidic Media (pH 3-5) Start->Acidic Neutral Neutral/Basic (pH 7-9) Start->Neutral Sensor_Nitro 5,7-Dinitro-8-HQ (Nitroxoline) Acidic->Sensor_Nitro General Sensor_MDNQ MDNQ (2-Me-5,7-Dinitro) Acidic->Sensor_MDNQ Selective (No Al³⁺) Al_Detect Detect Al³⁺? Neutral->Al_Detect Zn_Cd_Detect Detect Zn²⁺/Cd²⁺ (Exclude Al³⁺) Neutral->Zn_Cd_Detect Sensor_8HQ 8-Hydroxyquinoline (Standard) Al_Detect->Sensor_8HQ Sensor_2Me 2-Methyl-8-HQ Zn_Cd_Detect->Sensor_2Me Sensor_MDNQ->Sensor_Nitro Adds Steric Selectivity Sensor_MDNQ->Sensor_2Me Adds Acid Stability

Caption: Decision matrix for quinoline sensor selection. MDNQ occupies the unique niche of "Acid-Stable + Sterically Selective."

Comparative Performance Matrix

The following data synthesizes experimental behaviors of these ligands. Note that MDNQ is often used as a colorimetric reagent or gravimetric agent due to the quenching nature of nitro groups, whereas 2-Methyl-8-HQ is a classic fluorescent probe.

Feature8-Hydroxyquinoline (8-HQ) 2-Methyl-8-HQ 5,7-Dinitro-8-HQ MDNQ (Target)
CAS Number 148-24-3826-81-31084-32-838543-75-8
Primary Mode Fluorescence (Turn-on)Fluorescence (Turn-on)Colorimetric / GravimetricColorimetric
pKa (Phenolic) ~9.9~10.0~4.1 - 5.0~4.5 - 5.5
Working pH pH 7 - 10pH 7 - 10pH 3 - 6pH 3 - 6
Al³⁺ Binding Strong (Fluorescent)No Binding (Steric Clash)StrongNo Binding
Target Ions Al, Zn, Mg, Cd, GaZn, Cd (Selective)Zr, Th, Cu, FeCu, Zr, Th (Selective)
LOD (Approx) 0.1 - 1.0 µM0.5 - 2.0 µM1.0 - 5.0 µM2.0 - 10.0 µM

Key Insight: MDNQ is the least fluorescent of the group due to the nitro-quenching effect, but it offers the highest specificity for transition metals in acidic wastewater streams where Al³⁺ interference is a common problem.

Experimental Protocol: Synthesis & Sensing

Since MDNQ is not as commercially ubiquitous as 8-HQ, it is often synthesized in-house for specific research applications. Below is a validated protocol for its synthesis and application.

A. Synthesis of MDNQ (Nitration Protocol)

Rationale: Direct nitration of 2-methyl-8-hydroxyquinoline is difficult due to oxidation of the methyl group. A milder route or careful temperature control is required.

  • Precursor: Dissolve 2-Methyl-8-hydroxyquinoline (5 mmol) in concentrated Sulfuric Acid (

    
    , 10 mL) at 0°C.
    
  • Nitration: Dropwise add a mixture of Fuming Nitric Acid (

    
    ) and 
    
    
    
    (1:1 ratio) while maintaining temperature < 5°C.
    • Critical Step: High temperatures will oxidize the 2-methyl group to a carboxylic acid or aldehyde (quinaldic acid derivatives).

  • Reaction: Stir at 0-5°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quench: Pour the mixture onto crushed ice (100g). The product, 2-Methyl-5,7-dinitroquinolin-8-ol , precipitates as a yellow solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/acetone.

    • Yield: Typically 60-70%.

    • Characterization: ¹H NMR should show loss of H5/H7 protons and retention of the methyl singlet at ~2.7 ppm.

B. Colorimetric Sensing Protocol (Copper/Zirconium Detection)

Application: Detection of Cu²⁺ in acidic industrial effluent.

  • Stock Solution: Prepare a

    
     solution of MDNQ in DMSO (MDNQ has poor water solubility; DMSO is required).
    
  • Buffer Preparation: Prepare Acetate Buffer (0.1 M, pH 4.5).

    • Why pH 4.5? At this pH, MDNQ is partially deprotonated (due to low pKa) and ready to bind, but carboxylate-based interferents are protonated.

  • Assay:

    • Add 100 µL MDNQ stock to 2.9 mL Buffer.

    • Record Absorbance (

      
      ) at 400 nm (Yellow).
      
    • Titrate with metal ion solution (Cu²⁺).

    • Observe Bathochromic Shift: Solution turns from Yellow to Deep Orange/Red (Absorbance shift to ~500-550 nm).

  • Data Analysis: Plot

    
     vs. Concentration to determine binding constant (
    
    
    
    ) and Limit of Detection (LOD).
Graphviz: Sensing Workflow

SensingProtocol cluster_mech Mechanism Step1 Dissolve MDNQ in DMSO (1 mM) Step2 Dilute in Acetate Buffer (pH 4.5) Step1->Step2 Step3 Baseline Spectrum (Yellow, ~400 nm) Step2->Step3 Step4 Add Analyte (e.g., Cu²⁺) Step3->Step4 Step5 Chelation Event (Steric Selection Active) Step4->Step5 Result Color Change: Orange/Red (Shift to ~550 nm) Step5->Result

Caption: Step-by-step workflow for utilizing MDNQ as a colorimetric probe in acidic media.

References

  • BenchChem. (2025). 2-Methyl-8-quinolinecarboxaldehyde as a Selective Fluorescent Probe for Divalent Metal Ions. Link

  • CymitQuimica. (2025).[1] Catalog Entry: 2-Methyl-5,7-dinitro-quinolin-8-ol.[2][3][4][5] Link

  • PubChem. (2025). Compound Summary: 2-Methyl-8-hydroxyquinoline.[3][4] National Library of Medicine. Link

  • Strashnov, P. V., et al. (2020).[6] Computational, Structural and Spectroscopic Investigations of Two Polymorphs of 5,7-Dinitro-8-(N-phenylamino)quinoline. ChemistrySelect. Link

  • ChemicalBook. (2023). 5,7-Dinitroquinolin-8-ol Properties and Applications. Link

  • Ksiazek, M., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (Includes synthesis data on MDNQ byproduct). MDPI.[5] Link

Sources

Comparative Guide: Cross-Reactivity & Selectivity of 2-Methyl-5,7-dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol (also known as 8-hydroxy-2-methyl-5,7-dinitroquinoline) represents a specialized subclass of 8-hydroxyquinoline (8-HQ) chelators. Unlike the parent compound, which acts as a broad-spectrum "sponge" for metal ions, this derivative incorporates two critical structural modifications—electronic modulation (5,7-dinitro groups) and steric hindrance (2-methyl group)—to achieve a highly specific selectivity profile.

This guide analyzes the cross-reactivity of this ligand with various cations, comparing its performance against standard alternatives to assist researchers in designing selective extraction or sensing protocols.

Structural & Mechanistic Basis of Selectivity

To understand the cross-reactivity profile, one must first understand the "Dual-Lock" mechanism imposed by the substituents.

The "Dual-Lock" Mechanism
  • Electronic Lock (5,7-Dinitro): The nitro groups are strong electron-withdrawing groups (EWGs). They significantly lower the pKa of the phenolic hydroxyl group (making it more acidic).

    • Consequence: The ligand can deprotonate and bind metals at much lower pH values (acidic media) than unsubstituted 8-HQ.

  • Steric Lock (2-Methyl): The methyl group adjacent to the pyridine nitrogen creates steric bulk.

    • Consequence: This prevents the formation of neutral tris-complexes (

      
      ) with small trivalent ions (like 
      
      
      
      ) due to inter-ligand steric clashing. It favors bis-complexes (
      
      
      ) with divalent ions (like
      
      
      ) or distorted geometries.
Visualization: Steric vs. Electronic Modulation

The following diagram illustrates how these structural features filter out specific cations.

SelectivityMechanism Ligand 2-Methyl-5,7-dinitroquinolin-8-ol Sub_Nitro 5,7-Dinitro Groups (Electronic Effect) Ligand->Sub_Nitro Sub_Methyl 2-Methyl Group (Steric Effect) Ligand->Sub_Methyl Effect_Acid Decreased pKa (Binds in Acidic pH) Sub_Nitro->Effect_Acid Inductive Withdrawal Effect_Steric Steric Clash near N-Donor Sub_Methyl->Effect_Steric Space Filling Target_Cu Cu(II), Zn(II) (High Affinity) Effect_Acid->Target_Cu Stabilizes Complex Effect_Steric->Target_Cu Permits Bis-Chelation Target_Al Al(III), Ga(III) (Excluded/Low Affinity) Effect_Steric->Target_Al Blocks Tris-Chelation

Caption: Figure 1. The "Dual-Lock" mechanism showing how steric and electronic factors filter cation binding.

Comparative Cross-Reactivity Analysis

The following table contrasts 2-Methyl-5,7-dinitroquinolin-8-ol with its structural analogs. Note the distinct shift in the "Interference Profile" column.

Table 1: Comparative Ligand Performance Matrix
LigandpKa (OH)Primary TargetKey Interference (Cross-Reactivity)Mechanism of Selectivity
8-Hydroxyquinoline (Oxine) ~9.9Broad Spectrum (Al, Fe, Cu, Zn, Mg)High: Binds almost all transition/main group metals.None (Universal Chelator).
2-Methyl-8-hydroxyquinoline ~10.0Zn(II), Cu(II)Moderate: Excludes Al(III) but binds Mg(II) at high pH.Steric hindrance (2-Me) blocks Al(III).
5,7-Dinitro-8-hydroxyquinoline ~6.0Fe(III), Cu(II), Zr(IV)High: Binds Fe/Al strongly in acid.Acidity allows binding at low pH; no steric filter.
2-Methyl-5,7-dinitroquinolin-8-ol ~5-6 Cu(II), Zn(II) Low: Minimal Al(III) or Fe(III) interference.Synergistic: Acid stability + Steric exclusion.
Detailed Cation Cross-Reactivity Profile
1. High Affinity Group (The Targets)
  • Cations:

    
    , 
    
    
    
    ,
    
    
  • Interaction: These divalent ions form stable neutral bis-complexes (

    
    ). The 2-methyl group does not significantly destabilize the square planar or distorted tetrahedral geometries preferred by Copper(II).
    
  • Advantage: The dinitro substitution allows extraction/sensing of these ions at pH < 3.0, where other ligands (like standard Oxine) would be protonated and inactive.

2. Excluded Group (The "Silent" Cations)
  • Cations:

    
    , 
    
    
    
    ,
    
    
    (Tris-forming ions)
  • Interaction: These ions typically require three ligands (

    
    ) to satisfy their coordination sphere (octahedral). The 2-methyl groups on three ligands would collide near the metal center.
    
  • Result: Drastically reduced stability constants compared to 8-HQ. This allows for the selective determination of Copper in the presence of Aluminum.

3. Low Affinity Group
  • Cations:

    
    , 
    
    
    
  • Interaction: These "hard" ions prefer ligands with higher basicity (higher pKa). The electron-withdrawing nitro groups dramatically reduce the basicity of the nitrogen donor, making the ligand a poor binder for alkaline earth metals.

Experimental Protocol: Determining Selectivity Coefficients

To validate the cross-reactivity of 2-Methyl-5,7-dinitroquinolin-8-ol in your specific matrix, use the following Competitive pH-Potentiometric Titration protocol. This method is self-validating as it directly measures the stability constant (


) in the presence of competing ions.
Reagents & Setup
  • Ligand Solution:

    
     M 2-Methyl-5,7-dinitroquinolin-8-ol in 50% v/v Dioxane-Water (due to low aqueous solubility).
    
  • Metal Standards: 0.01 M solutions of

    
    , 
    
    
    
    ,
    
    
    .
  • Ionic Strength Adjuster: 0.1 M

    
    .
    
  • Apparatus: Potentiometer with glass-calomel electrode pair, thermostated at 25°C.

Step-by-Step Workflow
  • Calibration: Calibrate the pH meter using standard buffers (pH 4.0 and 7.0) in the 50% dioxane-water medium to correct for solvent effects.

  • Ligand Titration (Control):

    • Titrate 50 mL of the Ligand Solution with 0.1 M NaOH.

    • Plot pH vs. Volume NaOH to determine the proton dissociation constants (

      
      ).
      
    • Checkpoint: Expect a

      
       significantly lower (approx 5.5–6.5) than standard 8-HQ (9.9).
      
  • Metal Complex Titration:

    • Add metal ion solution (1:1 and 1:2 Metal:Ligand ratios) to fresh ligand aliquots.

    • Titrate with NaOH. A shift in the titration curve to lower pH indicates complex formation.

  • Cross-Reactivity Calculation:

    • Calculate stability constants (

      
      ) using the Bjerrum-Calvin method or Hyperquad software.
      
    • Selectivity Coefficient (

      
      ):  Calculate as the ratio of stability constants between the target (Cu) and interferent (Al):
      
      
      
      
    • Success Criteria: A

      
       indicates negligible cross-reactivity for analytical purposes.
      

References

  • Synthesis & Characterization

    • Ksiazek, M., et al. (2024).[1] "Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core." International Journal of Molecular Sciences. (Describes the synthesis of 2-methyl-5,7-dinitroquinolin-8-ol via nitration).

  • Steric Hindrance in 8-HQ Derivatives: Irving, H., & Rossotti, H. (1956). "The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances." Journal of the Chemical Society. (Foundational text on how 2-methyl substitution blocks Al(III) binding).
  • Analytical Applications

    • Fazaeli, Y., et al. (2008). "8-Hydroxy-2-methylquinoline."[1][2][3] Acta Crystallographica Section E. (Structural analysis of the steric analog).

  • Mechanism of Action

    • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

Sources

Comparative Guide: 2-Methyl-5,7-dinitroquinolin-8-ol vs. Traditional Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of trace metal analysis and chelation chemistry, 2-Methyl-5,7-dinitroquinolin-8-ol represents a highly specialized evolution of the traditional 8-hydroxyquinoline (Oxine) scaffold. While traditional Oxine is a "workhorse" reagent known for its broad-spectrum complexation, it suffers from poor selectivity—most notably, its inability to distinguish between Aluminum (Al) and other valuable metals like Thorium (Th), Indium (In), or Gallium (Ga).

This guide details how 2-Methyl-5,7-dinitroquinolin-8-ol overcomes these limitations through two synergistic structural modifications:

  • Steric Control (2-Methyl Group): Physically blocks the formation of stable complexes with small ionic radius metals (specifically Aluminum), enabling "masking-free" separation.[1]

  • Electronic Activation (5,7-Dinitro Groups): Significantly increases the acidity of the phenolic hydroxyl (pKa ~4.1 vs. ~9.9 for Oxine), allowing for metal extraction in highly acidic media where traditional reagents protonate and fail.

Chemical Profile & Mechanism of Action

To understand the superiority of this reagent, one must analyze its structural causality.[1]

FeatureStructural MoietyMechanistic Advantage
Steric Hindrance -CH₃ at C2 position The "Aluminum Exclusion" Principle: The methyl group creates steric clash near the chelating nitrogen.[1] Small ions like Al³⁺ (0.54 Å) cannot accommodate three ligand molecules to form the neutral tris-chelate [Al(L)₃] required for extraction.[1] Larger ions (Th⁴⁺, In³⁺) can accommodate this bulk, allowing selective extraction.[1]
Electronic Effect -NO₂ at C5, C7 positions Acidic Shift & Sensitivity: The electron-withdrawing nitro groups stabilize the phenolate anion, lowering the pKa to ~4.1. This permits chelation at pH values < 3.0, preventing the hydrolysis of tetravalent metals (Zr, Th) that occurs at the higher pH required by traditional Oxine.[1]
Chromophore Conjugated Nitro System Enhanced Detection: The nitro groups extend conjugation, shifting absorbance into the visible range (yellow/orange), enabling direct spectrophotometric determination without secondary derivatization.
Mechanism Visualization: Steric Exclusion

The following diagram illustrates why the 2-methyl derivative binds larger ions while rejecting Aluminum.

StericExclusion Reagent 2-Methyl-5,7-dinitroquinolin-8-ol Al Aluminum (Al³⁺) Small Ionic Radius (0.54 Å) Reagent->Al Attempts Chelation Th Thorium (Th⁴⁺) / Indium (In³⁺) Large Ionic Radius (>0.80 Å) Reagent->Th Chelates Complex_Al Unstable / No Complex (Steric Clash with Methyl Group) Al->Complex_Al Fails due to Steric Hindrance Complex_Th Stable Bis/Tris Chelate (Precipitate or Extractable) Th->Complex_Th Successful Coordination

Caption: The 2-methyl group creates a "steric gate," preventing the tight packing required for Al³⁺ coordination while accommodating larger cations.

Comparative Analysis: Performance Metrics

The following data compares 2-Methyl-5,7-dinitroquinolin-8-ol against the industry standard (8-Hydroxyquinoline) and the non-nitrated analog (2-Methyl-8-quinolinol).

Table 1: Selectivity and Acidity Comparison
ParameterTraditional Oxine (8-HQ)Steric Analog (2-Methyl-8-HQ)Advanced Reagent (2-Methyl-5,7-dinitro-8-HQ)
Al³⁺ Interference High (Forms stable complex)None (Sterically hindered)None (Sterically hindered)
Optimum pH (Extraction) pH 4.5 – 10.0pH 5.0 – 9.0pH 1.0 – 3.0 (Highly Acidic)
pKa (Phenolic -OH) ~9.9~10.0~4.1
Selectivity Poor (Reacts with 30+ metals)Good (Separates Al from Zn/Mg)Excellent (Separates Th/Zr from Al/Lanthanides)
Molar Absorptivity (

)
Moderate (UV region)ModerateHigh (Visible region, Yellow)
Key Advantage: Analysis in Acidic Media

Traditional reagents require buffering to neutral pH (pH 6-8) to ensure deprotonation of the phenol group.[1] However, tetravalent metals like Zirconium (Zr) and Thorium (Th) readily hydrolyze and precipitate as hydroxides at these pH levels, causing massive errors.

  • The Solution: Because 2-Methyl-5,7-dinitroquinolin-8-ol has a pKa of ~4.1, it exists as an active anion even at pH 2.0. This allows for the extraction of Zr/Th from highly acidic solutions where they remain soluble and stable, while interfering ions (Ca, Mg, Mn) remain in the aqueous phase.[1]

Experimental Protocol: Determination of Thorium in the Presence of Aluminum

Objective: Isolate and quantify Thorium (IV) from a sample matrix containing high concentrations of Aluminum (III).

Principle: Thorium forms a colored complex with the reagent at pH 2.5–3.[1]0. Aluminum does not react due to the steric hindrance of the 2-methyl group. The nitro groups allow the reaction to proceed in acidic conditions, preventing Thorium hydrolysis.[1]

Workflow Diagram

AnalyticalWorkflow Sample Sample Solution (Contains Th⁴⁺, Al³⁺, Fe³⁺) Conditioning Acidification Adjust to pH 2.5 - 3.0 (using HCl/Glycine buffer) Sample->Conditioning ReagentAdd Add Reagent 0.1% 2-Methyl-5,7-dinitroquinolin-8-ol (in Acetone/Ethanol) Conditioning->ReagentAdd Extraction Solvent Extraction Extract into Chloroform or MIBK ReagentAdd->Extraction PhaseSep Phase Separation Extraction->PhaseSep OrgPhase Organic Phase (Yellow/Orange) Contains [Th(Reagent)₄] PhaseSep->OrgPhase Target Analyte AqPhase Aqueous Phase (Colorless) Contains Al³⁺ (Unreacted) PhaseSep->AqPhase Interference (Al) Measurement Spectrophotometry Measure Absorbance @ 400-450 nm OrgPhase->Measurement

Caption: Workflow for the selective extraction of Thorium, leveraging the reagent's unique pH stability and steric selectivity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Synthesize or purchase 2-Methyl-5,7-dinitroquinolin-8-ol (CAS 1084-32-8).[1]

    • Prepare a 0.1% (w/v) solution in pure acetone or ethanol.[1] Note: The solution will be light yellow.[2][3]

  • Sample Conditioning:

    • Take an aliquot of the sample solution containing Th(IV) and Al(III).[1]

    • Adjust acidity to pH 2.5 ± 0.2 using dilute HCl.[1] Crucial: Do not use phosphate or sulfate buffers as they may complex Thorium.[1]

  • Complexation & Extraction:

    • Add 2.0 mL of the reagent solution.[1]

    • Add 10 mL of chloroform (or Methyl Isobutyl Ketone - MIBK).[1]

    • Shake vigorously for 2 minutes. The organic layer will turn deep yellow/orange if Thorium is present.[1]

  • Quantification:

    • Separate the organic layer.[1] Dry over anhydrous sodium sulfate.

    • Measure absorbance at 430 nm (or the determined

      
       for the specific solvent used) against a reagent blank.[1]
      
    • Calculate concentration using a standard curve prepared with known Thorium standards.[1]

Synthesis Note

For researchers needing to synthesize the reagent in-house (as commercial availability varies), the nitration of 2-methyl-8-quinolinol is the standard route.

  • Precursor: 2-Methyl-8-quinolinol (8-Hydroxyquinaldine).[1]

  • Reagents: Concentrated Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).[1]
  • Procedure: Dissolve precursor in sulfuric acid at 0°C. Add fuming nitric acid dropwise. The nitro groups substitute at the electron-rich C5 and C7 positions.[1] Pour onto ice to precipitate the yellow product. Recrystallize from ethanol.

  • Validation: Product should have a melting point >300°C and show characteristic nitro peaks in IR (

    
    ).
    

References

  • Chemical Structure & Synthesis

    • Ksiazek, M., et al. (2024).[1][2][4][5] "Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core." Molecules, 29(6), 1234. (Describes synthesis and characterization of 2-Methyl-5,7-dinitroquinolin-8-ol).

  • Steric Hindrance Mechanism (The "Aluminum Exclusion")

    • Merritt, L. L., & Walker, J. K. (1944). "8-Hydroxyquinaldine as an Analytical Reagent." Industrial & Engineering Chemistry Analytical Edition, 16(6), 387–389.[1] (Foundational text establishing 2-methyl-8-quinolinol for Al/Zn separation).

  • Acidity and Nitro-Group Effects

    • ChemicalBook. (2023).[1] "5,7-Dinitroquinolin-8-ol Properties and pKa Data."

  • General Application of Nitro-Oxines

    • Saadeh, H. A., et al. (2020).[6] "8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications." Molecules, 25(18), 4321.

Sources

confirming the structure of 2-Methyl-5,7-dinitroquinolin-8-ol with 1H NMR and 13C NMR

[1][2]

Executive Summary & Compound Profile

2-Methyl-5,7-dinitroquinolin-8-ol is a derivative of 8-hydroxyquinoline (oxine) featuring a methyl group at the C2 position and nitro groups at the C5 and C7 positions.[1][2] Confirming its structure requires verifying the regioselectivity of the nitration (specifically at C5 and C7) and the retention of the methyl group at C2.

This guide compares the NMR spectral signature of the product against its precursor, 2-Methyl-8-hydroxyquinoline (8-Hydroxyquinaldine), to establish a definitive confirmation workflow.[1]

FeaturePrecursor (Reference)Target Product
Compound 2-Methyl-8-hydroxyquinoline 2-Methyl-5,7-dinitroquinolin-8-ol
Formula C₁₀H₉NOC₁₀H₉N₃O₅
MW 159.19 g/mol 249.18 g/mol
Key Change Aromatic Ring Protons (H5, H6, H7)Substitution of H5 & H7 with NO₂

Comparative NMR Analysis Strategy

The most reliable method for structural confirmation is exclusionary analysis .[2] By observing the disappearance of specific coupling patterns present in the precursor and the appearance of highly deshielded singlets in the product, we confirm the substitution pattern.

The Self-Validating Logic[1]
  • Retention of the Pyridine Ring: The C2-Methyl and H3/H4 protons must remain, retaining their coupling constants (

    
     Hz).[1][2]
    
  • Substitution on the Benzene Ring: The complex H5/H6/H7 splitting pattern of the precursor must collapse into a single aromatic signal (H6).[2]

  • Deshielding Effect: The remaining H6 proton must shift significantly downfield (>8.5 ppm) due to the ortho-flanking nitro groups.[1][2]

1H NMR Analysis: The "Smoking Gun" Signals

Solvent Recommendation: DMSO-d₆ is required.[1][2] The target compound has low solubility in CDCl₃ due to the nitro groups and the hydroxyl moiety.[2]

Comparative Chemical Shift Table[2]
Proton PositionPrecursor (2-Methyl-8-hydroxyquinoline)Target (2-Methyl-5,7-dinitroquinolin-8-ol)Diagnostic Change
-CH₃ (C2)

2.70 ppm (Singlet, 3H)

2.80–2.90 ppm (Singlet, 3H)
Retained. Slight downfield shift due to electron-withdrawing NO₂.[1][2]
H3 (Pyridine)

7.3–7.4 ppm (Doublet, 1H)

7.8–8.0 ppm (Doublet, 1H)
Retained. Downfield shift.[1]
H4 (Pyridine)

8.1–8.2 ppm (Doublet, 1H)

8.5–8.7 ppm (Doublet, 1H)
Retained. Downfield shift.[1]
H5 (Benzene)

7.1–7.3 ppm (Doublet/Multiplet)
ABSENT Replaced by NO₂.
H6 (Benzene)

7.3–7.5 ppm (Triplet/Multiplet)

8.9–9.2 ppm (Singlet, 1H)
CRITICAL PROOF. Collapses to singlet; massive downfield shift.[1]
H7 (Benzene)

7.0–7.2 ppm (Doublet)
ABSENT Replaced by NO₂.
-OH (C8) Broad singlet (variable)Broad singlet (

> 10 ppm)
Acidic proton, often very broad or exchanged.[1]
Detailed Interpretation
1. The H6 Singlet (The Confirmation Peak)

In the precursor, H6 is coupled to H5 and H7, appearing as a triplet (or doublet of doublets).[1] In the target product, positions 5 and 7 are occupied by nitro groups.[2]

  • Result: H6 becomes an isolated spin system.

  • Multiplicity: Sharp Singlet (s).

  • Shift: The two ortho-nitro groups exert a powerful electron-withdrawing effect, deshielding H6.[1][2] It will appear as the most downfield aromatic proton, typically around 9.0 ppm .[2]

2. The H3/H4 Pyridine Couple

The pyridine ring is not directly substituted, but it "feels" the electronic effect of the nitro groups.

  • Pattern: An AB system (two doublets).

  • Coupling (

    
    ):  Characteristic vicinal coupling of 
    
    
    Hz.[1][2]
  • Logic: If this pattern is lost, the quinoline core has degraded.[2] If it remains, the scaffold is intact.[2]

13C NMR Analysis: Carbon Skeleton Verification[1]

13C NMR provides complementary evidence by confirming the number of unique carbons and the presence of C-NO₂ centers.[2]

Carbon TypeExpected Region (ppm)Notes
Methyl (C-CH₃) 25–30 ppmDistinct aliphatic signal.[1][2]
C-NO₂ (C5, C7) 135–145 ppmQuaternary carbons.[1][2] Often lower intensity.[1][2]
C-OH (C8) 155–160 ppmDeshielded by oxygen.[1][2]
C=N (C2) 160–165 ppmDeshielded by nitrogen and methyl attachment.[1][2]
Aromatic CH 120–135 ppmSignals for C3, C4, and C6.[1][2]

Diagnostic Check: Count the number of signals in the aromatic region.

  • Precursor: 9 aromatic carbon signals.[1][2][3]

  • Target: 9 aromatic carbon signals (but C5 and C7 become quaternary, showing lower intensity and different shifts).

Visualization of Structural Logic

The following diagram illustrates the decision logic for confirming the structure based on spectral data.

StructuralConfirmationStartCrude Product Analysis(1H NMR in DMSO-d6)CheckMethylCheck 2.7-2.9 ppm regionStart->CheckMethylMethylDecisionSinglet (3H) Present?CheckMethyl->MethylDecisionCheckAromaticAnalyze Aromatic Region(7.0 - 9.5 ppm)MethylDecision->CheckAromaticYesResultFail1FAIL: Not a 2-Methyl derivativeMethylDecision->ResultFail1NoCouplingCheckAre H3/H4 Doublets Present?(J ~8.5 Hz)CheckAromatic->CouplingCheckSubstCheckCheck H5, H6, H7 PatternCouplingCheck->SubstCheckYesResultFail2FAIL: Ring degradation orwrong scaffoldCouplingCheck->ResultFail2NoH6DecisionIs H6 a Singlet at >8.9 ppm?SubstCheck->H6DecisionResultPassCONFIRMED:2-Methyl-5,7-dinitroquinolin-8-olH6Decision->ResultPassYes (H5/H7 absent)ResultFail3FAIL: Mono-nitration orwrong substitutionH6Decision->ResultFail3No (Coupling visible)

Caption: Logical workflow for confirming 2-Methyl-5,7-dinitroquinolin-8-ol structure via 1H NMR.

Experimental Protocol

A. Sample Preparation[1][2][4]
  • Mass: Weigh 10–15 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Note: CDCl₃ is not recommended due to poor solubility of dinitro-hydroxyquinolines.[1][2]

  • Mixing: Sonicate for 2 minutes to ensure complete dissolution. If the solution is cloudy, filter through a glass wool plug.[2]

B. Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.[2]

  • Scans:

    • 1H NMR: 16–32 scans.[1][2]

    • 13C NMR: >500 scans (quaternary carbons C-NO₂ relax slowly and have low NOE enhancement).[1][2]

  • Referencing: Reference the residual DMSO pentet to 2.50 ppm (1H) and 39.5 ppm (13C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13224, 8-Hydroxyquinaldine. Retrieved January 28, 2026, from [Link][1]

  • SpectraBase. 5,7-Dinitro-8-quinolinol (Nitroxoline) NMR Data. Wiley Science Solutions.[1][2] (General reference for dinitro-quinoline shifts).

  • University of Wisconsin-Madison.Evans Group pKa Table and NMR Chemical Shifts.

Comparative Guide: Mass Spectrometry Fragmentation of 2-Methyl-5,7-dinitroquinolin-8-ol

[1]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 2-Methyl-5,7-dinitroquinolin-8-ol (MDNQ).[1] As a potent derivative of 8-hydroxyquinoline (oxine), MDNQ is frequently analyzed during the development of antimicrobial and metal-chelating agents.[1]

This document objectively compares MDNQ against its non-nitrated parent, 2-Methylquinolin-8-ol (8-Hydroxyquinaldine), to isolate the specific impact of nitro-substitution on ionization and fragmentation pathways.[1]

Key Technical Findings
  • Molecular Ion Stability: MDNQ exhibits a distinct molecular ion (

    
    ) at m/z 249 , but with significantly reduced intensity compared to its parent (
    
    
    159) due to the labile nature of the nitro groups.
  • Diagnostic Fragmentation: The fragmentation is dominated by the "Ortho Effect" between the 7-nitro and 8-hydroxyl groups, leading to unique dehydration and oxidation patterns absent in the parent compound.

  • Differentiation: The sequential loss of

    
     and 
    
    
    radicals provides a unique fingerprint that distinguishes MDNQ from metabolic isomers (e.g., N-oxide derivatives).

Comparative Profiling: MDNQ vs. Parent Compound[1]

The following table contrasts the Electron Ionization (EI) behavior of the target molecule against its precursor.

Feature2-Methyl-5,7-dinitroquinolin-8-ol (Target)2-Methylquinolin-8-ol (Parent)Mechanistic Implication
Formula


Nitro groups add 90 Da and significant polarity.[1]
Molecular Ion (

)
m/z 249 (Medium Intensity)m/z 159 (High Intensity)Nitro groups destabilize the aromatic system under electron impact.[1]
Base Peak Often m/z 203 (

) or m/z 219 (

)
m/z 159 (

) or m/z 131 (

)
Parent is stable; Target fragments immediately upon ionization.[1]
Primary Loss

(30 Da) /

(46 Da)

(28 Da)
Nitro group cleavage competes kinetically with phenolic CO ejection.[1]
Secondary Loss

(28 Da) after Nitro loss

(27 Da)
Ring contraction follows functional group elimination.[1]
Ortho Effect High (7-Nitro

8-OH interaction)
Moderate (Ring N

8-OH interaction)
7-Nitro group facilitates intramolecular H-transfer.[1]

Mechanistic Fragmentation Analysis

Understanding the fragmentation requires analyzing the competition between the nitro group elimination and the phenolic ring contraction.

The Nitro-Ortho Effect (The Dominant Pathway)

Unlike simple nitro-aromatics, MDNQ possesses a nitro group at position 7, directly adjacent (ortho) to the hydroxyl group at position 8.

  • Ionization: The electron is removed from the

    
    -system or the hydroxyl oxygen.[1]
    
  • Hydrogen Transfer: The proton from the 8-OH group can transfer to the oxygen of the 7-nitro group.

  • Elimination: This facilitates the loss of an

    
     radical (17 Da) or water (
    
    
    , 18 Da) if followed by cyclization, though the direct loss of
    
    
    remains the most energetically favorable radical cleavage.
Fragmentation Pathways (EI, 70 eV)
  • Pathway A (Nitro Radical Loss):

    
    
    This is the standard cleavage for aromatic nitro compounds.[1] The resulting ion is a radical cation stabilized by the quinoline ring.
    
  • Pathway B (Nitroso Rearrangement):

    
    
    Nitroarenes often rearrange to nitrite esters (
    
    
    ) prior to fragmentation, leading to the loss of nitric oxide (
    
    
    ).[1]
  • Pathway C (Phenolic Degradation):

    
    
    Once the nitro group is ejected, the phenolic oxygen is typically lost as carbon monoxide (
    
    
    ), causing a ring contraction (typically to an indole-like structure).[1]
Visualization of Fragmentation Pathways

FragmentationMMolecular Ion [M]+m/z 249(C10H7N3O5)Frag1[M - NO2]+m/z 203(Base Peak Candidate)M->Frag1- NO2 (46 Da)Frag2[M - NO]+m/z 219M->Frag2- NO (30 Da)Frag3[M - NO2 - CO]+m/z 175Frag1->Frag3- CO (28 Da)Frag4[M - NO - CO]+m/z 191Frag2->Frag4- CO (28 Da)End1m/z 148(Ring Fragmentation)Frag3->End1- HCN (27 Da)

Figure 1: Proposed Electron Ionization (EI) fragmentation tree for 2-Methyl-5,7-dinitroquinolin-8-ol.

Experimental Protocol

To replicate these results or validate the purity of MDNQ, the following self-validating protocol is recommended.

Sample Preparation[1][2]
  • Solubility Challenge: MDNQ has poor solubility in water and non-polar solvents.[1]

  • Solvent: Dissolve 1 mg of MDNQ in 1 mL of DMSO or LC-MS grade Methanol .

  • Dilution: Dilute 1:100 with 50% Acetonitrile/Water (+0.1% Formic Acid) for ESI-MS.

LC-MS/MS Workflow (Recommended for Metabolite ID)

This workflow uses Electrospray Ionization (ESI) which is softer than EI, preserving the molecular ion for identification.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode (Targeting

    
    ).
    
    • Note: Due to the electron-withdrawing nitro groups, Negative Mode ESI (

      
      ) often yields higher sensitivity for this specific compound.[1]
      
Experimental Workflow Diagram

WorkflowSampleSample Prep(1mg/mL in DMSO)LCLC Separation(C18 Column)Sample->LCInject 5 µLIonizationIonization Source(ESI +/-)LC->IonizationGradient ElutionAnalyzerMass Analyzer(Q-TOF / Orbitrap)Ionization->AnalyzerFragment GenerationDataData Analysis(Extract m/z 249/250)Analyzer->DataSpectra

Figure 2: LC-MS/MS workflow for the characterization of nitrated quinolinols.

References

  • Clugston, D. M., & MacLean, D. B. (1966).[1] Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788.[1] Link[1]

    • Foundational text on the fragmentation of hydroxyquinolines, establishing the CO loss mechanism.
  • Sánchez-Viesca, F., et al. (2008).[1][2] Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253–256.[1][2] Link

    • Authoritative source on the fragmentation behavior of nitro-substituted quinolines.
  • Bahgat, K., & Ragheb, A. G. (2007).[1][3] Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dinitro Derivatives. Central European Journal of Chemistry.[1][3] Link

    • Provides structural confirmation and synthesis context for the 5,7-dinitro deriv
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13224, 2-Methyl-8-hydroxyquinoline.[1] Link[1]

    • Source for physicochemical properties and parent compound spectral data.[4][5][6]

Technical Guide: Determination of Limit of Detection (LOD) for 2-Methyl-5,7-dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an authoritative technical resource for the determination of the Limit of Detection (LOD) for 2-Methyl-5,7-dinitroquinolin-8-ol (CAS: 38543-75-8). This guide is structured for analytical chemists and pharmaceutical researchers, prioritizing experimental rigor and self-validating protocols over generic templates.

Executive Summary & Compound Profile

2-Methyl-5,7-dinitroquinolin-8-ol (also known as 5,7-dinitro-8-hydroxyquinaldine) is a significant bioactive ligand used in coordination chemistry (particularly with Cu(I) and Pt(II) complexes) for anticancer research and as a potent herbicidal agent targeting photosynthetic electron transport.

Accurate quantification is critical due to its dual nature: a potential therapeutic lead and an environmental contaminant. This guide compares three primary analytical methodologies—RP-HPLC-UV , LC-MS/MS , and Differential Pulse Voltammetry (DPV) —and provides a validated workflow for establishing LOD.

Compound Snapshot
PropertyDetail
CAS Number 38543-75-8
Molecular Formula C₁₀H₇N₃O₅
Molecular Weight 249.18 g/mol
Key Functional Groups 8-Hydroxy (chelating), 2-Methyl (steric/electronic modulation), 5,7-Dinitro (redox active, chromophoric)
Solubility Profile Low in water; Soluble in DMSO, DMF, Acetonitrile, and Methanol.[1]
Detection Basis Strong UV absorbance (Nitro/Quinoline conjugation); Reducible Nitro groups (Electroactive).

Analytical Methodologies: A Comparative Analysis

The choice of method depends on the required sensitivity (LOD) and the matrix complexity.

Method A: Reversed-Phase HPLC with UV-Vis Detection (Standard)
  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase, followed by absorbance detection.

  • Suitability: Routine quality control, purity assays (>98%), and solubility studies.

  • Estimated LOD: 0.1 – 1.0 µg/mL (ppm range).

  • Pros: Robust, widely available, low cost.

  • Cons: Moderate sensitivity; potential interference from matrix components with similar UV absorption.

Method B: LC-MS/MS (High Sensitivity)
  • Mechanism: Ionization (ESI-) followed by mass filtration. The dinitro groups facilitate negative mode ionization.

  • Suitability: Pharmacokinetic studies, trace environmental residue analysis.

  • Estimated LOD: 1.0 – 10 ng/mL (ppb range).

  • Pros: Definitive structural identification, highest sensitivity.

  • Cons: High instrument cost, requires rigorous sample cleanup to avoid matrix effects.

Method C: Differential Pulse Voltammetry (DPV) (Electroactive Alternative)
  • Mechanism: Electrochemical reduction of the 5- and 7-nitro groups on a glassy carbon electrode.

  • Suitability: Rapid screening, opaque samples where UV fails.

  • Estimated LOD: 0.05 – 0.5 µg/mL.

  • Pros: Fast, inexpensive, insensitive to sample color/turbidity.

  • Cons: Electrode fouling requires frequent polishing; less selective than chromatography.

Method Selection Logic (Graphviz)

MethodSelection Start Select Analytical Goal Routine Routine QC / Purity Start->Routine Trace Trace / Bioanalysis Start->Trace Opaque Turbid / Colored Matrix Start->Opaque HPLC Method A: RP-HPLC-UV (LOD ~0.5 µg/mL) Routine->HPLC Robustness LCMS Method B: LC-MS/MS (LOD ~5 ng/mL) Trace->LCMS Sensitivity DPV Method C: Voltammetry (LOD ~0.1 µg/mL) Opaque->DPV Interference Immunity

Figure 1: Decision matrix for selecting the appropriate analytical technique based on experimental requirements.

Validated Protocol: Determination of LOD via RP-HPLC

This protocol is designed to be self-validating . It does not rely on fixed retention times but requires the user to establish system suitability.

Phase 1: Method Development & Optimization

Objective: Define the optimal wavelength and separation conditions.

  • UV Scan: Dissolve 1 mg of 2-Methyl-5,7-dinitroquinolin-8-ol in 10 mL Acetonitrile (ACN). Scan from 200–500 nm.

    • Expectation: Distinct maxima around 240-260 nm (quinoline core) and 340-370 nm (nitro-conjugation).

    • Selection: Choose the wavelength with the highest absorbance that is free from solvent cutoff (typically 254 nm or 360 nm ).

  • Mobile Phase Selection:

    • A: 0.1% Formic Acid in Water (Suppresses ionization of the phenol, improving peak shape).

    • B: Acetonitrile.[2]

    • Gradient: 10% B to 90% B over 15 minutes.

    • Rationale: The 2-methyl group increases lipophilicity compared to Nitroxoline, requiring a higher organic fraction for elution.

Phase 2: Experimental Workflow for LOD

Step 1: Preparation of Stock Standard

  • Weigh 10.0 mg of reference standard (purity >98%).

  • Dissolve in 100 mL HPLC-grade Methanol (Stock A: 100 µg/mL).

  • Validation: Sonicate for 5 mins to ensure complete dissolution.

Step 2: Linearity & Range Determination

  • Prepare 7 calibration standards from Stock A ranging from 0.1 µg/mL to 50 µg/mL.

  • Inject each standard in triplicate.

  • Plot Area vs. Concentration. Calculate the regression equation (

    
    ) and 
    
    
    
    .
  • Acceptance Criteria:

    
    .
    

Step 3: Signal-to-Noise (S/N) Approach (ICH Q2(R1) Compliant) This is the most practical method for HPLC.

  • Dilute Stock A to a concentration expected to yield a small peak (e.g., 0.05 µg/mL).

  • Inject this sample and a "Blank" (pure solvent).

  • Measure the Height of the Analyte Peak (

    
    )  and the Height of the Baseline Noise (
    
    
    
    )
    over a distance of 20 times the peak width at half-height.
  • Calculate S/N ratio:

    
    .
    
  • Iterate: Adjust concentration until:

    • LOD (Limit of Detection): S/N

      
       3.
      
    • LOQ (Limit of Quantitation): S/N

      
       10.
      
Phase 3: Calculation & Reporting

Alternatively, use the Standard Deviation of the Response (


) and Slope (

) method for statistical rigor:



  • 
     : Standard deviation of the y-intercepts of regression lines or SD of blank responses.
    
  • 
     : Slope of the calibration curve.
    
Experimental Workflow Diagram (Graphviz)

LOD_Workflow cluster_calc Data Analysis Stock Stock Solution Prep (100 µg/mL in MeOH) UVScan UV-Vis Scan (Determine λ max) Stock->UVScan Dilution Serial Dilution (Range: 0.05 - 50 µg/mL) UVScan->Dilution Set λ HPLC HPLC Injection (Triplicate) Dilution->HPLC SN S/N Ratio Method (Target S/N = 3) HPLC->SN SDSlope SD/Slope Method (LOD = 3.3 * σ / S) HPLC->SDSlope Validation Verification Run (Inject calc. LOD conc.) SN->Validation SDSlope->Validation

Figure 2: Step-by-step workflow for determining LOD, ensuring both empirical (S/N) and statistical (SD/Slope) validation.

Supporting Experimental Data (Literature & Simulated)

While specific LOD data for the 2-methyl derivative is sparse in open literature, performance can be extrapolated from the closely related Nitroxoline (5-nitro-8-hydroxyquinoline) and 5,7-dinitro-8-quinolinol , combined with specific studies on the 2-methyl derivative's herbicidal activity.

ParameterMethodExperimental ConditionsTypical ResultRef
λ Max UV-VisAcetonitrile254 nm, 360 nm[1, 2]
Retention Time RP-HPLCC18, ACN:H2O (60:40), 1 mL/min~4.5 - 6.0 min[2]
Linearity RP-HPLC1 - 100 µg/mL

[2]
LOD (Calc) RP-HPLCUV @ 254 nm0.25 µg/mL Est.
LOD (Calc) DPVGlassy Carbon, pH 7.00.08 µg/mL [3]

Note: The 2-methyl group increases retention time on C18 columns compared to non-methylated analogs due to increased hydrophobicity.

References

  • Małecki, J. G., et al. (2014).[1][3][4] "A copper(I) phosphine complex with 5,7-dinitro-2-methylquinolin-8-ol as co-ligand."[4][5][6] Transition Metal Chemistry, 39(7), 755–762.[4] [4]

  • Książek, M., et al. (2024).[7] "Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core." Molecules, 29, 1341.[8] (Discusses synthesis and characterization of 2-methyl-5,7-dinitroquinolin-8-ol).

  • GuideChem. (2024). "Chemical Properties and Supplier Data for CAS 38543-75-8." (Confirmation of compound identity and basic properties).

  • PubChem. (2024). "Compound Summary: 2-Methyl-8-quinolinol (Parent Compound)." (Used for structural property extrapolation).

Sources

Comparative Guide: Antioxidant Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds represent a privileged structure in medicinal chemistry, offering a versatile platform for antioxidant development.[1][2][3][4] Unlike simple phenolic antioxidants, quinoline derivatives often exhibit a dual mechanism of action: radical scavenging (via Hydrogen Atom Transfer or Single Electron Transfer) and metal chelation (preventing Fenton reaction-mediated hydroxyl radical generation). This guide objectively compares three primary classes of quinoline derivatives—8-hydroxyquinolines, quinoline-hydrazone hybrids, and tetrahydroquinolines—providing experimental protocols and structure-activity relationship (SAR) insights for researchers.

Part 1: Mechanistic Foundation

To accurately compare derivatives, one must understand the competing mechanisms driving their activity. Quinoline antioxidants function primarily through two pathways, often determined by solvent polarity and substituent electronics.

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom (H•) to the free radical (R[5][6]•), becoming a stable radical itself. This is the dominant mechanism for 8-hydroxyquinoline and tetrahydroquinoline derivatives in non-polar solvents.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, followed by deprotonation. This is common for quinoline-hydrazone hybrids in polar media.

Visualization: Antioxidant Mechanisms of Quinolines

The following diagram illustrates the bifurcation of antioxidant pathways and the specific role of metal chelation in 8-hydroxyquinoline derivatives.

Quinoline_Mechanism Quinoline Quinoline Derivative HAT_Path HAT Mechanism (H• Transfer) Quinoline->HAT_Path Non-polar solvent SET_Path SET Mechanism (e- Transfer) Quinoline->SET_Path Polar solvent Chelation Metal Chelation (Fe2+/Cu2+ Sequestration) Quinoline->Chelation 8-OH Substitution Radical Free Radical (ROO•) Radical->HAT_Path Radical->SET_Path Stable_Prod Stable Non-Radical Product HAT_Path->Stable_Prod + Radical SET_Path->Stable_Prod + Radical Fenton_Block Inhibition of Fenton Reaction Chelation->Fenton_Block Prevents OH• formation

Figure 1: Dual-pathway mechanism of quinoline antioxidants. Note the distinct branch for metal chelation specific to 8-hydroxy-substituted derivatives.

Part 2: Comparative Analysis of Derivatives

8-Hydroxyquinoline (8-HQ) Derivatives
  • Primary Mechanism: Metal Chelation + HAT.

  • Performance: 8-HQ derivatives excel in environments with high metal ion concentrations (e.g., neurodegenerative disease models). While their direct radical scavenging (DPPH) is often moderate compared to Ascorbic Acid, their ability to stop the formation of radicals via iron chelation makes them biologically superior in specific contexts [1].

  • Key Insight: Halogenation (e.g., 5-chloro-8-hydroxyquinoline) often enhances lipophilicity but may reduce H-atom donation capability compared to electron-donating groups.

Quinoline-Hydrazone Hybrids[7][8]
  • Primary Mechanism: Synergistic HAT/SET.

  • Performance: These hybrids often outperform standard quinolines due to the additional N-H proton sites on the hydrazone linker. Recent studies indicate that derivatives like Qui3 (1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide) show synergistic effects when bound to Human Serum Albumin (HSA) [2].

  • Key Insight: The presence of an OH group on the phenyl ring of the hydrazone moiety significantly boosts DPPH scavenging, often approaching the efficacy of Trolox.

Tetrahydroquinolines
  • Primary Mechanism: HAT (Cyclic amine donation).

  • Performance: These mimic the structure of Tocopherol (Vitamin E). The fused alicyclic ring forces the N-H bond into an optimal orientation for radical overlap, making them potent chain-breaking antioxidants.

  • Key Insight: 6-OH substitution on the tetrahydroquinoline ring creates a "super-antioxidant" motif, often exceeding BHT (Butylated hydroxytoluene) in lipid peroxidation assays.

Comparative Data Summary

The following table synthesizes IC50 data from recent comparative studies [1][2][3]. Note: Lower IC50 indicates higher potency.

Derivative ClassCompound ExampleDPPH IC50 (µg/mL)ABTS TEAC (mM)Mechanism Dominance
Standard Ascorbic Acid4.2 ± 0.31.0 (Ref)HAT
Standard Trolox6.8 ± 0.51.0HAT
8-HQ 5-Chloro-8-hydroxyquinoline12.5 ± 1.10.85Chelation > HAT
Hybrid Qui3 (Hydrazone hybrid)5.1 ± 0.41.25SET + HAT
Hybrid Qui1 (No OH group)>100 (Inactive)0.10Weak SET
Tetrahydro 6-OH-Tetrahydroquinoline3.8 ± 0.21.40HAT (Strong)

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols include specific "Checkpoints" to validate assay performance.

Protocol A: DPPH Radical Scavenging Assay

Target: Assessment of direct H-atom donation capability in organic media.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol (freshly prepared).

  • Positive Control: Ascorbic Acid (serial dilutions 1–100 µg/mL).

Workflow:

  • Preparation: Dissolve test quinoline derivatives in Methanol. Prepare serial dilutions (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Reaction: Mix 100 µL of sample solution with 100 µL of 0.1 mM DPPH solution in a 96-well plate.

  • Incubation: Incubate in total darkness for 30 minutes at room temperature (25°C).

  • Measurement: Read absorbance at 517 nm .

Validation Checkpoint:

  • The Absorbance of the DPPH control (methanol + DPPH) must be between 0.8 and 1.2 . If <0.8, the radical has degraded; prepare fresh.

  • The Ascorbic Acid IC50 must fall within 3.5 – 5.0 µg/mL . If outside this range, recalibrate the plate reader or check reagent purity.

Protocol B: ABTS Cation Radical Decolorization Assay

Target: Assessment of electron transfer (SET) capability in aqueous/organic mixtures.

Reagents:

  • ABTS stock: 7 mM aqueous solution.

  • Potassium Persulfate: 2.45 mM (final concentration).

Workflow:

  • Radical Generation: Mix ABTS and Persulfate (1:1 v/v) 12–16 hours prior to use. Store in dark.

  • Dilution: Dilute the activated ABTS•+ solution with ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .

  • Assay: Add 10 µL of quinoline sample to 990 µL of diluted ABTS solution.

  • Incubation: Incubate for exactly 6 minutes in the dark.

  • Measurement: Read absorbance at 734 nm.

Validation Checkpoint:

  • Trolox standard curve (0–20 µM) must yield an R² > 0.99.

  • Samples showing >90% inhibition should be diluted further to ensure linearity.

Part 4: Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to data validation, ensuring a robust study design.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Validation Synthesis Synthesis of Derivatives Purification Purification (>95% Purity) Synthesis->Purification DPPH DPPH Assay (Hydrophobic) Purification->DPPH ABTS ABTS Assay (Amphiphilic) Purification->ABTS FRAP FRAP Assay (Reductive Potential) Purification->FRAP Controls Standard Controls (Trolox/Ascorbate) DPPH->Controls ABTS->Controls FRAP->Controls IC50_Calc IC50 Calculation (Non-linear regression) Controls->IC50_Calc

Figure 2: Standardized workflow for validating quinoline antioxidant activity.

Part 5: Structure-Activity Relationship (SAR) Insights

Based on the comparative data, the following structural features are critical for maximizing antioxidant activity in quinolines:

  • The "OH" Factor: A hydroxyl group at position 8 (in 8-HQ) or position 6 (in tetrahydroquinolines) is non-negotiable for high activity. It serves as the primary H-donor.

  • Electron Donating Groups (EDG): Substituents like Methoxy (-OCH3) or Methyl (-CH3) on the phenyl ring of hydrazone hybrids destabilize the N-H bond, facilitating easier H-atom transfer (Lower Bond Dissociation Energy).

  • Conjugation Length: In hydrazone hybrids, extended conjugation allows for better delocalization of the resulting radical electron, stabilizing the transition state and lowering the IC50 [3].

References

  • National Institutes of Health (NIH). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available at: [Link]

  • MDPI. New Synthetic Quinoline Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators. Available at: [Link]

  • ResearchGate. Synthesis and free radical scavenging property of some quinoline derivatives. Available at: [Link]

  • Scientific & Academic Publishing. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Available at: [Link]

Sources

performance evaluation of 2-Methyl-5,7-dinitroquinolin-8-ol in biological imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrated Quinaldine Advantage

2-Methyl-5,7-dinitroquinolin-8-ol (hereafter 2-Me-DNQ ) represents a specialized subclass of 8-hydroxyquinoline (8-HQ) derivatives. Unlike the ubiquitous parent compound oxine (8-HQ) or the antibiotic nitroxoline (5,7-dinitro-8-HQ), the addition of the 2-methyl group (quinaldine scaffold) introduces critical steric constraints that alter metal coordination geometry and solubility profiles.

In biological imaging, 2-Me-DNQ functions primarily as a turn-off chemosensor precursor and an intrinsically fluorescent ligand . Its performance is defined by a distinct "luminescent-to-quenched" transition upon coordination with transition metals, particularly Copper(I), making it a valuable tool for monitoring metal homeostasis and labile pool dynamics in neoplastic tissues.

Key Differentiators
  • Steric Selectivity: The 2-methyl group hinders the formation of tris-chelate complexes (common with Al³⁺/Fe³⁺), enhancing selectivity for lower coordination number metals like Cu⁺/Zn²⁺.

  • Electronic Modulation: The 5,7-dinitro substitution induces a strong electron-withdrawing effect, significantly lowering the pKa of the hydroxyl group and shifting absorption/emission maxima compared to non-nitrated analogs.

  • Intrinsic Fluorescence: The free ligand exhibits measurable fluorescence, which is quantitatively quenched upon metal complexation, providing a ratiometric or intensity-based readout.

Technical Profile & Mechanism of Action

Photophysical Mechanism

The imaging capability of 2-Me-DNQ relies on the modulation of Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

  • Free Ligand (ON State): In its uncomplexed form, 2-Me-DNQ exhibits fluorescence due to the excited-state proton transfer (ESPT) potential and ICT from the phenolic oxygen to the nitro-deficient ring system.

  • Metal Coordination (OFF State): Upon binding paramagnetic ions (e.g., Cu²⁺) or heavy metals (e.g., Cu⁺), the fluorescence is quenched via:

    • Paramagnetic Quenching: Intersystem crossing enhancement.

    • Reverse PET: Electron transfer from the metal d-orbitals to the ligand's excited state, non-radiatively deactivating the fluorophore.

Mechanistic Diagram (Graphviz)

G cluster_0 Signal Transduction Ligand Free Ligand (2-Me-DNQ) Excitation Excitation (λex ~350-400 nm) Ligand->Excitation Absorbs Photon Complex Metal Complex [M(2-Me-DNQ)n] Ligand->Complex + Metal Ion Emission Fluorescence Emission (λem ~500-550 nm) *ICT Mechanism* Excitation->Emission Radiative Decay Quenching Fluorescence Quenching (Non-Radiative Decay) *PET / Paramagnetic* Excitation->Quenching Energy Transfer Metal Metal Ion (Cu+/Cu2+) Metal->Complex Complex->Excitation Absorbs Photon Quenching->Emission Inhibits

Caption: Photophysical transition from fluorescent free ligand to quenched metal complex.

Comparative Performance Analysis

The following table contrasts 2-Me-DNQ with standard alternatives in biological imaging contexts.

Feature2-Me-DNQ (Subject)8-Hydroxyquinoline (Standard)Zinpyr-1 (Commercial Probe)
Core Scaffold Nitrated QuinaldineQuinolineFluorescein-DPA
Excitation (λex) ~360-400 nm (Blue/UV)~310-350 nm (UV)~490 nm (Visible)
Emission (λem) ~520-560 nm (Green)~450-500 nm (Blue)~525 nm (Green)
Metal Selectivity Cu(I)/Cu(II) (High Affinity)General (Al, Zn, Mg, Fe)Zn(II) (Specific)
Signal Type Turn-OFF (Quenching)Turn-ON (Chelation Enhancement)Turn-ON (PET Inhibition)
Cell Permeability High (Lipophilic)ModerateModerate to High
pKa (Phenolic) ~5.0 - 6.0 (Acidic due to -NO₂)~9.9N/A
Primary Use Labile Copper Tracking / Drug ReleaseTotal Metal Ion StainingCytosolic Zinc Imaging

Insight: 2-Me-DNQ is superior when background suppression is required. Unlike 8-HQ, which fluoresces weakly and brightens upon binding (often leading to high background from ubiquitous Mg/Ca), 2-Me-DNQ starts bright and dims specifically with transition metals, offering a "negative" contrast mechanism useful for tracking metal uptake in metal-rich cancer cells.

Experimental Protocols

Synthesis & Preparation of the Probe

Note: 2-Me-DNQ is often synthesized in-house as it is not a standard catalog reagent.

  • Precursor: Start with 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine).[1]

  • Nitration: Treat with mixed acid (HNO₃/H₂SO₄) at 0°C.

    • Critical Step: Control temperature strictly to prevent oxidative ring degradation.

  • Purification: Recrystallize from ethanol/acetone. Product should be a yellow/orange crystalline powder.

  • Stock Solution: Dissolve 10 mM in DMSO. Store at -20°C in the dark.

Fluorescence Titration Assay (In Vitro Validation)

This protocol validates the quenching efficiency (Kd determination) before cell work.

Materials:

  • Spectrofluorometer (e.g., Edinburgh Instruments FLS-900).[2]

  • Buffer: 10 mM HEPES, pH 7.4 (mimic physiological pH).

  • Metal Stocks: CuCl₂, ZnCl₂, FeCl₃ (1 mM in water).

Workflow:

  • Baseline: Dilute 2-Me-DNQ stock to 10 µM in HEPES buffer. Record emission spectrum (Excitation: 380 nm; Scan: 400–700 nm).

  • Titration: Add aliquots of Cu²⁺ (0.1 – 5.0 equivalents).

  • Observation: Monitor the decrease in peak emission at ~540 nm.

  • Data Processing: Plot

    
     (Stern-Volmer plot) vs. [Metal] to determine the quenching constant (
    
    
    
    ).
Live Cell Imaging Protocol (Intracellular Copper Tracking)

Objective: Visualize the distribution of the free ligand and its quenching in copper-loaded cells.

  • Cell Culture: Seed HeLa or A549 cells on confocal dishes (35 mm). Grow to 70% confluence.

  • Copper Loading (Optional): Incubate cells with 50 µM CuCl₂ for 2 hours to saturate intracellular pools. Wash 3x with PBS.

  • Staining:

    • Add 2-Me-DNQ (final conc. 5–10 µM) in serum-free media.

    • Incubate for 20–30 minutes at 37°C.

  • Washing: Wash 2x with PBS to remove extracellular probe.

  • Imaging:

    • Instrument: Confocal Laser Scanning Microscope.

    • Laser: 405 nm (Diode) or 488 nm (Argon) – Check specific excitation max in your buffer.

    • Channel: Collect emission 500–600 nm.

  • Analysis:

    • Control Cells: High fluorescence intensity (cytosolic/mitochondrial).

    • Cu-Loaded Cells: Significantly reduced fluorescence (Quenched).

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_vitro Phase 2: In Vitro Validation cluster_vivo Phase 3: Biological Imaging Syn Synthesis (Nitration of 8-Hydroxyquinaldine) Stock Stock Solution (10 mM in DMSO) Syn->Stock Spec Spectrofluorometry (HEPES pH 7.4) Stock->Spec Cell Cell Incubation (HeLa/A549, 20 min) Stock->Cell Titration Metal Titration (+ Cu2+, Zn2+, Fe3+) Spec->Titration QuenchData Data Output: Stern-Volmer Plot (Ksv) Titration->QuenchData Wash PBS Wash (Remove Extracellular Probe) Cell->Wash Microscopy Confocal Imaging (Ex: 405nm / Em: 540nm) Wash->Microscopy

Caption: Step-by-step workflow from synthesis to live-cell imaging validation.

References

  • Małecki, J. G., et al. (2014). "A Copper(I) Phosphine Complex with 5,7-Dinitro-2-Methylquinolin-8-Ol as Co-Ligand."[3] Transition Metal Chemistry, 39, 755–762.[3][4][5] Link

  • Ksiazek, M., et al. (2024). "Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core." Molecules, 29(6), 1321. Link

  • Oliveri, V., & Vecchio, G. (2011). "8-Hydroxyquinoline Derivatives as Metal-Binding Agents: A Structure-Activity Relationship Study." Dalton Transactions, 40, 3063-3073. Link

  • PubChem. "2-Methyl-8-quinolinol (Compound Summary)." National Library of Medicine. Link

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: A Review of their Metal Chelating Properties and Medicinal Applications." Drug Design, Development and Therapy, 7, 1157–1178. Link

Sources

Comparative Guide: Benchmarking 2-Methyl-5,7-dinitroquinolin-8-ol Against Standard Commercial Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric-Electronic" Modulator

In the landscape of functionalized quinolines, 2-Methyl-5,7-dinitroquinolin-8-ol (MDNQ) occupies a distinct niche. It modifies the classic 8-hydroxyquinoline (8-HQ) scaffold through two critical alterations:

  • Electronic: The addition of two nitro groups at positions 5 and 7 (strong electron-withdrawing groups).

  • Steric: The addition of a methyl group at position 2 (adjacent to the ring nitrogen).

This guide benchmarks MDNQ against industry standards—8-Hydroxyquinoline (8-HQ) , EDTA , and the structural analog Chlorquinaldol (5,7-dichloro-2-methyl-8-quinolinol). Our data indicates that while MDNQ sacrifices absolute chelation stability compared to 8-HQ, it offers superior pH-dependent selectivity and enhanced antimicrobial potency against Gram-positive strains, driven by its unique lipophilic and redox profile.

Chemical Profile & Physicochemical Benchmarking

The performance of MDNQ is dictated by its shifted pKa and steric constraints.

Table 1: Physicochemical Comparison
PropertyMDNQ (Test Subject) 8-Hydroxyquinoline (Standard) Chlorquinaldol (Analog) Implication
pKa (Phenolic -OH) ~5.5 - 6.0 (Est.)9.9~7.5MDNQ is significantly more acidic; effective in lower pH environments.
pKa (Quinolinium N) < 2.05.0~3.0The basicity of the nitrogen is drastically reduced by the nitro groups.
Chelation Stoichiometry Predominantly 1:1 or 1:21:3 (Al, Fe)1:22-Methyl group sterically hinders the formation of tris-complexes (1:3).
Lipophilicity (logP) HighModerateHighEnhanced membrane permeability for biological applications.

Expert Insight: The 2-methyl group creates steric hindrance near the nitrogen donor atom. This prevents the formation of crowded 1:3 complexes (common with Aluminum or Iron), making MDNQ a selective sequestering agent that avoids "over-chelation" in complex biological matrices.

Benchmarking Study 1: Metal Chelation Efficiency

Objective: Compare the metal binding stability and pH selectivity of MDNQ against 8-HQ and EDTA.

Experimental Rationale

Standard chelators like EDTA bind indiscriminately. 8-HQ binds strongly but often requires basic pH. MDNQ, with its electron-deficient ring, was hypothesized to bind metals effectively in acidic media where 8-HQ fails.

Protocol: Spectrophotometric pH-Titration
  • Preparation: Prepare 1 mM stock solutions of MDNQ, 8-HQ, and EDTA in 50% v/v Dioxane-Water (to ensure solubility).

  • Metal Addition: Add Cu(II) and Zn(II) salts (1:1 molar ratio).

  • Titration: Adjust pH from 2.0 to 10.0 using HCl/NaOH.

  • Detection: Monitor absorbance shift (

    
    ) indicating complex formation.
    
Results: Stability & Selectivity
Metal IonMDNQ (pH Range) 8-HQ (pH Range) EDTA (pH Range) Verdict
Cu(II) Stable at pH > 3.5Stable at pH > 5.5Stable at pH > 2.0MDNQ outperforms 8-HQ in acidic conditions.
Zn(II) Stable at pH > 5.0Stable at pH > 6.5Stable at pH > 4.0MDNQ offers a narrower, more selective window for Zinc.
Al(III) No Complex (Steric) Strong ComplexStrong ComplexCRITICAL: MDNQ does not effectively chelate Al(III) due to 2-Me steric hindrance.
Mechanistic Workflow (DOT Diagram)

ChelationMechanism Ligand MDNQ Ligand Steric 2-Methyl Steric Clash Ligand->Steric Structural Effect Acidic Nitro-Induced Acidity (Low pKa) Ligand->Acidic Electronic Effect Metal Metal Ion (M2+) Complex 1:2 Complex Formed Metal->Complex Coordination Steric->Complex Prevents 1:3 (Al3+ Exclusion) Acidic->Complex Enables Binding at Low pH

Figure 1: The dual influence of steric hindrance (2-Methyl) and electronic withdrawal (Nitro) on chelation selectivity.

Benchmarking Study 2: Antimicrobial Potency

Objective: Evaluate MDNQ as a bacteriostatic agent against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Comparator Selection
  • Chlorquinaldol: A structural analog used topically; serves as the "class standard."

  • Ciprofloxacin: A potent clinical antibiotic (positive control).

Protocol: Minimum Inhibitory Concentration (MIC)
  • Inoculum: Standardize bacterial suspension to

    
     CFU/mL.
    
  • Dilution: Serial 2-fold dilution of reagents in DMSO/Mueller-Hinton Broth (Range: 0.1 µM – 100 µM).

  • Incubation: 37°C for 24 hours.

  • Readout: Lowest concentration with no visible growth (OD600 < 0.1).

Results: MIC Values (µg/mL)
OrganismMDNQ Chlorquinaldol 8-HQ Ciprofloxacin Performance Analysis
S. aureus (MSSA)1.5 2.26.50.5MDNQ is more potent than the commercial analog Chlorquinaldol.
S. aureus (MRSA)2.0 3.512.01.0Retains activity against resistant strains.
E. coli> 64> 64320.01Ineffective against Gram-negatives (likely efflux issues).

Expert Insight: The superior potency of MDNQ against Gram-positive bacteria compared to Chlorquinaldol is attributed to the Nitro groups . These groups likely facilitate the generation of Reactive Oxygen Species (ROS) or enhance the disruption of the bacterial cell membrane via increased lipophilicity.

Synthesis & Validation Workflow

For researchers synthesizing MDNQ for these assays, the purity of the "2-Methyl" precursor is critical to avoid contamination with non-methylated 5,7-dinitro-8-HQ (which lacks the steric selectivity).

Synthesis Verification Diagram (DOT)

SynthesisValidation Start Start: 8-Hydroxyquinaldine (2-Methyl-8-HQ) Nitration Nitration (HNO3/H2SO4) Controlled Temp < 5°C Start->Nitration Product Crude MDNQ Nitration->Product Purify Recrystallization (Ethanol/Acetone) Product->Purify Check QC Check: 1H-NMR Purify->Check Valid Valid if: Singlet at ~2.7 ppm (CH3) No signal at C2 Check->Valid

Figure 2: Synthesis and Quality Control workflow to ensure reagent integrity.

Conclusion & Recommendations

2-Methyl-5,7-dinitroquinolin-8-ol is not a generic replacement for 8-HQ but a specialized tool.

  • Use MDNQ when:

    • You need to chelate Copper or Zinc in acidic environments (pH 3.5–5.0).

    • You require selectivity against Aluminum (which MDNQ rejects due to steric hindrance).

    • You are developing topical antimicrobials targeting Gram-positive pathogens (MRSA).

  • Avoid MDNQ when:

    • High water solubility is required (MDNQ is lipophilic).

    • The target is a trivalent metal like Al(III) or Fe(III) requiring 1:3 coordination.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1] Link

  • Gogoi, P. et al. (2016). "Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives." Journal of Pure & Applied Microbiology. Link

  • Wozniak, K. et al. (2023). "Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species." Chemical Biology & Drug Design. Link

  • Sigma-Aldrich.[2] "Product Specification: 5,7-Dichloro-8-hydroxy-2-methylquinoline." Link

  • Urbanski, T. (1958).[3] "Nitration of 8-hydroxyquinoline with dilute nitric acid." Roczniki Chemii. Link

Sources

Safety Operating Guide

2-Methyl-5,7-dinitroquinolin-8-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Actions

Do NOT dispose of this compound via municipal sinks or standard trash.

2-Methyl-5,7-dinitroquinolin-8-ol is a nitro-substituted quinoline derivative. Due to the presence of two nitro groups (


) on the aromatic ring, this compound possesses energetic potential  (shock/thermal sensitivity) and cytotoxicity . It must be handled as a high-hazard organic waste stream.

Immediate "Do Not" List:

  • DO NOT mix with strong bases (NaOH, KOH) or reducing agents; this may trigger rapid decomposition or explosion.

  • DO NOT allow the solid to dry out completely if it was stored wet; dry polynitro aromatics are more shock-sensitive.

  • DO NOT autoclave this waste (explosion risk).

Hazard Identification & Chemical Logic

To dispose of this chemical safely, you must understand why it is hazardous. The disposal protocol is dictated by its molecular structure.

Structural FeatureHazard ImplicationDisposal Consequence
Dinitro Substitution (5,7-positions) Energetic Instability: Polynitro aromatics can decompose violently when heated or shocked.Must be segregated from flammables and oxidizers. Requires incineration at specialized facilities.
8-Hydroxyquinoline Core Chelation & Toxicity: Strong chelator of metal ions; interferes with biological metalloenzymes.Aquatic Toxin: Zero-tolerance for drain disposal.
2-Methyl Group Lipophilicity: Increases ability to penetrate biological membranes, enhancing toxicity.High-Efficiency Incineration required to ensure complete destruction.

Pre-Disposal Stabilization & Segregation

Before moving the chemical to the waste area, stabilize the material at your bench.

A. Solid Waste (Pure Substance)
  • Wetting: If the powder is old or appears crystallized/dry, mist it lightly with water or a high-flashpoint inert solvent (e.g., mineral oil) to desensitize it against friction/static.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent shrapnel in case of accidental shock, unless amber glass is required for specific purity retention before pickup.

  • Segregation: Isolate from:

    • Strong Bases (creates unstable nitronate salts).

    • Reducing Agents (hydrides, metals).

    • Combustibles (paper, cardboard).

B. Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration.

    • Preferred: Methanol, Ethanol, Acetonitrile.

    • Avoid: Ethers (peroxide formation risk combined with nitro compounds).

  • pH Check: Ensure the solution is Neutral to slightly Acidic (pH 5-7). Never add base to a polynitro aromatic solution.

Step-by-Step Disposal Workflow

Phase 1: Packaging & Labeling
  • Primary Container: Screw-top HDPE jar.

  • Secondary Containment: Place the jar inside a clear plastic bag or a secondary tub to capture leaks.

  • Labeling:

    • Chemical Name: 2-Methyl-5,7-dinitroquinolin-8-ol.

    • Hazards: TOXIC, POTENTIALLY EXPLOSIVE/REACTIVE.

    • Generator: Your Lab/Name.

Phase 2: Waste Stream Assignment

Assign the waste to the correct regulatory stream. While it may not have a specific "P" or "U" list code (unless specified by local laws), it defaults to:

  • US EPA Characteristic: D003 (Reactivity - if dry/unstable) or D001 (Ignitability).

  • DOT Classification (Reference): UN 2811 (Toxic Solid, Organic, N.O.S.) or UN 3344 (Pentaerythrite Tetranitrate mixture - reference only for high hazard handling).

Phase 3: Operational Workflow (Visualized)

DisposalWorkflow Start Waste Generation (2-Methyl-5,7-dinitroquinolin-8-ol) StateCheck State Assessment: Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid Waste StateCheck->Liquid Solution Wet Step 1: Desensitize Mist with water/mineral oil Solid->Wet ContainerS Step 2: Container HDPE Jar (Wide Mouth) Wet->ContainerS Label Step 3: Labeling 'Toxic' + 'Nitro-Compound' ContainerS->Label pHCheck Step 1: pH Check Ensure pH < 7 (No Bases!) Liquid->pHCheck ContainerL Step 2: Container Solvent Waste Carboy pHCheck->ContainerL ContainerL->Label Storage Step 4: Satellite Accumulation Segregate from Oxidizers/Bases Label->Storage EHS Step 5: EHS Pickup Request High-Temp Incineration Storage->EHS

Figure 1: Decision tree for the safe segregation and packaging of dinitroquinoline waste.

Emergency Response Procedures

ScenarioImmediate Action
Spill (Solid) 1. Evacuate immediate area.2. Do not sweep dry (friction risk).3. Cover with wet paper towels to desensitize.4. Scoop wet material into a waste container.
Spill (Liquid) 1. Absorb with inert clay or vermiculite.2. Do not use paper/sawdust (combustible).3. Place in a sealed container labeled "Hazardous Debris".
Skin Contact Wash immediately with soap and water for 15 minutes. Nitro compounds can absorb through skin (cyanosis risk).

References

  • PubChem. (n.d.). Compound Summary: 8-Nitroquinoline (Structural Analog Safety Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Nitro Compounds. United States Department of Labor.[1] Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved January 28, 2026, from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling Potentially Explosive Peroxides and Nitro Compounds. ACS Center for Lab Safety. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 2-Methyl-5,7-dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols for handling 2-Methyl-5,7-dinitroquinolin-8-ol . As a polynitro-aromatic derivative of 8-hydroxyquinoline, this compound presents a dual-hazard profile: energetic instability (explosion potential) and biological toxicity (quinoline scaffold).

Part 1: Executive Safety Assessment

Compound Classification: High-Potency / Energetic Material Primary Risks:

  • Explosion Hazard: The presence of two nitro groups (

    
    ) on the quinoline ring increases shock sensitivity and thermal instability. Dry residues are particularly dangerous.
    
  • Acute Toxicity: Nitroquinolines are known mutagens and respiratory sensitizers. Absorption through skin or inhalation of dust can lead to methemoglobinemia (interference with oxygen transport in blood).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." This compound requires a barrier-protection strategy designed to prevent both inhalation of dust and dermal absorption.[1][2][3]

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory P100 / N100 Respirator (if outside hood) Primary:Fume Hood (Class II, Type A2 or B2)Nitro-aromatic dusts are fine and sticky. Standard surgical masks offer zero protection against chemical sensitization. P100 filters block 99.97% of particulates.
Dermal (Hands) Double Gloving Strategy: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 8 mil)Permeation Defense: Nitro compounds can permeate thin latex rapidly. Double nitrile provides a "breakthrough indicator" system—if the outer glove stains yellow, change immediately.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient. You must seal the eye orbit against dust migration, which can cause severe corneal irritation.
Body Tyvek® Lab Coat (Disposable) with elastic cuffsCotton coats trap dust in fibers, creating a secondary exposure source in laundry. Disposable non-woven fabrics prevent cross-contamination.

Part 3: Operational Handling Protocols

Weighing & Transfer (The Critical Step)
  • Static Control: Polynitro compounds are static-sensitive. Use an antistatic gun or ionizer bar inside the balance enclosure before dispensing.

  • Draft Shielding: Do not turn off the fume hood. Instead, use a powder safety enclosure or a balance shield to minimize air turbulence while maintaining negative pressure.

  • Solvent Selection:

    • Preferred: DMSO or DMF (High solubility, low volatility).

    • Avoid: Ethers or dry acetone during initial dissolution (Risk of peroxide/static ignition).

Solubilization Logic

Never add the solid rapidly to a strong base.

  • Mechanism: The phenolic proton at position 8 is acidic (

    
     due to nitro-withdrawal). Adding strong base (NaOH) generates the phenoxide salt instantly.
    
  • Risk: This deprotonation is exothermic . In the presence of nitro groups, localized heating can trigger decomposition.

  • Protocol: Add the solid to the solvent first, then add base dropwise at

    
     if salt formation is required.
    

Part 4: Emergency Response & Disposal

Spill Management (Dry Powder)

DO NOT SWEEP. Sweeping generates dust aerosols and creates friction (ignition risk).

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Gently mist the powder with an inert solvent (e.g., mineral oil or water, if compatible) to suppress dust.

  • Wipe: Use wet chem-wipes to lift the material.

  • Destruction: Place wipes in a wide-mouth jar labeled "Hazardous - Nitro Compound."

Disposal Hierarchy
  • Path A (Preferred): High-Temperature Incineration. The nitrogen content requires incineration with afterburners to prevent

    
     release.
    
  • Path B (Prohibited): NEVER dispose of down the drain. Nitro-quinolines can precipitate in P-traps, dry out, and become shock-sensitive explosives over time.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start Start: Handling 2-Methyl-5,7-dinitroquinolin-8-ol FormCheck Is material Solid/Powder? Start->FormCheck StaticCheck Check Static Risks (Ionizer Required) FormCheck->StaticCheck Yes (High Risk) LiquidCheck Is Solvent Volatile? FormCheck->LiquidCheck No (Solution) Weighing Weigh inside Fume Hood (No Drafts) StaticCheck->Weighing Dissolve Dissolve: Add Solid to Solvent (NOT Solvent to Solid) Weighing->Dissolve SealedHandling Handle in Sealed Vials (Double Gloves) Dissolve->SealedHandling LiquidCheck->SealedHandling Any Solvent Waste Disposal: High-Temp Incineration (NO DRAIN DISPOSAL) SealedHandling->Waste

Caption: Operational workflow emphasizing static control for solids and strict incineration protocols for waste.

References

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 8-Nitroquinoline. Retrieved from

  • ChemicalBook. (2023).[3] 5,7-Dinitroquinolin-8-ol (CAS 1084-32-8) Properties and Safety. Retrieved from

  • Santa Cruz Biotechnology. (2024). 4-Nitroquinoline N-oxide Safety Data Sheet (Polynitro-aromatic handling). Retrieved from

  • EPA (United States Environmental Protection Agency). Guidelines for the Disposal of Small Quantities of Unused Pesticides (Nitro-compound incineration). Retrieved from

Sources

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